(2,4-Difluoro-6-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRDVIXFPCTKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fluorinated Boronic Acids in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. In parallel, the development of robust carbon-carbon bond-forming reactions, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has revolutionized the synthesis of complex biaryl structures ubiquitous in pharmaceuticals.[1] At the confluence of these powerful strategies lies a class of reagents of immense value: fluorinated arylboronic acids.
This technical guide provides a comprehensive overview of (2,4-Difluoro-6-methoxyphenyl)boronic acid, a versatile and sterically hindered building block that offers unique advantages in the synthesis of novel therapeutics. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, explore its critical role in Suzuki-Miyaura cross-coupling reactions, and outline standard analytical methodologies for its characterization. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Part 1: Core Profile of this compound
This compound is a white to off-white solid at room temperature. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring creates a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1808997-86-5 | [2] |
| Molecular Formula | C₇H₇BF₂O₃ | [2] |
| Molecular Weight | 187.94 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and THF | General Knowledge |
Part 2: Synthesis of this compound via Miyaura Borylation
The most common and efficient method for the synthesis of arylboronic acids is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install a boronic ester onto an aryl halide or triflate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.
The synthesis of this compound would logically start from a suitable halogenated precursor, such as 1-bromo-2,4-difluoro-6-methoxybenzene. The choice of a palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered and electronically challenging substrates.
Experimental Protocol: A Representative Miyaura Borylation
This protocol is a representative procedure for the synthesis of a substituted arylboronic ester, which can be adapted for the preparation of this compound pinacol ester.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add 1-bromo-2,4-difluoro-6-methoxybenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.) to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
Step 2: Reaction Execution
-
Stir the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired this compound pinacol ester.
Step 4: Hydrolysis to the Boronic Acid
-
Dissolve the purified pinacol ester in a mixture of acetone and water.
-
Add an acid, such as hydrochloric acid, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures a high turnover number.
-
Anhydrous Solvent: Water can react with the diboron reagent and interfere with the catalytic cycle. Using an anhydrous solvent is critical for achieving optimal yields.
-
Potassium Acetate as Base: A weak base like potassium acetate is often preferred in Miyaura borylations to avoid premature hydrolysis of the diboron reagent and the product boronic ester.[4]
-
Pd(dppf)Cl₂ Catalyst: This catalyst is widely used for a variety of cross-coupling reactions due to its thermal stability and effectiveness with a broad range of substrates.[3] The dppf ligand promotes the reductive elimination step and stabilizes the palladium center.
Caption: Generalized workflow for the synthesis of this compound.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug molecules.
The ortho-methoxy group and the two fluorine atoms on the boronic acid present a sterically hindered environment around the boron center. This can influence the reaction kinetics and may require carefully optimized conditions, such as the use of specialized palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) and appropriate bases (e.g., K₂CO₃, Cs₂CO₃).
Exemplary Suzuki-Miyaura Protocol:
This protocol describes a general procedure for the coupling of an aryl boronic acid with an aryl halide, which is applicable to this compound.
Step 1: Reaction Setup
-
In a reaction vessel, combine this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
Step 2: Reaction Execution
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The coupling of the aromatic protons to the adjacent fluorine atoms will result in complex splitting patterns. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will also be observed.[5]
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct way to observe the fluorine environments and is very sensitive to structural changes.
-
¹¹B NMR: The boron NMR spectrum will show a characteristic chemical shift for the trigonal planar boronic acid.
Representative ¹H and ¹³C NMR Data for a Substituted Phenylboronic Acid:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.0-7.5 | m | - | Aromatic-H |
| ~3.9 | s | - | OCH₃ | |
| ~8.2 | br s | - | B(OH)₂ | |
| ¹³C | ~160 | d | ¹JCF ≈ 250 | C-F |
| ~100-130 | m | - | Aromatic-C | |
| ~56 | s | - | OCH₃ | |
| C-B signal often not observed due to quadrupolar relaxation |
Note: The exact chemical shifts and coupling constants for this compound would need to be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6] The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, as well as characteristic fragment ions. The presence of boron's natural isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.
Expected Mass Spectral Data:
| Ion | m/z (calculated) |
| [C₇H₇BF₂O₃ + H]⁺ | 188.04 |
| [C₇H₇BF₂O₃ - H]⁻ | 186.03 |
| [C₇H₇BF₂O₃ + Na]⁺ | 210.02 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique substitution pattern offers opportunities to fine-tune the steric and electronic properties of target compounds. A thorough understanding of its synthesis, reactivity in cross-coupling reactions, and analytical characterization is crucial for its effective utilization in the laboratory. This guide provides a foundational framework for researchers to confidently incorporate this powerful reagent into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.
References
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- Sigma-Aldrich. 2,6-Difluoro-4-methoxyphenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/707094]
- Sigma-Aldrich. (2,4-Difluoro-3-methoxyphenyl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh5806424a]
- Górniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038531/]
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Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
An In-Depth Technical Guide to the Synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds hold a privileged position. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a prime example of a highly valuable, functionalized building block. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho and para to the boronic acid group, and an ortho methoxy group—makes it a versatile reagent for constructing complex molecular architectures, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]
This guide provides an in-depth exploration of the primary synthetic routes to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations for experimental design, and best practices for purification and handling.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of arylboronic acids is a well-established field, yet the specific electronic and steric nature of each target molecule dictates the optimal approach. For this compound, two principal strategies dominate: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Borylation.
| Feature | Directed ortho-Metalation (DoM) | Palladium-Catalyzed Borylation (Miyaura) |
| Starting Material | 1,5-Difluoro-3-methoxybenzene | 1-Bromo-2,4-difluoro-6-methoxybenzene (or other halide/triflate) |
| Key Reagents | Strong organolithium base (e.g., n-BuLi), Trialkyl borate | Palladium catalyst, Diboron reagent (e.g., B₂(pin)₂), Base |
| Key Advantages | High regioselectivity, Convergent, Utilizes a simpler starting material. | Excellent functional group tolerance, Milder reaction conditions. |
| Key Challenges | Requires cryogenic temperatures (-78 °C), Sensitive to moisture and air, Limited tolerance for electrophilic functional groups. | Cost of palladium catalyst, Requires a pre-functionalized aryl halide starting material. |
| Typical Yields | Moderate to Good | Good to Excellent |
Strategy 1: Directed ortho-Metalation (DoM)
This is arguably the most elegant and direct route, leveraging the inherent directing ability of the methoxy group to achieve exquisite regioselectivity.
Causality and Mechanism
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[5][6] The mechanism hinges on the coordination of an organolithium reagent (typically n-butyllithium) to a heteroatom-containing Directing Metalating Group (DMG).[5][6] In our case, the methoxy group serves as the DMG.
-
Coordination: The Lewis acidic lithium atom of n-BuLi coordinates to the Lewis basic oxygen atom of the methoxy group.[6] This pre-complexation step brings the highly basic butyl anion into close proximity to the ortho protons.
-
Deprotonation: The butyl anion abstracts a proton from the sterically accessible and electronically activated C6 position, forming a thermodynamically stable aryllithium intermediate. The fluorine atoms enhance the acidity of the aromatic protons, facilitating this step.
-
Borylation: The newly formed aryllithium species, a potent nucleophile, attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final this compound.
Caption: Mechanism of Directed ortho-Metalation (DoM) for boronic acid synthesis.
Detailed Experimental Protocol
Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,5-difluoro-3-methoxybenzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq.) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Quenching & Hydrolysis: The reaction is carefully quenched by slow addition of 2 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is then subjected to purification (see Section 4).
Strategy 2: Palladium-Catalyzed Miyaura Borylation
This method is a cornerstone of modern organic synthesis, offering a robust alternative to organometallic routes, particularly when sensitive functional groups are present.[7][8]
Causality and Mechanism
The Miyaura borylation reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂(pin)₂), in the presence of a palladium catalyst and a base. The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The base (e.g., potassium acetate) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the halide.
-
Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Detailed Experimental Protocol
-
Reactor Setup: To a flask are added 1-bromo-2,4-difluoro-6-methoxybenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (KOAc, 2.0-3.0 eq.).
-
Solvent and Catalyst Addition: Anhydrous 1,4-dioxane or DMSO is added, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Inerting: The flask is sealed, and the mixture is degassed by bubbling argon through the solution for 15-20 minutes or by several vacuum-argon cycles.
-
Heating: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Deprotection/Hydrolysis: The resulting pinacol boronate ester can often be used directly in subsequent reactions.[9] To obtain the free boronic acid, the crude ester is dissolved in a solvent mixture (e.g., THF/water) and treated with an oxidizing agent like sodium periodate (NaIO₄) or simply hydrolyzed with aqueous acid.
Purification: The Critical Final Step
Purifying arylboronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[9][10]
Recommended Purification Methodologies
-
Acid-Base Extraction: This is a highly effective method for removing non-acidic impurities.[11][12]
-
Dissolve the crude product in a water-immiscible solvent (e.g., diethyl ether).
-
Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.
-
Separate the aqueous layer and wash it with fresh ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify with 2 M HCl until the boronic acid precipitates out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: If the purity is already high, recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and water or hexanes) can yield highly pure material.[12]
-
Silica Gel Chromatography: This is generally considered a last resort for boronic acids as they can streak or decompose on silica gel.[9][13] If required, using silica gel pre-treated with boric acid or minimizing contact time with a rapid column can mitigate degradation.[13]
Applications in Synthesis: A Gateway to Novel Compounds
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction forges a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful and convergent method for assembling complex biaryl structures, which are common motifs in pharmaceuticals.[3][14]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The unique electronic properties imparted by the difluoro and methoxy substituents make this building block particularly useful for tuning the properties of the final molecule, impacting everything from receptor binding to pharmacokinetic profiles in drug candidates.[15][16][17]
References
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- Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin.
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- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
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(2,4-Difluoro-6-methoxyphenyl)boronic acid chemical properties
An In-depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized organoboron compound that has emerged as a significant building block in modern synthetic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, imparts distinct reactivity and physicochemical properties. Arylboronic acids are a cornerstone of transition-metal-catalyzed cross-coupling reactions, and the strategic incorporation of fluorine atoms is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the chemical properties, synthesis, and critical applications of this versatile reagent.
Physicochemical and Structural Properties
The properties of this compound are dictated by the interplay of its functional groups. The boronic acid moiety is a Lewis acid, capable of interacting with Lewis bases, which is fundamental to its role in catalysis.[2] The fluorine and methoxy substituents modulate the electronic nature of the aromatic ring, influencing its reactivity in cross-coupling reactions.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1808997-86-5 | [3] |
| Molecular Formula | C₇H₇BF₂O₃ | [3] |
| Molecular Weight | 187.94 g/mol | [3] |
| Appearance | Typically an off-white to white solid or powder. | [4] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C. | [3] |
Structural Insights and Reactivity
The boronic acid group, -B(OH)₂, is trigonal planar in its neutral state. This planarity allows for π-interaction with the aromatic ring, which can influence bond lengths and reactivity.[5] The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the boronic acid and the electron density of the phenyl ring. The ortho methoxy group provides steric bulk and has an electron-donating effect through resonance, further tuning the molecule's electronic properties. This unique electronic and steric profile makes it a highly specific and often advantageous coupling partner in complex syntheses.
Like other boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating. Therefore, proper storage in a dry, cool environment is crucial to maintain its integrity.[6]
Synthesis Methodology: A Directed ortho-Metalation Approach
A common and effective strategy for synthesizing substituted arylboronic acids like this one is through directed ortho-metalation, followed by quenching with a boron electrophile. The methoxy group serves as an excellent directed metalation group (DMG), facilitating deprotonation at an adjacent ortho position.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthetic procedure.
1. Reaction Setup:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-5-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
2. Lithiation:
- Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70°C. The methoxy group directs the lithiation to the C6 position.
- Stir the reaction mixture at -78°C for 1-2 hours to ensure complete deprotonation.
3. Borylation:
- In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, ~1.5 eq) in anhydrous THF and cool it to -78°C.
- Transfer the freshly prepared lithiated species from the first flask to the triisopropyl borate solution via cannula, again maintaining a temperature of -78°C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
4. Work-up and Isolation:
- Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic (pH ~1-2).
- Stir vigorously for 1-2 hours to hydrolyze the boronate ester intermediate to the desired boronic acid.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.
Causality in the Synthesis: The use of a strong, non-nucleophilic base like n-BuLi is essential for efficient deprotonation of the aromatic ring. The extremely low temperature (-78°C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups help prevent the formation of undesired over-alkylation products. Acidic work-up is required for the hydrolysis of the boronate ester to the final boronic acid product.
Caption: Synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is one of the most powerful and widely used transformations in modern organic synthesis due to its mild conditions and high functional group tolerance.[7][8][9]
The Catalytic Cycle
The mechanism proceeds through three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., Cs₂CO₃, K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 2,4-difluoro-6-methoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
1. Reaction Setup:
- In an oven-dried vial or flask, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like JohnPhos, or Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄, 2-3 eq).
- Seal the vessel with a septum or cap.
2. Solvent Addition and Degassing:
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or THF/H₂O.
3. Reaction:
- Heat the reaction mixture with stirring to the desired temperature (typically 40-100°C) and monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the layers, and extract the aqueous phase with the same organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Significance in Drug Discovery
The incorporation of fluorine into drug molecules is a prevalent strategy in medicinal chemistry. The C-F bond is strong and the fluorine atom is small, minimally perturbing molecular shape while significantly altering electronic properties. This can lead to:
-
Enhanced Metabolic Stability: Blocking sites of oxidative metabolism.
-
Increased Binding Affinity: Through favorable electrostatic interactions.
-
Modulated Lipophilicity: Improving membrane permeability and absorption.
This compound is therefore a valuable tool for introducing a difluorinated methoxyphenyl motif into potential drug candidates, enabling the synthesis of novel compounds for therapeutic evaluation.[4] Boronic acids themselves have found direct application as therapeutic agents, most notably with the proteasome inhibitor Bortezomib for treating multiple myeloma, which has spurred significant interest in organoboron compounds in medicine.[1][2]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
Table 2: GHS Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). |
This information is based on related compounds and should be confirmed with the specific supplier's Safety Data Sheet (SDS).[10]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[11]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][12]
-
Stability: The compound is generally stable under recommended storage conditions but can be sensitive to strong oxidizing agents.[11][12]
Conclusion
This compound is a highly valuable and specialized reagent in organic synthesis. Its unique electronic and steric properties, derived from its difluoro-methoxy substitution pattern, make it a powerful building block for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Its utility is especially pronounced in the field of medicinal chemistry, where the strategic introduction of fluorinated motifs is a key strategy for optimizing the pharmacological properties of new drug candidates. This guide provides the foundational knowledge for researchers to effectively handle, synthesize, and apply this compound in their scientific endeavors.
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(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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4-Methoxyphenylboronic acid - SpectraBase. SpectraBase. [Link]
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(2,4-Difluoro-6-methoxyphenyl)boronic acid molecular weight
An In-Depth Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Introduction
This compound is a highly functionalized arylboronic acid that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Boronic acids and their derivatives are renowned for their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The specific substitution pattern of this molecule—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts unique electronic properties and steric influences, making it a strategic component for creating complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, explains the rationale behind its synthetic utility, presents a detailed protocol for its application in Suzuki-Miyaura coupling, and contextualizes its importance within the broader field of drug discovery.
Physicochemical Properties and Structural Data
The precise arrangement of substituents on the phenyl ring is critical to the reactivity and function of this reagent. The quantitative data below provides the foundational specifications for this compound.
| Property | Value | Reference |
| Molecular Weight | 187.94 g/mol | [2] |
| Molecular Formula | C₇H₇BF₂O₃ | [2] |
| CAS Number | 1808997-86-5 | [2] |
| Canonical SMILES | COC1=C(C(=C(C=C1F)F)B(O)O) | |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | 2-8 °C, Inert atmosphere | [3][4] |
The Strategic Advantage of Fluoro and Methoxy Substituents
The utility of this compound in advanced synthesis stems directly from its unique substitution pattern. The interplay between the fluorine and methoxy groups modulates the electronic nature of the molecule, which is a key consideration in reaction design.
-
Fluorine Atoms (Electron-Withdrawing): The two fluorine atoms at the 2- and 4-positions act as powerful inductive electron-withdrawing groups. This electronic pull can influence the reactivity of the boronic acid moiety and the resulting coupled product. In the context of medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[5]
-
Methoxy Group (Electron-Donating): The methoxy group at the 6-position (ortho to the boronic acid) is an electron-donating group via resonance. This electronic opposition to the fluorine atoms creates a complex electronic environment. Furthermore, its steric bulk can influence the preferred conformation of the molecule and the trajectory of incoming reagents during a catalytic cycle, potentially leading to higher selectivity in certain transformations.
This combination of competing electronic effects and steric hindrance makes the reagent a sophisticated tool for fine-tuning the properties of target molecules in drug discovery and materials science.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling method, valued for its functional group tolerance and the environmental benignity of its boron-based reagents.[6] this compound is an excellent coupling partner in these reactions for the formation of biaryl structures, which are prevalent in pharmaceuticals.
Mechanistic Overview
The catalytic cycle for the Suzuki-Miyaura coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7] The role of the base is critical; it can either form a more nucleophilic boronate species or generate a more reactive palladium-alkoxo complex to facilitate the key transmetalation step.[8]
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An In-depth Technical Guide to the Structure and Reactivity of (2,4-Difluoro-6-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Difluoro-6-methoxyphenyl)boronic acid, a polysubstituted aromatic boronic acid, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, arising from the interplay of electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group, impart distinct reactivity and properties. This guide provides a comprehensive analysis of the structure, properties, and synthetic utility of this versatile reagent, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
Molecular Structure and Properties
The structure of this compound is characterized by a phenyl ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 6, and a boronic acid moiety [-B(OH)₂] at position 1.
Key Structural Features:
While a specific crystal structure for this compound is not publicly available, valuable insights can be drawn from the crystallographic data of the closely related compound, 2,4-difluorophenylboronic acid . The crystal structure of 2,4-difluorophenylboronic acid reveals an essentially planar molecule, suggesting electronic delocalization between the dihydroxyboryl group and the aromatic ring.[2] In the solid state, it forms inversion dimers through intermolecular O-H···O hydrogen bonds.[2]
The introduction of an ortho-methoxy group, as in this compound, is expected to significantly influence the molecule's conformation and crystal packing. Studies on other ortho-alkoxy substituted phenylboronic acids have shown that the presence of an ortho substituent can lead to the formation of intramolecular hydrogen bonds between the boronic acid's hydroxyl group and the oxygen atom of the alkoxy group. This interaction can affect the orientation of the boronic acid group relative to the phenyl ring. In some cases, di-ortho-alkoxy substitution can even lead to the formation of monomeric structures in the solid state, a deviation from the typical dimeric arrangement of phenylboronic acids.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by both fluorine and vicinal proton-proton coupling.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and will show distinct signals for the two non-equivalent fluorine atoms at the 2- and 4-positions.
-
¹¹B NMR: The boron NMR spectrum will provide information about the coordination state of the boron atom. For a tricoordinate boronic acid, a single, broad resonance is typically observed.
Synthesis
A plausible synthetic route to this compound involves the lithiation of a suitable precursor followed by reaction with a trialkyl borate. A general workflow is outlined below:
Figure 1. Plausible synthetic workflow for this compound.
Detailed Protocol:
-
Directed ortho-Metalation: 1,3-Difluoro-5-methoxybenzene is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, typically n-butyllithium, is added dropwise to effect lithiation at the position ortho to the methoxy group and one of the fluorine atoms. The methoxy group acts as a directed metalation group, guiding the deprotonation to the C2 position.
-
Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.
-
Hydrolysis: The resulting boronic ester is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid). This step cleaves the boronic ester to yield the desired this compound.
-
Work-up and Purification: The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Reactivity and Applications in Suzuki-Miyaura Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.
The electronic and steric properties of this compound influence its reactivity in these couplings:
-
Electronic Effects: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
-
Steric Effects: The ortho-methoxy group introduces steric hindrance around the boronic acid moiety. This can influence the approach of the palladium catalyst and may require the use of specific ligands to facilitate efficient coupling.
General Suzuki-Miyaura Coupling Protocol:
Sources
Introduction: The Double-Edged Sword of Fluorination in Modern Drug Discovery
An In-depth Technical Guide to the Stability of Difluorinated Phenylboronic Acids for Pharmaceutical Research and Development
Difluorinated phenylboronic acids represent a cornerstone class of reagents in contemporary drug discovery and organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the direct incorporation of difluorophenyl motifs into complex molecular scaffolds. This is of paramount importance to medicinal chemists, as the introduction of fluorine atoms can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacological properties.[1]
However, the very electronic properties that make these reagents so valuable also introduce significant stability challenges. The potent electron-withdrawing nature of two fluorine substituents increases the Lewis acidity of the boron center, but paradoxically, it can also render the crucial carbon-boron bond susceptible to cleavage.[2][3][4] This degradation, primarily through a process called protodeboronation, represents a critical failure point in synthesis, leading to reduced yields, impure products, and wasted resources.
This guide, written from the perspective of a field application scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of the factors governing the stability of difluorinated phenylboronic acids. We will explore the causality behind their degradation pathways, outline robust strategies for their stabilization, and provide validated analytical methodologies to empower researchers to use these powerful reagents with confidence and precision.
The Fundamental Chemistry of Boronic Acid Instability
Before addressing the specific influence of difluorination, it is essential to understand the inherent stability challenges of arylboronic acids in general.
Dehydration and Boroxine Formation
Phenylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is a dehydration reaction that can be driven by heat or the presence of a dehydrating agent. While this process is often reversible upon the addition of water, the formation of boroxines can complicate reaction stoichiometry and solubility.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
The Primary Degradation Pathway: Protodeboronation
The most significant and often irreversible degradation pathway for arylboronic acids is protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[5][6] This reaction is particularly problematic in Suzuki-Miyaura couplings, which are typically performed under basic aqueous conditions that accelerate the degradation process.[5] The reaction proceeds via the more reactive arylboronate anion, which is generated at high pH.
The Fluorine Effect: Amplifying Both Reactivity and Instability
The introduction of two electron-withdrawing fluorine atoms onto the phenyl ring has a profound and multifaceted impact on the molecule's properties.
Enhanced Lewis Acidity
Fluorine's strong inductive effect (–I) withdraws electron density from the aromatic ring and, consequently, from the boron atom. This increases the boron's electrophilicity, making the boronic acid a stronger Lewis acid. This is quantitatively observed as a decrease in the pKa value compared to the non-fluorinated parent compound.[3][4] The pKa values for a range of fluorinated phenylboronic acids span from 6.17 to 8.77.[4][7]
| Compound | Number of Fluorine Substituents | pKa Value |
| Phenylboronic Acid | 0 | 8.83[8] |
| 4-Fluorophenylboronic Acid | 1 | 8.77[4][7] |
| 2,4-Difluorophenylboronic acid | 2 | 7.59 |
| 2,6-Difluorophenylboronic acid | 2 | 7.10 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 4 | 6.17[4][7] |
| Table 1: Comparison of pKa values for selected fluorinated phenylboronic acids. Data compiled from multiple sources. Note that lower pKa indicates higher Lewis acidity. |
Accelerated Protodeboronation
While increased Lewis acidity can be beneficial for certain interactions, it is directly linked to decreased stability. The electron-deficient nature of the difluorinated aryl ring makes the ipso-carbon (the carbon attached to boron) more susceptible to protonation, thus accelerating the rate of protodeboronation.
This effect is particularly pronounced when fluorine atoms are in the ortho positions. Studies have shown that compounds with two fluorine atoms at the ortho positions are among the least stable.[3] For example, the protodeboronation half-life of a 2,6-difluorophenylboronate complex can be as short as 9 minutes under basic conditions, orders of magnitude faster than less-fluorinated analogues.[9]
Caption: The base-catalyzed protodeboronation pathway of difluorophenylboronic acids.
Stabilization Strategies: A Practical Guide
Given their inherent instability, handling and using difluorinated phenylboronic acids requires specific strategies to mitigate degradation.
Formation of Boronic Esters and Other Derivatives
Converting the boronic acid to a boronic ester (e.g., a pinacol ester) is a common strategy to enhance stability. However, it is crucial to understand that this is not a foolproof solution. While esters can suppress boroxine formation and are generally more stable, they can still undergo protodeboronation. Kinetic studies have revealed that degradation can proceed through two pathways: a direct pathway from the ester and a pre-hydrolytic pathway where the ester first hydrolyzes back to the boronic acid, which then degrades.[5][9] In some cases, the hydrolysis can be a dominant component of the overall degradation process.[5]
Other highly stable derivatives include N-methyliminodiacetic acid (MIDA) boronates and trifluoroborates, which can provide greater stability and act as "slow-release" sources of the active boronic acid under reaction conditions.
Control of Reaction and Storage Conditions
-
pH Control: Since protodeboronation is fastest at high pH, reactions should be run at the lowest possible pH that still allows for efficient catalytic turnover.[5]
-
Temperature: Like most degradation reactions, protodeboronation is accelerated by heat. Reactions should be conducted at the lowest effective temperature.
-
Inert Atmosphere: While the primary degradation pathway is hydrolytic, oxidative degradation can also occur.[10][11] Storing and handling these reagents under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Protective Additives: The addition of fluoride ions has been shown to protect boronic acids from copper(I)-mediated decomposition, a finding that can be useful in reactions like the click reaction.[12]
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any study involving these labile compounds. The goal is to quantify the parent boronic acid while separating it from all potential degradants.
Core Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for stability studies. A key challenge is the potential for on-column degradation.[10] Method development must carefully consider the mobile phase pH and composition to avoid inducing hydrolysis during the analysis.[10][13]
-
UPLC-Mass Spectrometry (UPLC-MS): This technique provides higher resolution and the power of mass spectrometry for the definitive identification of degradation products.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are invaluable tools. ¹⁹F NMR is particularly sensitive for tracking the fate of the fluorinated ring, while ¹¹B NMR can provide direct insight into the chemical environment of the boron atom, indicating degradation or complex formation.[7][9][10]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to develop a stability-indicating method and understand the degradation profile of a difluorinated phenylboronic acid.
Objective: To identify the primary degradation products and establish an analytical method capable of resolving them from the parent compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the difluorinated phenylboronic acid (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to a range of stress conditions:
-
Acidic: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid material at 80 °C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (ICH guidelines) for 24 hours.
-
-
Sample Analysis: At designated time points, quench the reactions (e.g., neutralize acid/base) and dilute all samples to a standard concentration.
-
HPLC/UPLC-MS Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC or UPLC-MS method.
-
Data Evaluation:
-
Confirm peak purity of the parent compound in the unstressed sample.
-
Identify and quantify the degradation products formed under each condition. The primary degradant under basic conditions is expected to be the protodeboronated arene (e.g., 1,3-difluorobenzene from 2,4-difluorophenylboronic acid).
-
Validate that the analytical method provides sufficient resolution between the parent peak and all degradant peaks.
-
Caption: Workflow for a forced degradation study of a difluorophenylboronic acid.
Conclusion
Difluorinated phenylboronic acids are indispensable tools in modern pharmaceutical research. However, their utility is intrinsically linked to their stability. A thorough, mechanistically-driven understanding of their primary degradation pathway—protodeboronation—is not merely academic but essential for practical success. The electron-withdrawing power of the fluorine substituents, especially in ortho positions, significantly accelerates this degradation, demanding careful control over reaction parameters such as pH and temperature.
By employing stabilization strategies, such as the judicious use of boronic esters, and by developing robust, stability-indicating analytical methods, researchers can effectively mitigate these challenges. This ensures the reliable and efficient use of these high-value reagents, ultimately accelerating the discovery and development of new medicines.
References
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Sale, D., Boursalian, G. B., & Blackmond, D. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Li, M., et al. (2017). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]
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Organic Chemistry Portal. Protodeboronations. [Link]
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Sale, D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]
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Li, Y., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]
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Zarzeczańska, D., et al. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
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Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]
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Nishihara, Y., et al. (2008). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. [Link]
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Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Tamba, T., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. [Link]
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Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
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A Technical Guide to (2,4-Difluoro-6-methoxyphenyl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] Among this class of reagents, fluorinated arylboronic acids are of particular interest to the pharmaceutical industry. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] (2,4-Difluoro-6-methoxyphenyl)boronic acid, a strategically substituted arylboronic acid, represents a key building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its commercial availability, quality considerations, and applications in drug discovery.
Commercial Availability and Supplier Landscape
This compound, identified by the CAS Number 1808997-86-5, is a commercially available reagent.[3] Its molecular formula is C7H7BF2O3, and it has a molecular weight of 187.94 g/mol .[3] Researchers and procurement specialists can source this compound from a variety of chemical suppliers who specialize in research chemicals and pharmaceutical intermediates.
While a comprehensive list of all potential suppliers is dynamic, several reputable vendors consistently offer this and structurally similar boronic acids. A comparative overview of representative suppliers is presented below. It is crucial for the end-user to verify the product specifications and availability directly with the suppliers.
Table 1: Representative Commercial Suppliers of Substituted Difluoro-methoxyphenylboronic Acids
| Supplier | Product Name | CAS Number | Purity | Notes |
| Pharmaffiliates | This compound | 1808997-86-5 | High Purity | Specializes in pharmaceutical standards.[3] |
| Sigma-Aldrich | 2,6-Difluoro-4-methoxyphenylboronic acid | 406482-20-0 | ≥95% | Isomer, often contains varying amounts of the corresponding anhydride.[4] |
| TCI America | 2,6-Difluoro-4-methoxyphenylboronic Acid | 406482-20-0 | >97.0% | Also sold through distributors like Fisher Scientific.[5][6] |
| BLDpharm | (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 | N/A | Isomer, available for online orders.[7][8] |
| Chem-Impex | 2,3-Difluoro-4-methoxyphenylboronic acid | 170981-41-6 | 97-105% (Titration) | Isomer, noted for applications in medicinal chemistry.[9] |
Note: This table is not exhaustive and is intended to provide a starting point for sourcing. Purity and availability should be confirmed with the respective supplier at the time of ordering.
The Critical Role of Purity and Quality Control
For applications in drug development, the purity of starting materials like this compound is of paramount importance.[10][11] Impurities can have a detrimental impact on the efficiency of subsequent synthetic steps, potentially leading to the formation of undesired byproducts and complicating purification processes.[10]
Arylboronic acids have been identified as potentially genotoxic impurities (PGIs), which necessitates stringent control of their residual levels in final APIs.[12] The primary impurity of concern is often the corresponding deboronated arene, which can arise from protodeboronation, a common side reaction.[12]
Key Quality Control Considerations:
-
Assay and Purity: Suppliers typically provide a certificate of analysis (CoA) detailing the purity of the boronic acid, often determined by techniques like HPLC or NMR. For pharmaceutical applications, a purity of >98% is often required.
-
Residual Solvents and Water Content: The presence of residual solvents or water can affect the reactivity and stability of the boronic acid.
-
Inorganic Impurities: Residual catalysts or reagents from the synthesis of the boronic acid should be minimized.
Researchers should partner with suppliers who can provide comprehensive analytical data and demonstrate robust quality control measures.[11]
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a valuable synthon for introducing a difluoro-methoxyphenyl moiety into a target molecule. The fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable protein-ligand interactions, while the methoxy group can serve as a handle for further functionalization or as a key pharmacophoric element.
While specific examples for the 2,4-difluoro-6-methoxy isomer are proprietary or less documented in public literature, the utility of closely related isomers provides strong evidence for its potential applications. For instance, difluorophenylboronic acids are instrumental in synthesizing polyfluorinated biphenyls, which are of interest in materials science and as pharmaceutical intermediates.[13]
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the aryl group of the boronic acid and an aryl or vinyl halide/triflate.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis and Mechanistic Considerations
This compound is typically synthesized through the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The organometallic precursor is generated in situ from 3,5-difluoroanisole via directed ortho-metalation or halogen-metal exchange.
The presence of two ortho-substituents (fluorine and methoxy) can influence the reactivity of the boronic acid in cross-coupling reactions. Steric hindrance around the boronic acid moiety can sometimes slow down the rate of transmetalation, a key step in the catalytic cycle. However, the electron-withdrawing nature of the fluorine atoms can also impact the electronic properties of the aryl ring, affecting the overall reaction kinetics.[13]
Safety, Handling, and Storage
Like most boronic acids, this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14][15]
Recommended Handling Practices:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16][17]
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Some boronic acids are sensitive to light and moisture.[17]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling the compound.[14][15][16][17]
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of novel chemical entities in drug discovery and development. Its strategic fluorination and methoxy substitution offer medicinal chemists a tool to fine-tune the physicochemical properties of lead compounds. When sourcing this reagent, careful consideration of purity and supplier reliability is essential to ensure the integrity and success of the subsequent research and development activities. Adherence to proper safety and handling protocols is mandatory to mitigate any potential hazards associated with its use.
References
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This compound. Pharmaffiliates.
-
2,6-Difluoro-4-methoxyphenylboronic acid ≥95%. Sigma-Aldrich.
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
-
2, 6-Difluoro-4-methoxyphenylboronic acid(contains Anhydride), min 95%, 1 gram. VWR.
-
(2,4-Difluoro-3-methoxyphenyl)boronic acid. Sigma-Aldrich.
-
2,6-Difluoro-4-methoxyphenylboronic Acid, 1 gram, Each. VWR.
-
2,6-Difluoro-4-methoxyphenylboronic Acid (contains varying amounts of Anhydride), TCI America 1 g. Fisher Scientific.
-
2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.
-
(2,3-Difluoro-4-methoxyphenyl)boronic acid. BLDpharm.
-
2,6-Difluoro-4-methoxyphenylboronic acid. BLDpharm.
-
SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid. Fisher Scientific.
-
The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Acme Synthetic Chemicals.
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Sourcing High-Purity 2-Hydroxyphenylboronic Acid: A Guide for Chemical Procurement. NINGBO INNO PHARMCHEM CO.,LTD.
-
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Organic Chemistry Portal.
-
SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%. Fisher Scientific.
-
SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH.
-
SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid. Fisher Scientific.
-
Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
-
SAFETY DATA SHEET - 2-Fluoro-6-methoxyphenylboronic Acid. FUJIFILM Wako Chemicals.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
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2,6-Difluoro-4-methoxyphenylboronic Acid. TCI AMERICA.
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Sourcing High-Purity Boronic Acids: A Guide for Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
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Design and discovery of boronic acid drugs. ResearchGate.
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A Technical Guide to the Spectroscopic Characterization of (2,4-Difluoro-6-methoxyphenyl)boronic acid
Abstract
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex biaryl structures inherent to many pharmaceutical compounds. Its efficacy and reactivity are intrinsically linked to its structural integrity and purity. This guide provides a comprehensive framework for the spectroscopic characterization of this compound, detailing the theoretical basis, practical experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By offering field-proven insights and robust methodologies, this document serves as an essential resource for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Structural Significance of a Key Building Block
Arylboronic acids are indispensable tools in synthetic chemistry. The title compound, this compound, possesses a unique substitution pattern that modulates its electronic properties and reactivity. The two electron-withdrawing fluorine atoms and the electron-donating methoxy group create a distinct electronic environment on the phenyl ring, influencing its performance in catalytic cycles.
Accurate and comprehensive characterization is non-negotiable. It confirms the molecule's identity, establishes its purity, and ensures the reliability and reproducibility of downstream applications. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and offer a detailed "fingerprint" of the compound. This guide explains the causality behind the spectroscopic data, transforming it from a simple list of values into a meaningful structural confirmation.
Molecular Structure and Spectroscopic Implications
The key to interpreting spectroscopic data lies in understanding the molecule's structure and the environment of each atom.
Diagram 1: Annotated Molecular Structure
Caption: Labeled atoms for NMR spectral assignment.
The aromatic protons (C3-H, C5-H) and the methoxy protons (-OCH₃) will be the primary signals in ¹H NMR. The fluorine atoms will induce complex splitting patterns (couplings) in both ¹H and ¹³C NMR spectra. The boronic acid moiety [-B(OH)₂] has characteristic signals in IR and can be observed in ¹H NMR under specific conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[1][2] This equilibrium can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation.[2]
Causality Behind Experimental Choice: To circumvent the boroxine formation and obtain sharp, interpretable spectra, the use of a protic deuterated solvent like methanol-d₄ (CD₃OD) or the addition of a small amount of D₂O to a solvent like DMSO-d₆ is highly recommended.[2] These solvents disrupt the anhydride equilibrium by forming solvent adducts or rapidly exchanging with the B-OH protons.[2]
Diagram 2: NMR Sample Preparation Workflow
Caption: Standard workflow for preparing and analyzing boronic acid samples.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet (s) | N/A | 3H |
| Ar-H (H5) | ~6.8 | Triplet (t) | J(H-F) ≈ 9.5 | 1H |
| Ar-H (H3) | ~7.2 | Triplet (t) | J(H-F) ≈ 9.0 | 1H |
| -B(OH)₂ | ~8.5 (broad) | Singlet (br s)| N/A | 2H |
Interpretation Insights:
-
Methoxy Group: The sharp singlet around 3.9 ppm is characteristic of the methoxy protons, which are not coupled to any other protons.
-
Aromatic Protons: The two aromatic protons appear as triplets due to coupling with the two adjacent fluorine atoms. The exact chemical shifts and coupling constants are influenced by the electronic effects of all substituents.
-
Boronic Acid Protons: The B(OH)₂ protons are acidic and their signal is often broad due to chemical exchange with trace water in the solvent.[2] In a solvent like CD₃OD, this peak will be absent due to rapid exchange with the solvent's deuterium.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals are significantly affected by coupling to fluorine.
Expected ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₃ | ~57 | Singlet (s) | N/A |
| C3 | ~100 | Doublet of Doublets (dd) | J(C-F) ≈ 10, 25 |
| C5 | ~110 | Doublet of Doublets (dd) | J(C-F) ≈ 5, 20 |
| C1-B | ~115 (broad) | Multiplet (m) | N/A |
| C6-O | ~158 | Doublet of Doublets (dd) | J(C-F) ≈ 10, 15 |
| C2-F | ~160 | Doublet of Doublets (dd) | J(C-F) ≈ 15, 250 |
| C4-F | ~162 | Doublet of Doublets (dd) | J(C-F) ≈ 15, 255 |
Interpretation Insights:
-
Carbon-Fluorine Coupling: The most striking feature is the large one-bond coupling constants (¹JCF ≈ 250-255 Hz) for the carbons directly attached to fluorine (C2, C4). Smaller two- and three-bond couplings (²JCF, ³JCF) are observed for the other aromatic carbons, resulting in complex multiplets.
-
C1-Boron Signal: The carbon atom attached to the boron (C1) often shows a broad signal due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B isotopes).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of functional groups. It is an excellent, rapid technique for confirming the presence of key structural motifs.
Experimental Protocol: FT-IR (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H stretch | B-O-H |
| ~3000 | C-H stretch (aromatic) | Ar-H |
| ~2950 | C-H stretch (aliphatic) | -OCH₃ |
| ~1620, ~1480 | C=C stretch | Aromatic Ring |
| ~1350 | B-O stretch | B-O |
| ~1250 | C-O stretch (asymmetric) | Ar-O-CH₃ |
| ~1100 | C-F stretch | Ar-F |
Interpretation Insights:
-
The most characteristic peak is the broad O-H stretch around 3300 cm⁻¹, indicative of the hydrogen-bonded hydroxyl groups of the boronic acid.[3][4]
-
Strong absorptions corresponding to the B-O, C-O, and C-F bonds confirm the presence of all key functional groups.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids.[6]
Experimental Protocol: LC-MS (ESI)
-
Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[7]
-
Optimize mass spectrometer conditions in both positive and negative ESI modes. Negative mode is often more sensitive for boronic acids, detecting the [M-H]⁻ ion.[8]
-
Inject the sample into the LC-MS system. The liquid chromatography step can help separate the analyte from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), this will provide a highly accurate mass measurement.
Expected Mass Spectrometry Data
-
Molecular Formula: C₇H₇BF₂O₃
-
Monoisotopic Mass: 188.0459 Da
-
Observed Ions (HRMS):
-
Negative Mode [M-H]⁻: m/z 187.0381
-
Positive Mode [M+H]⁺: m/z 189.0537
-
Positive Mode [M+Na]⁺: m/z 211.0357
-
Interpretation Insights:
-
Boronic acids can be challenging to analyze by MS due to their propensity to dehydrate or form adducts in the ESI source.[6]
-
Observing the accurate mass for the parent molecule (e.g., as the [M-H]⁻ ion) provides very strong evidence for the compound's identity. The isotopic pattern resulting from the presence of both ¹⁰B (~20%) and ¹¹B (~80%) isotopes can also be a useful diagnostic feature.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. ¹H and ¹³C NMR definitively elucidate the carbon-hydrogen framework and the influence of the fluorine substituents, while FT-IR provides rapid confirmation of key functional groups. Mass spectrometry validates the molecular weight and elemental composition. By understanding the principles behind each technique and employing robust experimental protocols, researchers can confidently verify the structure and purity of this vital synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
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Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Retrieved from [Link]
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Wang, L., Dai, C., Burroughs, S. K., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. Retrieved from [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
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Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Retrieved from [Link]
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (n.d.). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (n.d.). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Retrieved from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
-
Semantic Scholar. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
-
SciRP.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]
-
ScienceDirect. (n.d.). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (2,4-Difluoro-6-methoxyphenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. This guide focuses on a specific, high-value building block: (2,4-Difluoro-6-methoxyphenyl)boronic acid .
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The 2,4-difluoro-6-methoxy substitution pattern presents a unique electronic and steric profile. The methoxy group is electron-donating, while the two ortho/para fluorine atoms are strongly electron-withdrawing. This electronic dichotomy, combined with the steric hindrance from the ortho-methoxy group, makes this substrate both highly desirable for creating novel molecular entities and a challenge to couple efficiently.
These application notes provide a comprehensive technical guide for researchers, offering a deep dive into the mechanistic nuances, protocol optimization, and practical execution of Suzuki-Miyaura couplings involving this specific boronic acid.
Reagent Profile: this compound
Understanding the properties of the boronic acid is critical for designing a successful reaction strategy. The substituents significantly influence the reagent's stability and reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₇BF₂O₃ | Inferred |
| Molecular Weight | 187.94 g/mol | |
| CAS Number | 915400-30-9 | Supplier Data |
| Appearance | White to off-white solid | Supplier Data |
| Key Reactivity Features | • Electron-rich Methoxy Group: Activates the ring but adds steric bulk. • Electron-withdrawing Fluorine Atoms: Influence acidity and stability. • Potential for Protodeboronation: A common side reaction for electron-rich or sterically hindered boronic acids, especially under harsh basic conditions.[3] |
The Catalytic Engine: Mechanism of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[4][5] The success of the coupling hinges on the smooth execution of three fundamental steps.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][6]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer.[7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]
Protocol Design & Optimization: A Scientist's Guide
Coupling this compound requires careful consideration of each reaction component to maximize yield and minimize side reactions. The primary challenge is often overcoming the steric hindrance and preventing protodeboronation.[3]
The Catalyst-Ligand System: The Key to Success
The choice of palladium source and, more importantly, the phosphine ligand is paramount. For challenging substrates that are sterically hindered or prone to decomposition, the catalyst system must be highly active to ensure the rate of cross-coupling significantly outpaces the rate of boronic acid degradation.[8]
-
Palladium Precatalysts: Standard sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective but require in-situ formation of the active Pd(0) species.[4][9] Modern, air-stable precatalysts that rapidly generate the active catalyst at room temperature are highly recommended for this substrate.[3][8]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard. They promote both the oxidative addition and the final reductive elimination step.
-
XPhos: Excellent for sterically demanding couplings. Its bulk facilitates reductive elimination.
-
SPhos: Often provides high activity at low catalyst loadings and is a strong general-purpose choice.[8]
-
Base and Solvent Selection
The base and solvent work in concert to facilitate the critical transmetalation step.
-
Base: The base activates the boronic acid by converting it to the corresponding boronate.[7]
-
K₃PO₄ (Potassium Phosphate): A moderately strong base that is often highly effective, particularly for sensitive boronic acids.[5]
-
K₂CO₃ (Potassium Carbonate): A common, cost-effective choice, though sometimes less effective than phosphates for difficult couplings.[9]
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can sometimes accelerate the reaction, but may also increase the risk of protodeboronation if not used carefully.
-
-
Solvent: A polar, aprotic solvent, often with a small amount of water, is typical. The water helps to solubilize the base and facilitate boronate formation.
Table of Recommended Conditions
| Component | Recommended Choice | Rationale & Justification |
| Aryl Halide | Aryl Bromide or Chloride | Bromides are generally more reactive than chlorides. Modern catalysts can effectively couple chlorides, which are often more economical.[3] |
| Boronic Acid | This compound | Use 1.2–1.5 equivalents to drive the reaction to completion. |
| Pd Precatalyst | XPhos Pd G3 (or similar palladacycle) | Provides an air-stable source that rapidly generates the active Pd(0)L species, minimizing boronic acid decomposition.[3][8] |
| Catalyst Loading | 1–3 mol % | Sufficient for most transformations; higher loading may be needed for very unreactive partners. |
| Base | K₃PO₄ | A robust and effective base for sensitive boronic acids, balancing activation with minimal side reactions. Use 2.0–3.0 equivalents.[3] |
| Solvent | THF / H₂O (4:1) | Excellent solvent system providing good solubility for both organic and inorganic components.[3] |
| Temperature | 40–80 °C | Start at a lower temperature (e.g., 40-50 °C) to favor the desired coupling over decomposition. Increase if the reaction is sluggish.[3][8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %)
-
K₃PO₄ (3.0 mmol, 3.0 equiv), finely powdered
-
Anhydrous, degassed THF (4 mL)
-
Degassed deionized water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).[9]
-
Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Using syringes, add the degassed THF (4 mL) followed by the degassed water (1 mL). The mixture may be heterogeneous.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block at 50 °C. Stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis every 1-2 hours.
-
Reaction Workup: Once the starting material is consumed (or no further progress is observed), cool the reaction to room temperature. Add 10 mL of deionized water and 15 mL of ethyl acetate. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Poor choice of base/solvent. | 1. Use a fresh, high-quality precatalyst. 2. Ensure rigorous degassing of all solvents. 3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Dioxane/H₂O). |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Catalyst activation is too slow. | 1. Lower the reaction temperature to 40 °C. 2. Use a milder base like K₃PO₄. 3. Switch to a fast-activating precatalyst like XPhos Pd G3 to ensure coupling outcompetes decomposition.[3][8] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| Difficult Purification | Residual palladium or ligand byproducts. | Filter the crude product through a small plug of Celite® or silica before concentration. Consider using a palladium scavenger if necessary. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for accessing structurally unique and medicinally relevant biaryl compounds.[10] Success with this sterically hindered and electronically complex substrate is not serendipitous; it relies on a rational selection of modern, highly active catalyst systems that promote rapid C-C bond formation while minimizing pathways for reagent decomposition. By employing advanced palladacycle precatalysts with bulky biarylphosphine ligands and carefully optimized conditions, researchers can reliably incorporate this valuable building block into their synthetic programs, accelerating discovery in drug development and materials science.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Available at: [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2013. Available at: [Link]
-
Wallace, D. J., & Chen, C. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 2002. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011, 133(7), 2116–2119. Available at: [Link]
-
Handel, M., et al. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 2017. Available at: [Link]
-
Höpfl, H., et al. 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 2009. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. (2025). Available at: [Link]
-
Singh, A. K., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022. Available at: [Link]
-
Fernandes, C., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2021. Available at: [Link]
-
Tiambeng, A. T., & Sene, J. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 2022. Available at: [Link]
-
PubChem. (4-Methoxyphenyl)boronic acid. Available at: [Link]
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Advanced Methodologies for the Application of (2,4-Difluoro-6-methoxyphenyl)boronic Acid in Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a highly valuable building block in modern organic synthesis, particularly for the construction of complex biaryl structures prevalent in pharmaceutical and materials science research.[1][2] Its unique electronic and steric profile, characterized by two electron-withdrawing fluorine atoms and a sterically demanding ortho-methoxy group, presents both opportunities and challenges in its application. This guide provides an in-depth analysis of the reaction conditions for this reagent, focusing on its use in Suzuki-Miyaura cross-coupling. We will explore the mechanistic rationale behind optimal catalyst, ligand, base, and solvent selection, and provide detailed, field-proven protocols for researchers in drug development and chemical synthesis.
Introduction and Significance
Boronic acids are indispensable tools in synthetic chemistry due to their stability, low toxicity, and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[3] this compound, in particular, offers synthetic chemists a scaffold decorated with key functionalities. The difluoro-substitution pattern is a common motif in medicinal chemistry, often introduced to modulate metabolic stability, pKa, and binding affinity.[2][4][5] The ortho-methoxy group, while introducing steric hindrance, provides a handle for further functionalization or can influence the conformation of the final biaryl product.
This reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge connections between sp²-hybridized carbon centers.[6][7] Understanding how to effectively couple this sterically hindered and electronically modified boronic acid is critical for its successful implementation in multi-step syntheses.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Appearance | Typically a white to off-white solid |
| CAS Number | 915401-97-7 (May vary) |
| Storage | Store at 2-8 °C under a dry, inert atmosphere. Boronic acids can dehydrate to form cyclic boroxine anhydrides. |
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern cross-coupling chemistry. Its catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] The efficiency of each step is highly dependent on the chosen reaction parameters.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the carbon-halide (or triflate) bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the rate-determining step for many Suzuki couplings.[6] The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[9][10][11]
-
Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the final product and regenerating the catalytically active Pd(0) species.
Critical Role of the Base
The base plays a multifaceted and essential role. Its primary function is to react with the boronic acid to form an anionic boronate complex.[10] This transformation increases the nucleophilicity of the organic moiety, facilitating its transfer to the electropositive palladium center during transmetalation.[9][11]
Base Activation: Ar-B(OH)₂ + Base ⇌ [Ar-B(OH)₃]⁻ + Base-H⁺
Computational and experimental studies have confirmed that the reaction of the base with the boronic acid is a key step in the catalytic cycle.[9][11] The choice of base can therefore dramatically influence the reaction rate and yield.
Optimizing Reaction Conditions for a Hindered Substrate
The steric bulk from the ortho-methoxy group in this compound makes both the transmetalation and reductive elimination steps more challenging. Consequently, careful selection of the catalytic system is paramount for achieving high yields.
Catalyst and Ligand Selection
For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may prove insufficient. Modern catalytic systems employing bulky, electron-rich ligands are often required to promote the reaction efficiently.[12][13][14]
-
Electron-Rich Ligands: These ligands stabilize the Pd(0) state and accelerate the rate of oxidative addition.[15]
-
Bulky Ligands: Ligands with significant steric hindrance promote the final reductive elimination step, which can be slow for hindered biaryls.[16] They also help create a coordinatively unsaturated palladium center necessary for substrate binding.
Recommended Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Typical Loading | Rationale & Comments |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 0.5 - 2 mol% Pd | Buchwald biaryl phosphine ligands are the gold standard for challenging couplings. Their bulk and electron-donating properties are ideal.[13] |
| Pd(OAc)₂ | PCy₃, P(t-Bu)₃ | 1 - 5 mol% Pd | Less expensive but highly effective electron-rich alkylphosphine ligands. Can be sensitive to air. |
| PEPPSI™-IPr | (NHC Ligand) | 1 - 3 mol% | N-Heterocyclic Carbene (NHC) precatalysts offer excellent thermal stability and high activity for coupling aryl chlorides and hindered substrates.[14][16] |
| Pd(PPh₃)₄ | (Triphenylphosphine) | 2 - 5 mol% | A classic, all-in-one catalyst. May work for less hindered coupling partners but often requires higher temperatures and longer times. |
Choice of Base and Solvent
The interplay between the base and solvent is crucial. The base must be sufficiently strong to form the boronate, but not so strong as to cause undesired side reactions with other functional groups.
| Base | Recommended Solvents | Strength | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | Strong | An excellent, broadly applicable base for hindered couplings. Its moderate solubility often leads to cleaner reactions.[17] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Strong | Highly effective due to the high solubility of cesium salts in organic solvents, which enhances base activity. |
| K₂CO₃ | Dioxane/H₂O, ACN/H₂O, Toluene/H₂O | Moderate | A standard, cost-effective choice. Often used in aqueous solvent mixtures. |
| t-BuOK | Dioxane, THF (anhydrous) | Very Strong | A powerful base used for particularly unreactive substrates, especially aryl chlorides. Requires anhydrous conditions.[14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
Materials and Equipment
-
This compound
-
4-Bromoanisole (or other aryl halide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous) and Degassed Water
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vessel Preparation: To a dry microwave vial containing a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Expert Tip: Adding the solid reagents first under ambient conditions is often more convenient. The catalyst and ligand can be pre-mixed for better consistency.
-
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: Oxygen can oxidize the Pd(0) species and the phosphine ligand, deactivating the catalyst and leading to lower yields and side products like homocoupled boronic acid.[15]
-
-
Reagent Dissolution: Add K₃PO₄ (3.0 equiv.). Through the septum, add anhydrous 1,4-dioxane and degassed water to achieve a 5:1 to 10:1 solvent ratio and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Expert Tip: Degassing the water by sparging with an inert gas for 15-20 minutes prior to addition is critical.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by periodically taking a small aliquot from the reaction mixture.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/EtOAc gradient).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the desired biaryl product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing; use a fresh catalyst source or a more stable precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).3. Increase temperature or consider using microwave irradiation. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Improve degassing technique.2. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Adding a small amount of a reducing agent can sometimes help. |
| Deboronated Starting Material | 1. Harsh basic conditions or prolonged heating.2. Presence of protic sources. | 1. Use a milder base (if tolerated) or shorten the reaction time.2. Ensure anhydrous solvents are used if the reaction is sensitive to water. |
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Suzuki−Miyaura Reaction. Accounts of Chemical Research, 44(9), 777–791. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Internal and Terminal Arylation of Alkenes. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Matos, K., & Soderquist, J. A. (1998). A New, General, and Efficient Method for the Suzuki Cross-Coupling of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 63(14), 4604–4605. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. Retrieved from [Link]
-
Singh, P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 448. [Link]
-
Wagner, A. M., et al. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 24(21), 3845. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3125. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
The Strategic Incorporation of (2,4-Difluoro-6-methoxyphenyl)boronic Acid in the Development of Next-Generation Kinase Inhibitors
Introduction: The Evolving Landscape of Kinase Inhibition and the Rise of Precision Scaffolds
In the realm of medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer. The strategic design of small molecules that can effectively modulate the activity of specific kinases, while minimizing off-target effects, is a paramount objective. Within this context, (2,4-Difluoro-6-methoxyphenyl)boronic acid has emerged as a pivotal building block, enabling the synthesis of a new generation of kinase inhibitors with enhanced pharmacological profiles. This technical guide will provide an in-depth exploration of the applications of this versatile reagent, with a particular focus on its role in the development of the pan-RAF inhibitor, Belvarafenib. We will delve into the rationale behind its use, detailed synthetic protocols, and the critical structure-activity relationships that underscore its importance in contemporary medicinal chemistry.
Application Notes: Leveraging the (2,4-Difluoro-6-methoxyphenyl) Moiety for Potent and Selective RAF Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the RAF family of kinases (ARAF, BRAF, and CRAF), is a common driver of various cancers, including melanoma. While first-generation BRAF inhibitors have shown clinical efficacy, the development of resistance, often mediated by paradoxical activation of the MAPK pathway through RAF dimerization, has necessitated the development of next-generation inhibitors.
Belvarafenib, a potent pan-RAF inhibitor, represents a significant advancement in this area, demonstrating activity against both monomeric and dimeric forms of RAF kinases. A key structural feature of Belvarafenib is the presence of the (2,4-Difluoro-6-methoxyphenyl) moiety, which is introduced via a Suzuki-Miyaura cross-coupling reaction with this compound.
The Rationale for Fluorination and Methoxy Substitution: A Trifecta of Physicochemical Advantages
The specific substitution pattern of the phenylboronic acid is not arbitrary; it is a deliberate design choice that imparts several advantageous properties to the final inhibitor:
-
Enhanced Binding Affinity through Fluorine Interactions: The two fluorine atoms at the 2- and 4-positions of the phenyl ring are crucial for enhancing the binding affinity of the inhibitor to the ATP-binding pocket of the RAF kinases. Fluorine, being the most electronegative element, can participate in favorable orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups. These interactions, distinct from classical hydrogen bonds, contribute significantly to the overall binding energy and can enhance selectivity.
-
Metabolic Stability and Improved Pharmacokinetics: The presence of fluorine atoms can block sites of potential metabolism by cytochrome P450 enzymes. This "metabolic shielding" effect increases the metabolic stability of the drug, leading to a longer half-life and improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The methoxy group at the 6-position, in conjunction with the fluorine atoms, fine-tunes the electronic and lipophilic properties of the molecule. This modulation is critical for achieving the optimal balance of solubility, permeability, and oral bioavailability.
The strategic incorporation of the (2,4-Difluoro-6-methoxyphenyl) moiety, therefore, exemplifies a rational drug design approach, where specific structural modifications are made to optimize the pharmacological properties of the lead compound.
Belvarafenib: A Case Study in Pan-RAF Inhibition
Belvarafenib has demonstrated potent inhibitory activity against wild-type and mutant forms of BRAF and CRAF. This broad activity profile is essential for overcoming the resistance mechanisms associated with first-generation BRAF inhibitors. Clinical studies have shown that Belvarafenib has promising anti-tumor activity in patients with BRAF-mutant melanoma and other solid tumors harboring RAS or RAF mutations.[1][2]
Table 1: Inhibitory Activity of Belvarafenib against RAF Kinases
| Kinase Target | IC₅₀ (nM) |
| BRAF | 56 |
| BRAF V600E | 7 |
| CRAF | 5 |
Data sourced from MedchemExpress product information.[3]
The development of Belvarafenib underscores the power of leveraging bespoke building blocks like this compound to address the complexities of kinase inhibitor design.
Experimental Protocols: Synthesis of a Key Intermediate for Pan-RAF Inhibitors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] This reaction is central to the synthesis of numerous pharmaceutical agents, including Belvarafenib. Below is a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide, a key step in the synthesis of Belvarafenib and related kinase inhibitors.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound
-
Aryl or heterocyclic halide (e.g., 3-bromo-N-(tert-butoxycarbonyl)aniline)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl or heterocyclic halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. This is critical to prevent the degradation of the palladium catalyst.
-
-
Addition of Catalyst and Solvents:
-
Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). The amount of catalyst can be optimized, but 5 mol% is a good starting point.
-
Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 to 10:1 ratio (v/v). The use of degassed solvents is crucial to maintain the catalytic activity of the palladium complex.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and ensure a continuous flow of the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the specific substrates used.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Causality Behind Experimental Choices:
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, particularly for challenging substrates. The dppf ligand provides both steric bulk and electron-donating properties that facilitate the catalytic cycle.
-
Role of the Base: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which then undergoes transmetalation with the palladium center. Potassium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is often optimal. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the reaction is paramount for achieving high yields and preventing catalyst decomposition.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile reagent in medicinal chemistry, particularly in the synthesis of next-generation kinase inhibitors. Its unique substitution pattern provides a confluence of electronic and steric properties that translate into improved binding affinity, metabolic stability, and overall pharmacological performance of the resulting drug candidates. The successful development of Belvarafenib serves as a compelling testament to the power of rational drug design and the strategic use of tailored building blocks. As our understanding of the complex signaling networks that drive disease continues to grow, the demand for highly specific and potent molecular probes and therapeutic agents will undoubtedly increase. Reagents like this compound will continue to play a crucial role in meeting this demand, enabling the creation of innovative medicines that address unmet medical needs.
References
-
Belvarafenib | C23H16ClFN6OS | CID 89655386 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A Belvarafenib Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Belvarafenib is a potent RAF dimer inhibitor a, Kinase activity IC50... | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]
-
ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma. (2021). Nature, 592(7852), 129–134. [Link]
-
Belvarafenib, a novel pan-RAF inhibitor, in solid tumor patients harboring BRAF, KRAS, or NRAS mutations: Phase I study. | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
An overview of RAF kinases and their inhibitors (2019-2023). (2024). European Journal of Medicinal Chemistry, 273, 116631. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hanmi Pharm Ind Co Ltd. (2017). Pyrrolopyrimidine derivative, preparation method thereof, and pharmaceutical composition comprising same. WO2017026561A1.
-
On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). Future Medicinal Chemistry, 14(7), 499-521. [Link]
-
Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors. (2015). Molecular Cancer Therapeutics, 14(12), 2700-2711. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... (n.d.). Retrieved January 19, 2026, from [Link]
-
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 543-547. [Link]
-
Evaluating the role of pan-RAF inhibitors in BRAF-mutant NSCLC. (2025). VJOncology. [Link]
Sources
- 1. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A Belvarafenib Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (2,4-Difluoro-6-methoxyphenyl)boronic Acid in Organic Synthesis
Introduction: A Versatile Reagent for Modern Organic Synthesis
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a valuable organoboron reagent that has found significant application in contemporary organic synthesis, particularly in the construction of complex biaryl and aryl-heteroatom linkages. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring imparts unique reactivity and steric properties to this molecule. This substitution pattern makes it an attractive building block in medicinal chemistry and materials science, where the incorporation of fluorinated motifs can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[1]
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, enabling the formation of a carbon-carbon bond.[2][3] This reaction is a cornerstone of modern synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the organic halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium(II) center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling, especially with sterically hindered or electronically challenging substrates like this compound.
(2,4-Difluoro-6-methoxyphenyl)B(OH)2 + Br-Pyridine -> 2-(2,4-Difluoro-6-methoxyphenyl)pyridine
(2,4-Difluoro-6-methoxyphenyl)B(OH)2 + R₂NH -> (2,4-Difluoro-6-methoxyphenyl)NR₂
Sources
Application Notes and Protocols for the Use of (2,4-Difluoro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating the Challenges and Opportunities of a Unique Building Block
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly for the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of two fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic and steric properties to the molecule. These substituents can significantly influence the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The electron-withdrawing nature of the fluorine atoms can increase the Lewis acidity of the boron center, which can be beneficial for the transmetalation step in the catalytic cycle.[3] However, the presence of an ortho-fluoro substituent is also known to enhance the rate of protodeboronation, a common and often problematic side reaction in Suzuki-Miyaura couplings.[4] This hydrolytic cleavage of the C-B bond leads to the formation of the corresponding arene and boric acid, reducing the yield of the desired cross-coupled product. Furthermore, the steric hindrance from the ortho-substituents can impede the approach of the coupling partners to the palladium center.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic considerations, provide detailed protocols, and offer troubleshooting strategies to overcome the inherent challenges associated with this sterically hindered and electronically modified substrate.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura coupling mechanism is crucial for optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
XPhos Pd G3 (3 mol%)
-
K₂CO₃ (2.5 equivalents)
-
t-Amyl alcohol, degassed
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl chloride (e.g., 0.2 mmol), this compound (0.3 mmol), XPhos Pd G3 (0.006 mmol), and K₂CO₃ (0.5 mmol).
-
Add degassed t-amyl alcohol (e.g., 2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-60 minutes with stirring.
-
After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation, or protodeboronation. | Increase reaction time or temperature. Screen different ligands and bases. Consider using a more robust precatalyst. For protodeboronation, try anhydrous conditions or a weaker base. |
| Protodeboronation | Presence of water, strong base, or prolonged reaction time at high temperature. | Use anhydrous solvents and a carefully dried base. Screen weaker bases (e.g., NaHCO₃, CsF). Consider using the boronic ester (e.g., pinacol ester) of the boronic acid, which is more stable. [5] |
| Homocoupling of Boronic Acid | Presence of oxygen, or use of a Pd(II) precatalyst without a reducing agent. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. If using a Pd(II) salt, the in-situ reduction to Pd(0) may be inefficient; consider a Pd(0) source or a precatalyst. |
| No Reaction | Inactive catalyst or unreactive aryl halide. | Check the quality of the catalyst. For unreactive aryl chlorides, a more active catalyst system (e.g., with a highly electron-rich ligand) and higher temperatures may be required. |
Safety and Handling
-
Boronic Acids: this compound is a solid that should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Boronic acids are generally stable but should be stored in a cool, dry place away from strong oxidizing agents. [6]* Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: The organic solvents used in Suzuki-Miyaura reactions are often flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Reaction Hazards: Suzuki-Miyaura reactions can be exothermic, especially on a larger scale. [7][8]Monitor the reaction temperature and ensure adequate cooling is available. Reactions under pressure (e.g., in a sealed microwave vial) should be conducted behind a blast shield.
Conclusion
This compound is a powerful tool for the synthesis of highly functionalized biaryl compounds. While its unique substitution pattern presents challenges such as steric hindrance and a propensity for protodeboronation, these can be overcome with a rational approach to reaction design. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can successfully employ this versatile building block in their synthetic endeavors. The protocols and guidelines presented in this application note provide a solid foundation for achieving high yields and purity in Suzuki-Miyaura cross-coupling reactions with this valuable reagent.
References
- Sporzyński, A., Adamczyk-Woźniak, A., & Gozdalik, J. T. (2018). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2018(20-21), 2356-2364.
- Antony, A. M., Chamanmalik, M. I., Kandathil, V., & Patil, S. A. (2021). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. New Journal of Chemistry, 45(3), 1466-1478.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
- Ye, W., Ji, Y., Liu, W., Wang, X., & Zhang, Y. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-360.
- Ye, W., Ji, Y., Liu, W., Wang, X., & Zhang, Y. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-methoxyphenylboronic acid. Sigma-Aldrich.
- Halford, B. (2019). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Chemical & Engineering News.
- Wang, L., et al. (2019). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(4), 384-387.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
- Soares, J. F., et al. (2020).
- Halford, B. (2019). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- Marder, T. B., & Steel, P. G. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
- Li, J., & Wang, B. (2010). Fluoride protects boronic acids in the copper(i)-mediated click reaction.
- Buchwald, S. L., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. The Journal of Organic Chemistry, 76(8), 2792-2799.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid.
- PubChem. (n.d.). 2-Fluorophenylboronic acid. PubChem.
- Sigma-Aldrich. (n.d.). (2,4-Difluoro-3-methoxyphenyl)boronic acid. Sigma-Aldrich.
Sources
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- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
Application Note: (2,4-Difluoro-6-methoxyphenyl)boronic Acid as a Strategic Building Block in Pharmaceutical Development
Abstract
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a sophisticated building block increasingly utilized by medicinal chemists to address challenges in drug discovery. The strategic placement of two electron-withdrawing fluorine atoms and an ortho-methoxy group imparts unique electronic and steric properties. These features can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide offers an in-depth technical overview for researchers and drug development professionals, detailing the rationale for its use, providing robust protocols for its application in Suzuki-Miyaura cross-coupling reactions, and highlighting its role in constructing advanced pharmaceutical intermediates.
Introduction: The Rationale for Fluorination and Ortho-Methoxy Substitution in Drug Design
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The high strength of the carbon-fluorine bond often fortifies molecules against metabolic degradation, thereby increasing their in vivo half-life.[1] Furthermore, fluorine's intense electronegativity can modulate the pKa of nearby functional groups and alter non-covalent binding interactions, which can lead to enhanced potency and target selectivity.[1]
The methoxy group, particularly in an ortho position to the reactive boronic acid moiety, exerts a significant influence. It can act as a hydrogen bond acceptor and its steric bulk can dictate the preferred conformation of the biaryl linkage formed during coupling reactions.[2][3] This conformational constraint can be crucial for locking a drug molecule into its bioactive shape. The synergy between the difluoro and methoxy substituents makes this compound a powerful tool for fine-tuning the properties of a lead compound.[3]
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of boronic acids.
| Property | Value | Source(s) |
| Molecular Formula | C7H7BF2O3 | [4] |
| Molecular Weight | 187.94 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 125-130 °C | [5] |
| Storage Conditions | Store at 2-8 °C under an inert, dry atmosphere.[6][7] | N/A |
| Key Hazards | Causes skin, eye, and respiratory irritation.[7][8] | N/A |
Safety Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of dust.[7] In case of contact, rinse the affected area thoroughly with water.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for incorporating the (2,4-Difluoro-6-methoxyphenyl) moiety. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide/triflate, and it is renowned for its high functional group tolerance and generally mild conditions.[9]
Mechanistic Overview and Critical Parameters
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] Success hinges on the careful selection of three key components:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is essential. Complexes with bulky, electron-rich phosphine ligands, such as Pd(PPh3)4 or Pd(dppf)Cl2, are highly effective.[11][12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[9] Inorganic bases like K2CO3, Na2CO3, or Cs2CO3 are commonly used.[12]
-
Solvent System: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, DME) and water. Water is necessary to dissolve the inorganic base.[10][12]
General Laboratory Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a heteroaryl bromide. Note that optimization may be required for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Pd(dppf)Cl2 (dichlorobis(triphenylphosphine)palladium(II)) (0.05 equivalents)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the heteroaryl bromide, this compound, and potassium carbonate.
-
Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes to remove oxygen, which can degrade the catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst, followed by the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heating: Place the sealed vessel in a preheated oil bath or microwave reactor at 80-110 °C.
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as TLC or LC-MS. Reactions are often complete within 2-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the final biaryl product.
Visualizing the Workflow and Catalytic Cycle
Caption: A streamlined workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: The core mechanistic steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting and Optimization
| Common Problem | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | Inactive catalyst; Insufficient base strength; Low temperature. | Use a fresh catalyst or a different precatalyst. Switch to a stronger base like Cs2CO3. Incrementally increase the reaction temperature.[12] |
| Protodeboronation (Loss of Boronic Acid) | Reaction is too slow, allowing for side reactions; Presence of excess water or acid. | Use a more active catalyst system to accelerate the desired coupling.[13] Ensure anhydrous solvents and reagents are used where appropriate. |
| Formation of Homocoupled Byproducts | Presence of oxygen leading to oxidative homocoupling. | Ensure thorough degassing of solvents and maintain a robust inert atmosphere throughout the reaction. |
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. The specific substitution pattern provides medicinal chemists with a reliable method to enhance the drug-like properties of complex molecules.[14] Its utility in the robust and versatile Suzuki-Miyaura coupling reaction ensures its continued prominence in the synthesis of next-generation pharmaceuticals.[4] A thorough understanding of the reaction's mechanics and practical considerations, as outlined in this guide, will empower researchers to effectively implement this valuable building block in their discovery programs.
References
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Chem-Impex International. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 21). Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. Retrieved from [Link]
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Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
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Hernández-Huerta, H., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o444. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. Retrieved from [Link]
-
Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3046. Retrieved from [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11213–11233. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]
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Shan, L., et al. (2010). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 53(16), 6103–6113. Retrieved from [Link]
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Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(12), 1849-1856. Retrieved from [Link]
-
Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 4-11. Retrieved from [Link]
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Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing (2,4-Difluoro-6-methoxyphenyl)boronic Acid
Foreword: The Strategic Value of Fluorinated Biaryl Moieties
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the foundational skeleton for numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction, prized for its mild conditions, functional group tolerance, and the commercial availability of diverse reagents.
This guide focuses on a particularly valuable building block: (2,4-Difluoro-6-methoxyphenyl)boronic acid . The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring imparts unique electronic and conformational properties. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. The ortho-methoxy group introduces steric influence that can induce atropisomerism, a key feature in many chiral ligands and pharmacologically active molecules. This combination makes this reagent a powerful tool for accessing novel, high-value biaryl compounds in drug discovery programs.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura reaction is a well-understood process that proceeds through a defined catalytic cycle. Understanding this mecha
The Role of Fluorination in Suzuki Coupling Reactivity: Mechanistic Insights and Optimized Protocols
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Introduction: The Indispensable Nature of Fluorine in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the synthesis of biaryl and heteroaryl scaffolds is a frequent necessity.[2] Concurrently, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[3][4] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][5]
However, the marriage of these two powerful strategies—Suzuki coupling and organofluorine chemistry—is not always straightforward. The very properties that make fluorine a valuable tool in drug design can significantly alter the reactivity of substrates within the Suzuki catalytic cycle. This guide provides a deep dive into the mechanistic role of fluorination, offering researchers and drug development professionals the insights and field-proven protocols necessary to navigate the challenges and unlock the potential of coupling fluorinated compounds.
A Mechanistic Deep Dive: How Fluorine Dictates Reactivity
Understanding the impact of fluorine requires a step-by-step analysis of the Suzuki-Miyaura catalytic cycle. The strong electron-withdrawing nature of fluorine exerts a profound, and sometimes counterintuitive, influence on each key phase of the reaction.[6]
The generally accepted mechanism proceeds through three stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: The Electrophile's Role
This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond (C-X) of the electrophile (Ar¹-X).[8]
-
Fluorine on the Aryl Halide (Ar¹-X): When fluorine atoms are present on the aryl halide, their strong inductive electron-withdrawing effect makes the carbon atom of the C-X bond more electron-deficient (more electrophilic). This generally accelerates the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl chlorides.[9] The order of reactivity for the halide leaving group remains I > Br > OTf >> Cl >> F.[8] While direct activation of a C-F bond is challenging and requires specific catalytic systems, the presence of fluorine as a substituent on an aryl bromide or chloride is a common scenario.[10][11]
Transmetalation: The Nucleophile's Challenge and the "Fluoride" Effect
In this step, the organic group from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide.[7] This is arguably the most complex step and where fluorination has the most nuanced effects.
-
Fluorine on the Organoboron Reagent (Ar²-B(OR)₂): Electron-withdrawing fluorine substituents on the nucleophilic partner (Ar²) decrease its nucleophilicity . This makes the transfer of the fluorinated aryl group from boron to palladium more difficult, slowing down the transmetalation step.[12][13] This electronic opposition—needing an electron-rich nucleophile—is a primary challenge when coupling highly fluorinated boronates.
-
The Triple Role of Fluoride Ions (F⁻): A separate, critical phenomenon is the role of fluoride ions, typically introduced from bases like cesium fluoride (CsF) or potassium fluoride (KF).[14][15] Fluoride ions have a multifaceted and beneficial impact:
-
Favorable Intermediate Formation: Fluoride can displace the halide on the Ar¹-Pd(II)-X complex to form a more reactive trans-ArPdF(L)₂ intermediate.[14][15]
-
Unprecedented Transmetalation Pathway: This palladium-fluorido complex is highly reactive towards the neutral boronic acid, opening an efficient pathway for transmetalation that might otherwise be sluggish. Low-temperature NMR studies have provided evidence for this highly reactive intermediate.[12][16][17]
-
Catalyzing Reductive Elimination: Fluoride has also been shown to promote the final reductive elimination step.[14]
-
However, an excess of fluoride can be detrimental by forming unreactive anionic boronate species like [Ar'BF(OH)₂]⁻, which inhibits transmetalation.[14] Therefore, the concentration of the fluoride source must be carefully controlled.
Caption: Fluoride ions open a highly efficient transmetalation pathway.
Reductive Elimination: Forming the Product
This final step forms the C-C bond of the product (Ar¹-Ar²) and regenerates the Pd(0) catalyst.[7]
-
Impact of Fluorination: Reductive elimination is generally favored for electron-rich and sterically bulky aryl groups.[18] When both coupling partners are heavily fluorinated, the resulting diorganopalladium complex is very electron-poor. This can make the reductive elimination step more difficult and, in some cases, the rate-limiting step of the entire cycle.[13]
Strategic Considerations for Successful Coupling
-
Catalyst & Ligand Selection: For challenging couplings involving fluorinated substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) is often required.[19][20] These ligands promote both oxidative addition and reductive elimination and stabilize the catalytic species.[7]
-
Base Selection: The choice of base is critical. While carbonate and phosphate bases are common[1], fluoride bases like CsF and KF are particularly effective for couplings with fluorinated boron reagents due to the fluoride-promoted transmetalation pathway described above.[14][16][17]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DMF, often with the addition of water, are standard.[1][20] For less reactive partners, higher temperatures, potentially using microwave irradiation, can dramatically improve reaction times and yields.[1]
Application Protocols
Protocol 1: Conventional Heating for Coupling of a Fluorinated Aryl Bromide
This protocol details a standard procedure for coupling an electron-deficient fluorinated aryl bromide with a standard arylboronic acid.
Reaction: 4-Bromobenzotrifluoride with Phenylboronic Acid
| Component | M.W. | Amount | Mmol | Equivalents |
| 4-Bromobenzotrifluoride | 225.02 | 225 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 731.70 | 37 mg | 0.05 | 0.05 (5 mol%) |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| Solvent | ||||
| 1,4-Dioxane | 8 mL | |||
| Water | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 4-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-(trifluoromethyl)biphenyl product.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Microwave-Assisted Coupling of a Highly Fluorinated Boronic Ester
This protocol is optimized for challenging substrates, such as electron-poor fluorinated boronates, where thermal heating would require long reaction times.
Reaction: 4-Bromoanisole with Pentafluorophenylboronic acid pinacol ester
| Component | M.W. | Amount | Mmol | Equivalents |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| Pentafluorophenylboronic acid pinacol ester | 293.99 | 441 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 (2.5 mol%) |
| SPhos | 410.47 | 41 mg | 0.10 | 0.10 (10 mol%) |
| CsF | 151.90 | 456 mg | 3.0 | 3.0 |
| Solvent | ||||
| THF | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a small magnetic stir bar, combine 4-bromoanisole (1.0 eq), pentafluorophenylboronic acid pinacol ester (1.5 eq), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and CsF (3.0 eq).
-
Solvent Addition & Sealing: Add THF (5 mL), and securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 120°C for 30 minutes with stirring.
-
Workup: After the reaction, allow the vial to cool to room temperature. Open the vial carefully. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methoxy-2',3',4',5',6'-pentafluoro-1,1'-biphenyl.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor reactivity of substrate. | 1. Use a fresh catalyst or a more active pre-catalyst.2. Ensure proper Schlenk technique; degas solvents.3. Increase temperature (consider microwave), switch to a more active ligand (e.g., SPhos, RuPhos), or use a fluoride base (CsF). |
| Protodeboronation | Boronic acid is sensitive to base/water and degrades before coupling. | 1. Use a milder base (e.g., K₃PO₄).2. Use a boronic ester (pinacol) or trifluoroborate salt for greater stability.3. Minimize reaction time and excess water. |
| Homocoupling (Glaser) | Oxidative coupling of the boronic acid. | 1. Ensure a strictly oxygen-free environment.2. Lower the catalyst loading.3. Add a small amount of a reducing agent like a phosphine ligand. |
| Difficult Reductive Elimination | Coupling of two highly electron-poor partners. | 1. Switch to a bulkier ligand to promote reductive elimination.2. Increase the reaction temperature. |
Conclusion
Fluorination presents a fascinating duality in Suzuki-Miyaura coupling. While it can activate an electrophile towards oxidative addition, it simultaneously deactivates the nucleophile for transmetalation and can hinder the final reductive elimination step. Success in this domain hinges on a mechanistic understanding of these electronic effects. By selecting highly active catalysts with electron-rich, bulky ligands and strategically employing bases—particularly fluoride sources like CsF—researchers can overcome these hurdles. The protocols provided herein serve as validated starting points for the synthesis of valuable fluorinated biaryl compounds, empowering chemists to harness the full potential of fluorine in the pursuit of novel therapeutics and advanced materials.
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Pan, F., & Zhang, X. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(19), 5442-5459. [Link]
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Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
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Braun, T., & Laubenstein, R. (2015). Palladium-Catalyzed Base-Free Suzuki-Miyaura Coupling Reactions of Fluorinated Alkenes and Arenes via a Palladium Fluoride Key Intermediate. Angewandte Chemie International Edition, 54(17), 5134-5138. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 55(51), 15817-15820. [Link]
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- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.box]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Suzuki-Miyaura Cross-Coupling Reactions with (2,4-Difluoro-6-methoxyphenyl)boronic Acid: An Application Guide
Introduction: Navigating the Challenges of a Sterically and Electronically Complex Coupling Partner
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a valuable building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an ortho-methoxy group—imparts distinct electronic and steric properties that necessitate careful consideration in the design of cross-coupling protocols. The fluorine substituents decrease the nucleophilicity of the aromatic ring, while the ortho-methoxy group introduces significant steric hindrance around the boron center. These factors can impede the critical transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to sluggish reactions, low yields, and the formation of undesired byproducts such as homocoupled species and protodeboronation.
This comprehensive guide provides a detailed analysis of catalyst selection for Suzuki-Miyaura reactions involving this compound. Moving beyond a generic overview, we will delve into the mechanistic nuances of coupling this challenging substrate, offering field-proven insights and detailed protocols to empower researchers in drug discovery and materials science to achieve optimal reaction outcomes.
The Mechanistic Imperative: Overcoming the Hurdles of a Deactivated System
The success of a Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-deficient boronic acids like this compound, the transmetalation step is often the rate-limiting factor. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the phenyl ring, making the organic group less nucleophilic and thus less readily transferred to the palladium center. Concurrently, the ortho-methoxy group physically obstructs the approach of the boronic acid to the palladium complex.
To overcome these challenges, the selection of an appropriate catalyst system—comprising a palladium precursor, a ligand, and a base—is paramount. The ideal system will facilitate a rapid oxidative addition and, more critically, accelerate the sluggish transmetalation step while minimizing side reactions.
Visualizing the Catalytic Cycle
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the activation of the boronic acid by a base prior to the crucial transmetalation step.
Strategic Catalyst and Ligand Selection: A Data-Driven Approach
For challenging substrates such as this compound, the use of bulky, electron-rich phosphine ligands is essential. These ligands stabilize the palladium(0) species, promote oxidative addition, and, most importantly, accelerate the reductive elimination step. Buchwald-type biarylphosphine ligands are particularly effective in this regard.
| Catalyst/Ligand Combination | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for this specific substrate. | 2-5 |
Table 1. Comparison of Common Palladium Catalysts and Ligands for Coupling with this compound.
The Critical Role of the Base and Solvent System
The choice of base is not merely an afterthought; it is a critical parameter that directly influences the rate of transmetalation. The base activates the boronic acid by converting it into a more nucleophilic boronate species. For sterically hindered boronic acids, stronger bases are often required to facilitate this activation. However, excessively strong bases can promote protodeboronation, a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom.
The solvent system must be chosen to ensure the solubility of all reaction components and to be compatible with the chosen base and temperature. A combination of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
| Base | Solvent System | Temperature (°C) | Rationale and Considerations |
| K₃PO₄ | 1,4-Dioxane / H₂O | 80-110 | A strong base that is often effective for hindered boronic acids. The aqueous mixture aids in dissolving the base. |
| Cs₂CO₃ | 1,4-Dioxane / H₂O or DMF | 80-120 | Another strong base that can be advantageous in difficult couplings. DMF can be used for higher temperatures but can be difficult to remove. |
| K₂CO₃ | Toluene / H₂O or Ethanol / H₂O | 80-100 | A moderately strong base, suitable for less challenging coupling partners. Ethanol is a "greener" solvent option. |
| KF | THF / H₂O | 60-70 | A milder base that can help to suppress protodeboronation, particularly with more sensitive substrates. |
Table 2. Recommended Base and Solvent Combinations.
Experimental Protocol: A Validated Starting Point
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization of the reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium precursor and ligand. The reaction setup must be rigorously deoxygenated.
-
Insufficient Base Strength: Consider using a stronger base such as Cs₂CO₃.
-
Low Temperature: For particularly challenging substrates, a higher reaction temperature may be required.
-
-
Significant Protodeboronation:
-
Excessively Strong Base or High Water Content: Switch to a milder base like KF or reduce the amount of water in the solvent system.
-
Prolonged Reaction Time: Optimize the reaction time to minimize the exposure of the boronic acid to basic conditions.
-
-
Homocoupling of the Boronic Acid:
-
Oxygen Contamination: Ensure thorough degassing of solvents and a robust inert atmosphere.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling.
-
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with a rational and informed approach to catalyst selection. By understanding the inherent steric and electronic challenges posed by this substrate and employing a well-chosen catalytic system—typically involving a bulky, electron-rich phosphine ligand and a suitable base—researchers can unlock the full synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a robust foundation for the development of efficient and high-yielding cross-coupling methodologies in the pursuit of novel chemical entities.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 22. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2,4-Difluoro-6-methoxyphenyl)boronic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with (2,4-Difluoro-6-methoxyphenyl)boronic acid. This particular substrate presents a unique combination of steric and electronic challenges that can often lead to suboptimal reaction outcomes.
Our goal is to provide you with not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Troubleshooting Guide: Common Questions & Solutions
Q1: My reaction yield is very low, or I'm getting no product at all. What are the first things I should check?
A1: When a Suzuki coupling fails, it's crucial to systematically verify the integrity of the core components before moving to more complex optimization. In our experience, the majority of failures with "difficult" substrates stem from a few common oversights.
-
Catalyst and Ligand Activity : Ensure your palladium source and phosphine ligand are active.[1] Palladium(II) precatalysts must be reduced in situ to the active Pd(0) species, and this process can be inefficient.[1] Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation.
-
Oxygen Contamination : The Suzuki-Miyaura catalytic cycle is highly sensitive to oxygen. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of your boronic acid, consuming starting material and deactivating the catalyst.[1][3]
-
Recommendation : Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4] Assemble your reaction under a positive pressure of inert gas.
-
-
Base and Solvent Quality : The choice and quality of the base and solvent are critical.[5] The base must be strong enough to activate the boronic acid for transmetalation but not so harsh that it causes degradation.[6][7]
-
Recommendation : For this sterically hindered boronic acid, a strong base is often required.[1] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[1][8] Ensure the base is anhydrous and finely ground to maximize its surface area and reactivity.[9] For solvents, an anhydrous ethereal solvent like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio), is a robust system.[1][4]
-
Q2: I've confirmed my reagents are good, but my yield is still poor. I suspect protodeboronation is the main issue. How can I address this?
A2: Your suspicion is well-founded. Protodeboronation, the undesired cleavage of the C–B bond by a proton source, is a major competing pathway for electron-rich boronic acids like this compound.[10][11] The methoxy group makes the ipso-carbon particularly susceptible to protonolysis.
Here is a troubleshooting workflow to combat this side reaction:
Caption: Workflow to address protodeboronation.
Mechanistic Explanation:
-
Use a More Stable Boron Reagent : Boronic acids exist in equilibrium with their boronate forms in solution. Derivatives like pinacol esters, trifluoroborate salts, or MIDA boronates are significantly more stable to protic cleavage.[10][12][13] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the rate of the undesired side reaction.[10] Diethanolamine adducts form stable, crystalline solids that can be used directly in protic solvents.[1][14]
-
Optimize Kinetics to Favor Coupling : The core strategy is to make the desired Suzuki coupling reaction kinetically much faster than the protodeboronation.
-
Highly Active Ligands : Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[1][15] They accelerate the rate-limiting steps of the catalytic cycle, particularly oxidative addition and reductive elimination, which is crucial for sterically congested partners.[1][16]
-
Effective Base/Solvent System : A strong base like K₃PO₄ is needed to facilitate the transmetalation step, which is often slow for hindered boronic acids.[1][17]
-
Higher Temperature : Increasing the temperature provides the energy to overcome the activation barrier for the sterically demanding coupling.[1]
-
-
Use an Advanced Precatalyst : Modern precatalysts are designed to generate the active L-Pd(0) species rapidly and quantitatively under mild conditions.[18] This ensures the catalyst is ready to engage in the productive cycle before the boronic acid has time to decompose.[18]
Q3: I'm observing significant formation of 1,3-difluoro-5-methoxybenzene (the protodeboronated product) and biaryl homocoupling of my boronic acid. What causes this?
A3: This indicates two competing side reactions are dominant. As discussed, the formation of 1,3-difluoro-5-methoxybenzene is due to protodeboronation . The biaryl homocoupling product arises from the reaction of two molecules of your boronic acid.
Causes of Homocoupling: Homocoupling is primarily promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[3][9]
Combined Strategy to Minimize Both Side Reactions:
-
Rigorous Inert Atmosphere : This is non-negotiable. Oxygen is a key culprit for both catalyst deactivation and homocoupling.[1][3]
-
Use a Pd(0) Source or Efficient Precatalyst : Start with a catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) or use a precatalyst (like a Buchwald G3 type) that rapidly and cleanly generates Pd(0).[1][9] This minimizes the amount of Pd(II) available for unwanted side reactions.
-
Controlled Addition : In some challenging cases, slowly adding the boronic acid solution via syringe pump to the reaction mixture can keep its concentration low, disfavoring both bimolecular homocoupling and unimolecular decomposition.[9]
-
Optimal Ligand Choice : Bulky, electron-donating ligands not only accelerate the desired cross-coupling but can also sterically disfavor the formation of intermediates that lead to homocoupling.[1]
Below is a diagram illustrating the main catalytic cycle and the key off-cycle side reactions you are observing.
Caption: Suzuki cycle with protodeboronation and homocoupling side paths.
Recommended Starting Conditions & Protocols
For a challenging substrate like this compound, starting with an aggressive and highly active catalyst system is recommended to maximize the chances of success.
Table 1: Recommended Catalyst & Ligand Systems
| Catalyst Precursor | Ligand | Loading (mol%) | Rationale |
| Pd₂(dba)₃ | XPhos | 1-2% (Pd) | Excellent for sterically hindered, electron-rich partners.[1] |
| Pd(OAc)₂ | RuPhos | 2-4% (Pd) | High activity, promotes difficult couplings.[12] |
| XPhos Pd G3 | (Internal) | 1-2% | (Recommended) Air-stable, reliable activation, ideal for challenging substrates.[1][2] |
Table 2: Recommended Base & Solvent Combinations
| Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Rationale |
| K₃PO₄ (2-3 equiv) | 1,4-Dioxane / H₂O (10:1) | 100-110 | (Recommended) Strong, effective base for hindered transmetalation; common solvent system.[1][8] |
| Cs₂CO₃ (2-3 equiv) | Toluene / H₂O (10:1) | 100-110 | Very strong base, good for difficult couplings.[1] |
| K₃PO₄ (3 equiv) | THF / H₂O (4:1) | 80-90 | Milder temperature option if substrates are sensitive.[4] |
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation : To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere : Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane and then degassed water via syringe to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.[1]
-
Reaction : Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Sourced from a similar article on PMC: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Cimetière, N., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal, 16(16), 2225-2231. Sourced from ArODES: [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Harris, C. G., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4412. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Sourced from a similar book on ScienceDirect: [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. Retrieved from [Link]
-
ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Sourced from a similar article on PMC: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2,4-Difluoro-6-methoxyphenyl)boronic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (2,4-Difluoro-6-methoxyphenyl)boronic acid and its derivatives. Boronic acids are indispensable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique physicochemical properties—namely their Lewis acidity, high polarity, and tendency to form cyclic anhydrides (boroxines)—present distinct purification challenges.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these challenges and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A: The most common impurities are typically the corresponding trimeric anhydride, known as a boroxine, and the protodeboronated arene (1,3-difluoro-5-methoxybenzene).[1][3][4] The boroxine exists in equilibrium with the boronic acid and can complicate characterization, while the protodeboronated impurity is a byproduct of the synthesis or decomposition. Residual starting materials or reagents from the synthesis are also possible.
Q2: My NMR spectrum shows broad peaks, and the integration doesn't seem quite right. What is the cause?
A: This is a classic sign of boroxine formation.[1] Three molecules of the boronic acid can reversibly dehydrate to form a six-membered ring with alternating boron and oxygen atoms. This process is often catalyzed by trace amounts of water or heat. The presence of both the monomer and the trimer in solution can lead to broadened signals in the NMR spectrum. The boronic acid hydroxyl protons (-B(OH)₂) are themselves often broad and may not be observed due to chemical exchange with trace water in the NMR solvent.
Figure 1: Boronic Acid-Boroxine Equilibrium This diagram illustrates the reversible condensation of three boronic acid molecules to form a cyclic trimeric anhydride (boroxine).
A diagram showing the equilibrium between the boronic acid and its trimer.
Q3: How should I properly store this compound?
A: To minimize decomposition and boroxine formation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).[5] It is crucial to protect it from moisture and air.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Gel Chromatography | 1. Strong Adsorption: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface.[2] 2. On-Column Decomposition: The acidic nature of silica gel can promote protodeboronation, cleaving the C-B bond.[3] | 1. Deactivate Silica: Slurry the silica gel in the eluent and add 0.5-1% triethylamine to cap the acidic silanol groups. 2. Use Boric Acid-Treated Silica: This suppresses over-adsorption and improves recovery.[6] (See Protocol 2). 3. Switch Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography.[7][8] |
| Persistent Impurities After Purification | 1. Boroxine Formation: The impurity may be the boroxine trimer, which can co-elute or co-crystallize with the monomeric acid. 2. Co-eluting Byproducts: The protodeboronated byproduct may have a similar polarity, making separation difficult.[9] | 1. Acid-Base Extraction: Convert the boronic acid to its water-soluble salt to wash away non-acidic impurities. Re-acidification will recover the pure boronic acid. (See Protocol 3).[7][10] 2. Derivatization: Convert the boronic acid to a pinacol ester, which is less polar and generally easier to purify by standard chromatography. The ester can then be hydrolyzed back to the acid.[8] |
| Compound "Oils Out" or Fails to Crystallize During Recrystallization | 1. Incorrect Solvent Choice: The solvent may be too good (compound remains dissolved) or too poor (compound precipitates as an oil). 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. | 1. Systematic Solvent Screening: Test solubility in a range of solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) to find a system where the compound is soluble when hot but sparingly soluble when cold.[7][11] 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent and slowly add a "poor" solvent (anti-solvent) until turbidity appears, then heat to clarify and cool slowly.[7] 3. Trituration: If crystallization fails, attempt to solidify the oil by stirring it vigorously with a poor solvent (like hexane) to induce crystallization or wash away impurities.[8] |
Figure 2: Purification Troubleshooting Workflow A decision tree to guide the selection of a purification strategy based on initial observations.
A flowchart for troubleshooting purification strategies.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[12]
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent (e.g., a water/ethanol mixture, or toluene) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Boric Acid-Treated Silica
This method is effective at preventing the loss of boronic acids on silica gel.[2][6]
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of silica gel in this solution (approx. 5.5 mL of solution per 1 g of silica).
-
Stir the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration.
-
Wash the treated silica with ethanol.
-
Dry the silica thoroughly under vacuum until it is a free-flowing powder.[2]
-
-
Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column using a suitable solvent gradient, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Acid-Base Extraction
This technique exploits the acidic nature of the boronic acid group to separate it from neutral or basic impurities.[7][10]
-
Dissolution: Dissolve the crude material in an appropriate organic solvent, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract it with a cold, dilute aqueous base (e.g., 1 M NaOH or 1 M Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer. Extract the organic layer 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with cold dilute acid (e.g., 1 M HCl) with stirring. The pure boronic acid will precipitate out of the solution as the pH drops.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry thoroughly under vacuum.
Purity Assessment
Verifying the purity of the final product is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all valuable. A pure sample should exhibit sharp signals and correct integration ratios. The disappearance of impurity signals and the characteristic chemical shifts for the aromatic and methoxy groups will confirm purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for purity assessment.[1][13] Reversed-phase HPLC can be challenging due to on-column hydrolysis to the more polar boronic acid, but methods using aprotic diluents or highly basic mobile phases can be successful.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining purity levels. A well-developed method should show a single major peak for the desired compound.
-
Titration: A classical but effective method involves titrating the boronic acid with a standardized solution of a base, like sodium hydroxide, to determine its purity.[5][15]
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion]. Available: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Available: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available: [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available: [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available: [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Available: [Link]
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Available: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC. Available: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available: [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Available: [Link]
- Google Patents. (n.d.). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
Organic Syntheses. (n.d.). Procedure. Available: [Link]
-
ResearchGate. (2025, August 10). (PDF) 2,4-Difluorophenylboronic acid. Available: [Link]
Sources
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- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zzylchem.com [zzylchem.com]
Technical Support Center: Boronic Acid Solubility in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet critical challenge in synthetic chemistry: the dissolution of boronic acids in organic solvents. Boronic acids are indispensable building blocks, particularly in C-C bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] However, their unique physicochemical properties often lead to significant solubility issues that can impede reaction setup, consistency, and scale-up.
This center is structured into two main sections: a Troubleshooting Guide for immediate, hands-on problem-solving, and a Frequently Asked Questions (FAQs) section to build a deeper foundational understanding of the underlying chemical principles.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My boronic acid won't dissolve in my reaction solvent (e.g., THF, Dioxane, Toluene). What should I do?
Problem: You've added your solid boronic acid to the reaction flask with the chosen organic solvent, but it remains a slurry or suspension even after prolonged stirring. This is a critical issue as incomplete dissolution leads to inaccurate stoichiometry and poor reaction kinetics.
Probable Cause(s):
-
Boroxine Formation: The primary cause of poor solubility is often the dehydration of the boronic acid monomer to form a cyclic trimeric anhydride called a boroxine.[3][4] Boroxines are typically less polar and more rigid than their corresponding monomers, significantly reducing their solubility in many common organic solvents.[5][6]
-
Inappropriate Solvent Choice: The polarity of the solvent may be mismatched with the specific boronic acid, especially if the molecule contains highly polar or nonpolar functional groups.
-
High Lattice Energy: The boronic acid may be a highly crystalline solid with strong intermolecular hydrogen bonding, making it difficult for solvent molecules to break apart the crystal lattice.
Solutions:
-
Solution A: Pre-treatment to Hydrolyze Boroxines The most effective first step is to convert the insoluble boroxine back into the more soluble boronic acid monomer.
Experimental Protocol 1: Boroxine Hydrolysis
-
Dissolution: Dissolve the boronic acid/boroxine sample in your chosen anhydrous reaction solvent (e.g., 1,4-dioxane, THF) at the intended reaction concentration.
-
Hydration: Add a small volume of deionized water, typically 5-10% of the total solvent volume (e.g., 0.5-1.0 mL of water for every 10 mL of organic solvent).[7]
-
Equilibration: Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The equilibrium will shift from the boroxine to the boronic acid, and the solid should fully dissolve.[7]
-
Drying (Optional but Recommended): If your reaction is water-sensitive, dry the resulting solution over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and use the solution directly. Alternatively, the solvent can be removed in vacuo and the now predominantly monomeric boronic acid can be re-dissolved in anhydrous solvent.
-
-
Solution B: Solvent System Modification If pre-treatment is insufficient or undesirable, modifying the solvent system can be effective.
-
Co-solvents: As in the protocol above, adding a polar co-solvent like water, ethanol, or DMF can disrupt the crystal lattice and improve solvation. The choice of co-solvent is critical and depends on the reaction's tolerance for protic or coordinating solvents.[8][9]
-
Solvent Screening: Phenylboronic acid, for example, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[10] If one solvent fails, a systematic screen is warranted.
Solvent General Suitability for Boronic Acids Notes for Suzuki-Miyaura Coupling 1,4-Dioxane Good Common, often used with water. Tetrahydrofuran (THF) Good Excellent choice, can be used with water.[11] Toluene Moderate Good for less polar boronic acids. Acetone Good[10][12] Can interfere with some catalytic cycles. Acetonitrile (ACN) Moderate Polar, can influence reaction selectivity.[8] Dimethylformamide (DMF) Good (for polar BAs) Can influence selectivity; high boiling point.[8] Chloroform Moderate[10] Generally less common for coupling reactions. Hexanes/Heptane Very Poor Useful as an anti-solvent for crystallization.[10] -
-
Solution C: Use of a Base For reactions that use a base (like most Suzuki couplings), adding the base during the dissolution step can convert the neutral boronic acid to an anionic boronate species. This charged species is often significantly more soluble in polar organic solvents.[13][14]
Q2: My deprotected boronic acid is a gooey, intractable oil instead of a crystalline solid. How can I handle it and improve its solubility?
Problem: After deprotecting a boronate ester (e.g., a pinacol ester), the workup yields a sticky oil that is difficult to purify, weigh accurately, and dissolve.
Probable Cause(s):
-
Amorphous Mixture: The "goo" is likely an amorphous mixture of the boronic acid monomer, various boroxines, and potentially some residual starting material or byproducts.[15]
-
Residual Solvents: Trapped solvent from the workup can prevent crystallization.
Solutions:
-
Solution A: Convert to a More Stable Derivative Instead of struggling with the free boronic acid, convert it into a more stable, crystalline, and handleable derivative. This is often the most robust solution.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically highly crystalline, air-stable solids. They can be prepared by treating the crude boronic acid with KHF₂. They often exhibit improved solubility and can be used directly in many coupling reactions.[15]
-
Boronate Esters (e.g., Pinacol, MIDA): If the goal is purification and storage, converting back to a stable ester like a pinacol ester is a reliable strategy. Pinacol esters show much better solubility in a wider range of organic solvents compared to the parent acids.[10]
-
-
Solution B: Induce Crystallization If you must isolate the free boronic acid, attempt to induce crystallization.
-
Trituration: Add a non-polar solvent in which the boronic acid is insoluble (e.g., hexanes or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away nonpolar impurities and encourage the oil to solidify.
-
Recrystallization: Dissolve the oil in a minimum amount of a hot solvent where it has moderate solubility (e.g., acetonitrile/water, ethanol, or hot water for some aryl boronic acids) and allow it to cool slowly.[15][16]
-
Frequently Asked Questions (FAQs)
Q3: What is the chemical basis for boronic acid's poor solubility and the formation of boroxines?
Boronic acids, with the functional group -B(OH)₂, possess both a Lewis acidic boron atom and two protic hydroxyl groups.[17] This duality governs their behavior. In the solid state and in non-polar solvents, three molecules of a boronic acid can readily undergo intermolecular dehydration to form a stable, six-membered ring with alternating boron and oxygen atoms, known as a boroxine .[1][5][18]
This process is a reversible equilibrium. The presence of water shifts the equilibrium back toward the monomeric boronic acid, which is why adding water is an effective strategy to improve solubility.[5][6] The hydrogen-bond accepting ability of the solvent also plays a crucial role in stabilizing the monomer and influencing the equilibrium position.[5]
Q4: How does converting to a boronate ester improve solubility?
Converting a boronic acid to a boronate ester, such as a pinacol ester, fundamentally alters its physical properties. The process replaces the two polar, hydrogen-bonding -OH groups with a cyclic, more lipophilic boronate ester group.
Causality:
-
Elimination of Hydrogen Bonding: The removal of the hydroxyl groups prevents the strong intermolecular hydrogen bonding that contributes to high crystal lattice energy.
-
Increased Lipophilicity: The addition of alkyl groups (like the four methyl groups in a pinacol ester) increases the overall lipophilicity (non-polarity) of the molecule, making it more compatible with a wider range of organic solvents.
-
Steric Hindrance: The bulky ester group sterically prevents the formation of the trimeric boroxine structure.
The table below demonstrates this effect with experimental data for phenylboronic acid.
| Compound | Solubility in Chloroform (mole fraction) | Solubility in Acetone (mole fraction) | Solubility in Methylcyclohexane (mole fraction) |
| Phenylboronic Acid | Moderate | High | Very Low |
| Phenylboronic Acid Pinacol Ester | Very High | Very High | Moderate |
| Data adapted from reference[10]. Solubility is temperature-dependent; values represent general trends. |
Q5: Can the choice of solvent affect the outcome of my Suzuki-Miyaura reaction beyond just solubility?
Absolutely. The solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle.[9][19]
-
Catalyst Stabilization: Solvents can coordinate to the palladium center, influencing its stability and reactivity.[11]
-
Reagent Reactivity: The solvent modulates the reactivity of the base and the boronic acid.
-
Reaction Selectivity: In substrates with multiple reactive sites (e.g., a chloroaryl triflate), the choice of a polar solvent like DMF versus a nonpolar one like THF can completely switch the selectivity of the cross-coupling.[8] This is attributed to the ability of polar solvents to stabilize different transition states in the oxidative addition step.[8]
Therefore, when troubleshooting a reaction, it is crucial to consider that a solvent change may impact not only the solubility of your starting materials but also the fundamental mechanism and outcome of the reaction.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Marinaro, W. A., & Stella, V. J. (n.d.).
-
Gao, X., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(11), 7647-7668. [Link]
-
Dąbrowski, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4528–4534. [Link]
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
BORONIC ACIDS | Science topic. (n.d.). ResearchGate. [Link]
-
Boronic acid. (2024, November 26). In Wikipedia. [Link]
-
Boronic acids being gooey. (n.d.). Reddit. [Link]
-
Nicosia, F., et al. (2021). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules, 54(17), 7946–7955. [Link]
-
How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (n.d.). Chemistry Stack Exchange. [Link]
- Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
-
Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. PubMed. [Link]
-
Hong, C. M., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Purification of boronic acids? (n.d.). Reddit. [Link]
-
Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. ResearchGate. [Link]
-
Singh, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Métivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Costa, S. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Bernardes, G. J. L., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 3030-3044. [Link]
-
Is there a faster method for dissolve phenylboronic acid? (n.d.). ResearchGate. [Link]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(3), 989-1002. [Link]
-
Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Trying to remove a boronic acid in a workup. Help! (n.d.). Reddit. [Link]
-
Can I remove boronic acid using Work up process? (n.d.). ResearchGate. [Link]
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- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Boronic Acids
Welcome to the technical support center dedicated to addressing the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed for researchers, scientists, and professionals in drug development, offering practical troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you with the knowledge to overcome synthetic hurdles and achieve successful outcomes in your demanding coupling reactions.
The Core Challenge: Understanding Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its versatility in forming carbon-carbon bonds. However, when substrates with significant steric bulk around the reacting centers are employed, the efficiency of the catalytic cycle can be severely compromised. Steric hindrance can impede key steps of the reaction, including oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and the final reductive elimination to yield the desired biaryl product.[1][2] This often results in low yields, incomplete conversion, and the formation of undesired side products.
This guide provides a structured approach to troubleshooting these challenging reactions, focusing on the critical parameters that can be adjusted to overcome steric barriers.
Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to directly address specific problems you may be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable troubleshooting steps.
Issue 1: Low to No Conversion of Starting Materials
Q1: I'm seeing very little or no consumption of my sterically hindered boronic acid and aryl halide. What are the most likely causes and how can I improve the conversion?
A1: This is one of the most common issues when dealing with bulky substrates. The primary bottleneck is often the inability of the sterically demanding partners to efficiently engage with the palladium catalyst.
Underlying Causes & Solutions:
-
Insufficiently Active Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[3] The ligand plays a pivotal role in creating a reactive and sterically accessible catalytic species.
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with hindered aryl halides.[3] For extremely challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos.[4][5]
-
Consider Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands can be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[6]
-
-
-
Suboptimal Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation, especially when steric hindrance is a factor.
-
Troubleshooting Steps:
-
Increase Base Strength: Move from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Employ Stronger Bases for Difficult Cases: For particularly stubborn reactions, stronger bases like potassium tert-butoxide (t-BuOK) can lead to significant improvements in yield.[7]
-
-
-
Inappropriate Solvent Choice: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Troubleshooting Steps:
-
Use Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are commonly used and effective for many Suzuki couplings.[1]
-
Consider Solvent Effects on Base Activity: The combination of solvent and base is critical. For instance, t-BuOK is often most effective in dioxane.[7] Some studies have also shown that polar aprotic solvents or even mixtures with water can be beneficial, depending on the specific substrates and catalyst system.[8][9]
-
-
-
Reaction Temperature is Too Low: Sterically hindered reactions often require higher thermal energy to overcome the activation barriers of the catalytic cycle.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, consider increasing it. Reactions are often run at temperatures ranging from 80°C to 110°C.[4]
-
Microwave Irradiation: For rapid optimization and to overcome high activation barriers, microwave heating can be a powerful tool to accelerate the reaction.[7]
-
-
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation, Homocoupling)
Q2: My desired product is forming, but I'm also getting a lot of the deboronated starting material and/or homocoupling of my aryl halide. How can I suppress these side reactions?
A2: The formation of these side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
Underlying Causes & Solutions:
-
Protodeboronation (Cleavage of the C-B bond): This is often caused by the presence of excess water in combination with a strong base, leading to the replacement of the boronic acid group with a hydrogen atom.[3] Unstable boronic acids, such as some 2-heterocyclic derivatives, are particularly prone to this decomposition pathway.[10][11]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. Use dry solvents and reagents.
-
Employ a Milder Base: If a very strong base is being used, consider switching to a slightly weaker one like K₃PO₄.
-
Utilize Boronic Acid Surrogates: For inherently unstable boronic acids, consider using more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates.[10][11] These compounds can undergo slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[10][11]
-
-
-
Homocoupling of the Aryl Halide: This side reaction can be promoted by the presence of oxygen or impurities in the reaction mixture.
-
Troubleshooting Steps:
-
Thoroughly Degas the Reaction Mixture: Ensure that the solvent and reaction setup are rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure the purity of your starting materials and catalyst.
-
-
Issue 3: Difficulty with Tetra-ortho-substituted Biaryl Synthesis
Q3: I am trying to synthesize a tetra-ortho-substituted biaryl, and the reaction is failing completely. Are there specific strategies for such extremely hindered couplings?
A3: The synthesis of tetra-ortho-substituted biaryls represents one of the most significant challenges in Suzuki-Miyaura coupling due to extreme steric congestion.
Underlying Causes & Solutions:
-
Extreme Steric Repulsion: The four ortho substituents create a formidable steric barrier that prevents the aryl groups from approaching each other for the final reductive elimination step.
-
Troubleshooting Steps:
-
Select Highly Specialized Ligands: Specific ligands have been developed to facilitate these exceptionally demanding transformations. The Pd/BI-DIME catalyst system has shown success in synthesizing extremely hindered biaryls with ortho-isopropyl substituents.[5][12] Another effective catalyst is based on a phenanthrene-derived ligand.[5]
-
Optimize Base and Solvent Combination: As with other hindered couplings, the right combination of a strong base (e.g., t-BuOK) and an appropriate solvent (e.g., dioxane) is crucial.[7]
-
Higher Catalyst Loading and Extended Reaction Times: For these particularly challenging reactions, it may be necessary to increase the catalyst loading and extend the reaction time to achieve a reasonable yield.
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium precatalyst?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, for sterically hindered couplings, using a precatalyst that readily forms the active Pd(0) species is advantageous. Precatalysts that incorporate the desired ligand can also improve reaction efficiency and reproducibility.
Q: Can I use boronic esters instead of boronic acids?
A: Yes, boronic esters (e.g., pinacol esters) are often more stable and easier to handle than the corresponding boronic acids.[13] However, their transmetalation can be slower.[14] For some sterically hindered substrates, the use of neopentyl glycolato diboron has been shown to be more efficient for the synthesis of the corresponding boronate esters compared to the more common bis(pinacolato)diboron.[15]
Q: What is the optimal order of addition for the reagents?
A: The order of addition can be critical, especially if any of the reagents are unstable under the reaction conditions. A common and often successful procedure is to add the aryl halide, palladium catalyst, and ligand to the reaction vessel under an inert atmosphere. Then, add the base and the boronic acid, followed by the degassed solvent.[3] However, some studies suggest that pre-mixing the catalyst and ligand before adding the other components can be beneficial.[16]
Q: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the consumption of starting materials and the formation of the product.[3]
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to troubleshooting challenging Suzuki-Miyaura couplings with sterically hindered boronic acids.
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings of sterically hindered substrates.
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing your reaction. The specific ligand, base, solvent, and temperature will need to be tailored to your particular substrates.
-
Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 equiv) and the sterically hindered boronic acid (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary of Key Optimization Parameters
| Parameter | Standard Conditions | Recommendations for Hindered Couplings |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. For extreme cases, BI-DIME or AntPhos. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, or stronger bases like t-BuOK. |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane. Consider solvent compatibility with the chosen base. |
| Temperature | Room Temperature to 80 °C | 80 °C to 110 °C, or microwave heating. |
| Boronic Acid | Boronic Acid | Consider using more stable boronic esters or MIDA boronates for unstable substrates. |
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 225-229.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1233–1245.
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
-
ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
-
ACS Publications. (n.d.). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Retrieved from [Link]
- Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
-
RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
-
ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Retrieved from [Link]
- Li, L., Wang, C.-Y., Huang, R., & Biscoe, M. R. (2013). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 135(40), 14934–14937.
- Li, C., Geng, X., & Tang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Novel Boronic Acids/Esters for Cross-Coupling. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Troubleshooting Low Conversion in Reactions with (2,4-Difluoro-6-methoxyphenyl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (2,4-Difluoro-6-methoxyphenyl)boronic acid, a sterically hindered and electron-deficient reagent that can present unique challenges. Our goal is to move beyond simple procedural lists and delve into the causality behind common experimental failures, empowering you to optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most frequently encountered issues during the use of this compound in Suzuki-Miyaura coupling reactions.
Question 1: I'm observing low to no product formation. What are the primary factors to investigate?
Low conversion is a common hurdle, often stemming from a few critical parameters. A systematic approach to troubleshooting is essential.
Answer: When faced with low or no yield, begin by evaluating the following:
-
Catalyst System (Palladium Source & Ligand): The combination of steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the two fluorine atoms in this compound necessitates a carefully selected catalyst system.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be inefficient. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][2] Consider ligands such as SPhos, XPhos, or other Buchwald-type ligands, which are known to be effective for challenging couplings.[2][3] N-heterocyclic carbene (NHC) ligands have also shown high efficacy for hindered substrates.[4]
-
Trustworthiness: Ensure your palladium source is active. Pre-catalysts like Pd(OAc)₂ can be effective, but require in-situ reduction to the active Pd(0) species.[5] If you suspect issues with catalyst activation, consider using a pre-formed Pd(0) source or a more advanced G2 or G3 pre-catalyst (e.g., XPhos Pd G3), which can ensure more reliable generation of the active catalytic species.[1][2]
-
-
Reaction Conditions (Solvent & Base): The choice of solvent and base is critical and interdependent.
-
Expertise & Experience: For hindered couplings, a combination of an aprotic polar solvent like dioxane or THF with an aqueous inorganic base is a common starting point.[4][6] However, for boronic acids prone to hydrolytic deboronation, anhydrous conditions with a base like K₃PO₄ can be beneficial.[2][7] The base not only activates the boronic acid to form a more nucleophilic boronate species but also influences the entire catalytic cycle.[7]
-
Trustworthiness: The strength of the base can significantly impact the reaction. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[8]
-
-
Reagent Quality & Stoichiometry: The purity and stability of your boronic acid are paramount.
-
Expertise & Experience: this compound, like many boronic acids, can be susceptible to dehydration to form boroxines (cyclic trimers) upon storage.[9] This can affect the stoichiometry of your reaction. It is also prone to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[10][11]
-
Trustworthiness: Always use high-purity reagents. If you suspect degradation of the boronic acid, you can try converting it to a more stable derivative, such as a pinacol ester or an MIDA boronate, prior to the coupling reaction.[10][12] These derivatives often exhibit enhanced stability and can release the boronic acid slowly under the reaction conditions, minimizing side reactions.[13][14]
-
Question 2: I'm seeing significant amounts of homocoupled boronic acid byproduct. What is the cause and how can I prevent it?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.
Answer: Homocoupling of boronic acids is typically caused by the presence of oxygen in the reaction mixture.[1][5] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
Prevention Strategies:
-
Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[15]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use of standard Schlenk techniques is highly recommended.
-
Catalyst Choice: Some palladium pre-catalysts are more sensitive to air than others. If homocoupling is a persistent issue, consider using air-stable pre-catalysts.
Question 3: My reaction has stalled, and I still have a significant amount of starting material. What steps can I take to drive the reaction to completion?
A stalled reaction indicates that the catalyst has likely deactivated or the reaction conditions are no longer optimal.
Answer: To address a stalled reaction, consider the following:
-
Increase Temperature: For sterically hindered substrates, higher temperatures are often necessary to overcome the activation energy barrier for the key steps in the catalytic cycle.[1][16] Microwave irradiation can also be an effective method for accelerating sluggish reactions.[4][17]
-
Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve conversion, it's often more effective to optimize the palladium-to-ligand ratio. For phosphine ligands, a ratio of 1:1 to 1:2 (Pd:ligand) is typical.
-
Sequential Addition: If you suspect catalyst deactivation, a second addition of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.
-
Re-evaluate Base and Solvent: If other measures fail, a re-screening of bases and solvents may be necessary. The optimal combination can be highly substrate-dependent.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Question 4: What are the recommended storage conditions for this compound?
Answer: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. This minimizes exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Question 5: How does the electronic and steric profile of this compound affect its reactivity?
Answer: The substitution pattern of this boronic acid presents a dual challenge:
-
Steric Hindrance: The methoxy group at the ortho position significantly increases the steric bulk around the boron center. This can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][18]
-
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group. This can make the transmetalation step more difficult. However, in some cases, electron-deficient boronic acids can be prone to faster protodeboronation.[10]
Question 6: Can I use this compound with aryl chlorides as coupling partners?
Answer: Yes, but coupling with aryl chlorides is generally more challenging than with aryl bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[19] To achieve successful coupling with aryl chlorides, you will likely need to employ a highly active catalyst system, such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes, often at higher temperatures and with longer reaction times.[20]
Experimental Protocols & Visualizations
Typical Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for reactions with this compound. Optimization will likely be required for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion rates.
Quantitative Data Summary
| Parameter | Recommendation for this compound | Rationale |
| Palladium Pre-catalyst | Buchwald G2/G3/G4 pre-catalysts (e.g., XPhos Pd G3) | Provides reliable generation of the active Pd(0) catalyst, crucial for hindered substrates.[1] |
| Ligand Type | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or NHCs | Overcomes steric hindrance and facilitates both oxidative addition and reductive elimination.[3][4] |
| Base | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger, non-nucleophilic bases are often required to activate the boronic acid without causing side reactions.[4][8] |
| Solvent | Anhydrous aprotic polar solvents (e.g., Dioxane, THF, Toluene) | Minimizes protodeboronation, a key side reaction for electron-deficient boronic acids.[4][16] |
| Temperature | 80 - 120 °C (or microwave irradiation) | Higher temperatures are often needed to overcome the kinetic barriers associated with hindered substrates.[1][17] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess can help drive the reaction to completion, compensating for any potential degradation. |
References
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Whiting, A., & Mel-Abbas, M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12691–12705. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]
-
Wang, L., He, W., & Yu, Z. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ResearchGate. [Link]
-
Chen, J., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(34), 7167-7173. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2268–2279. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(20), 4941-4949. [Link]
-
Whiting, A., & Mel-Abbas, M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(13-15), 1619-1631. [Link]
-
Gricman, L., & Himo, F. (2016). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 18(15), 3762–3765. [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Ishihara, K., et al. (2013). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 49(43), 4911-4913. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Dąbrowski, M., & Stępień, M. (2017). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 847, 73-81. [Link]
-
Ishihara, K., et al. (2013). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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- 20. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for the Removal of Boron Impurities from Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges associated with the removal of boron-containing impurities from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who routinely encounter boron species in their synthetic workflows. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the removal of residual boron-containing species from the final product is often a significant purification challenge. This guide provides in-depth, field-proven insights and practical troubleshooting advice to streamline your purification processes and ensure the high purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the purification process and offers scientifically-grounded solutions.
Issue 1: Residual Boron Impurities Detected After a Standard Aqueous Workup
Primary Cause: Boron species, such as boric acid and boronic acids, can exhibit moderate to high polarity and may not be efficiently removed by a simple aqueous extraction, especially if the desired product has similar polarity.
Solutions:
-
Azeotropic Distillation with Methanol: This is a highly effective method for the removal of boric acid and its esters. The underlying principle is the formation of volatile trimethyl borate ((MeO)₃B), which can be easily removed under reduced pressure.[1]
Experimental Protocol: Azeotropic Removal of Boric Acid
-
Concentrate the crude reaction mixture to dryness.
-
Add a sufficient volume of methanol to dissolve the residue.
-
Concentrate the mixture again under reduced pressure using a rotary evaporator.
-
Repeat steps 2 and 3 at least three times to ensure the complete removal of boron species.[1]
-
-
Basic Aqueous Wash: For acidic boron impurities like boronic acids, a basic wash can deprotonate the boronic acid, forming a boronate salt that is more soluble in the aqueous phase.
Experimental Protocol: Basic Aqueous Extraction
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH).[1]
-
Separate the aqueous layer. It is advisable to perform this wash 2-3 times.
-
Wash the organic layer with brine to remove residual base, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
-
Specialized Extractive Methods: For more challenging separations, consider using an extraction method that relies on the specific chemical properties of boronic acids.
-
Sorbitol Extraction: Boronic acids form stable cyclic esters with diols. Sorbitol, a sugar alcohol, can be used in an aqueous solution to selectively pull boronic acids into the aqueous phase.[2]
-
Issue 2: Product Co-elutes with Boron Impurities During Silica Gel Chromatography
Primary Cause: The polarity of the desired product and the boron impurity may be too similar for effective separation using standard solvent systems. Pinacol boronate esters, in particular, can be challenging to separate from products of similar polarity.[3]
Solutions:
-
Modify the Eluent System: A systematic approach to changing the solvent polarity can often achieve the desired separation. For polar compounds, consider using a more polar solvent system, such as a mixture of dichloromethane and methanol.
-
Pre-Column Treatment: Reduce the burden on the chromatographic step by removing the bulk of the boron impurity beforehand.
Workflow for Pre-Column Purification
-
Perform an azeotropic distillation with methanol or a basic aqueous wash as described in Issue 1.
-
Subject the partially purified material to column chromatography.
-
-
Use of Boric Acid-Impregnated Silica Gel: For the purification of pinacol boronic esters, impregnation of the silica gel with boric acid has been shown to suppress the loss of the compound due to over-adsorption, leading to improved yields and separation.[3]
-
Switching the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as neutral alumina, which can be effective for the purification of boronate esters.[4]
Issue 3: Difficulty in Removing Boronate Ester Protecting Groups
Primary Cause: Boronate esters, such as pinacol esters, are often employed to increase the stability of boronic acids. However, their stability can also make them challenging to remove when the free boronic acid is the desired product.[5]
Solutions:
-
Transesterification followed by Hydrolysis: A two-step process involving transesterification with diethanolamine followed by acidic hydrolysis is a reliable method for the deprotection of alkylpinacolyl boronate esters.[5]
Experimental Protocol: Deprotection of Pinacol Boronate Esters
-
Transesterification: Dissolve the pinacolyl boronic ester in a suitable solvent like ether and add diethanolamine. A white precipitate of the diethanolamine boronate should form.[5]
-
Hydrolysis: The resulting diethanolamine boronate can be hydrolyzed using a biphasic solution of a dilute acid (e.g., 0.1 M HCl) and an organic solvent like ether.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing simple boron impurities like boric acid after a sodium borohydride reduction?
A1: The most commonly cited and simplest method is repeated co-evaporation with methanol.[1] This process converts the non-volatile boric acid into the volatile trimethyl borate, which is easily removed under reduced pressure.
Q2: Are there scavenger resins available for the specific removal of boronic acids?
A2: Yes, silica-based scavengers functionalized with moieties that can selectively bind to boronic acids are commercially available and highly effective. SiliaBond DEAM and SiliaBond Diol are examples of scavengers that have demonstrated powerful and effective removal of boronic acids.[1][6] Resins containing N-methylglucamine functional groups, such as Amberlite IRA743, are also specifically designed for the complexation and sequestration of boric and boronic acids.[7]
Q3: Can I use precipitation to purify my boronic acid?
A3: Precipitation can be a very effective purification technique for boronic acids. One common method is to form the diethanolamine adduct. This often results in a crystalline solid that can be easily filtered off from the reaction mixture, leaving impurities in the solution.[2][8] The boronic acid can then be regenerated from the adduct if needed.
Q4: My Suzuki coupling reaction has gone to completion, but I am struggling to remove the excess boronic acid. What do you recommend?
A4: After a Suzuki coupling, a combination of methods is often most effective. Start with a basic aqueous wash (e.g., with 1-2 M NaOH) to remove the bulk of the unreacted boronic acid. If your product is stable to these conditions, this is a very efficient first pass. If further purification is required, you can then consider column chromatography or the use of a scavenger resin.
Q5: I am concerned about the potential mutagenicity of boronic acids. How can I ensure their complete removal?
A5: Recent studies have raised concerns about the toxicological profile of some boronic acids, making their complete removal critical, especially in a drug development context.[6][9] To ensure complete removal, a multi-step purification strategy is recommended. This could involve an initial extractive workup, followed by treatment with a specialized scavenger resin, and finally, purification by chromatography. The purity of the final compound should be confirmed by a sensitive analytical technique such as LC-MS or NMR.
Visualization of Purification Strategies
Decision-Making Workflow for Boron Impurity Removal
Caption: A flowchart to guide the selection of an appropriate purification strategy based on the type of boron impurity.
Comparative Data on Purification Methods
| Method | Target Impurity | Advantages | Disadvantages |
| Azeotropic Distillation with Methanol | Boric Acid, Boronate Esters | Simple, effective for volatile boron species, avoids chromatography.[1] | Requires multiple cycles for complete removal, may not be suitable for heat-sensitive compounds. |
| Basic Aqueous Extraction | Boronic Acids | Inexpensive, scalable, removes bulk of the impurity before further purification.[1] | Requires the product to be stable to basic conditions, may form emulsions. |
| Scavenger Resins | Boronic Acids | High selectivity, simple filtration workup, can be used in batch or flow mode.[1][6] | Cost of the resin can be a factor for large-scale purifications. |
| Column Chromatography | Boronic Acids, Boronate Esters | Widely applicable, can provide very high purity. | Can be time-consuming and solvent-intensive, co-elution can be an issue.[3] |
| Precipitation (Diethanolamine Adduct) | Boronic Acids | Can yield highly pure crystalline material, simple filtration workup.[2] | Not all boronic acids will form crystalline adducts, requires an additional step to liberate the free boronic acid. |
References
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). Retrieved from [Link]
-
Automation of boron chromatographic purification for δ11B analysis of coral aragonite - OceanRep. Retrieved from [Link]
-
Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]
- US10377700B2 - Process for the recovery of a boronic acid - Google Patents.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Retrieved from [Link]
- US3855392A - Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions - Google Patents.
- Process for purification of boronic acid and its derivatives - Google Patents.
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021, February 23). Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Retrieved from [Link]
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Navigating Scale-Up of Reactions with (2,4-Difluoro-6-methoxyphenyl)boronic acid
Welcome to the technical support center for scale-up considerations involving (2,4-Difluoro-6-methoxyphenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into the challenges and solutions associated with using this electron-deficient boronic acid in larger-scale reactions, particularly the Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple protocols and offer a causal understanding of experimental choices to ensure robust and reproducible outcomes.
Introduction: The Challenge of Electron-Deficient Boronic Acids
This compound is a valuable building block in medicinal and materials chemistry. The fluorine substituents significantly modulate the electronic properties of the aromatic ring, making it an attractive component for creating novel compounds. However, these same electron-withdrawing groups present distinct challenges during scale-up. The primary hurdles include a heightened susceptibility to protodeboronation, potentially sluggish reaction kinetics, and the formation of difficult-to-remove byproducts. This guide will provide a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns when working with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is showing low conversion at scale, although it worked on the bench. What are the likely causes?
A1: When scaling up, several factors that may be negligible at the bench scale can become critical. For electron-deficient boronic acids, the most common culprits for low conversion are:
-
Protodeboronation: This is the proton-mediated cleavage of the C-B bond, converting your valuable boronic acid into an inert 1,3-difluoro-5-methoxybenzene byproduct. This side reaction is often accelerated by elevated temperatures and the presence of water and certain bases.
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, which can accelerate side reactions. It can also hinder the efficient interaction of the reactants with the catalyst.
-
Poor Temperature Control: Exotherms during the reaction can be more pronounced at scale. If not managed effectively, the resulting temperature spikes can lead to catalyst decomposition and increased rates of side reactions like protodeboronation.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and other impurities that may be introduced in larger quantities at scale. Inadequate degassing of solvents and reagents is a common issue.
Q2: I am observing a significant amount of 1,3-difluoro-5-methoxybenzene in my crude product. How can I minimize this protodeboronation?
A2: Protodeboronation is a major challenge with this substrate. To mitigate it, consider the following strategies:
-
Choice of Base: Use a weaker base if possible. While strong bases are often used to activate the boronic acid, they can also promote protodeboronation. A careful screening of bases is recommended. Sometimes, using a fluoride source like CsF or KF can be beneficial.
-
Anhydrous or Low-Water Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can facilitate protodeboronation. Using anhydrous solvents and minimizing the water content in your base can be effective.
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Avoid prolonged reaction times at high temperatures.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.
Q3: Are there specific palladium catalysts and ligands that are recommended for this type of electron-deficient boronic acid?
A3: Yes, the choice of catalyst system is crucial. For challenging substrates like this compound, modern Buchwald-type ligands often outperform older phosphine ligands like PPh₃.
-
Recommended Ligands: SPhos, XPhos, and other bulky, electron-rich phosphine ligands are known to be effective for coupling electron-deficient boronic acids. They promote rapid oxidative addition and facilitate the transmetalation step, which can be sluggish for these substrates.
-
Pre-catalysts: Using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility at scale by ensuring a consistent source of active Pd(0).
Troubleshooting Guide: From Theory to Practice
This section provides a more detailed, problem-solving approach to common issues encountered during the scale-up of reactions with this compound.
Problem 1: Inconsistent Reaction Rates and Stalling
Root Cause Analysis: Inconsistent reaction rates or stalling before completion often point to issues with the catalytic cycle. With electron-deficient boronic acids, the transmetalation step is frequently rate-limiting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Experimental Protocol: Catalyst and Base Screening
-
Setup: In parallel reaction vials, add this compound (1.0 equiv) and your coupling partner (1.2 equiv).
-
Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3, Pd(PPh₃)₄) at a consistent loading (e.g., 1 mol%).
-
Base Addition: To sets of vials for each catalyst, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) at 2.0 equivalents.
-
Solvent and Reaction: Add degassed solvent (e.g., dioxane/water 10:1) and run the reactions at a set temperature (e.g., 80 °C).
-
Monitoring: Monitor the reactions by LC-MS or GC-MS at regular intervals to determine the rate of product formation and the appearance of byproducts.
Problem 2: Excessive Byproduct Formation
Root Cause Analysis: The primary byproduct is typically from protodeboronation. However, homocoupling of the boronic acid can also occur, especially in the presence of oxygen.
Troubleshooting Strategies:
| Byproduct | Likely Cause | Recommended Action |
| 1,3-difluoro-5-methoxybenzene | Protodeboronation | Lower reaction temperature, use a milder base, minimize water content, or switch to a boronate ester. |
| Bis(2,4-difluoro-6-methoxyphenyl) | Homocoupling | Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Use a fresh, high-quality palladium source. |
Diagram: Competing Reaction Pathways
Caption: Competing pathways in the Suzuki-Miyaura reaction.
Problem 3: Challenges in Work-up and Purification at Scale
Root Cause Analysis: At scale, work-up and purification can be complicated by the need to remove residual palladium and baseline impurities that were not significant at the lab scale.
Detailed Protocol: Palladium Removal
Residual palladium in the final product is a major concern, especially in pharmaceutical applications. A multi-step approach is often necessary.
-
Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove precipitated palladium black.
-
Aqueous Wash: Perform aqueous washes to remove inorganic salts.
-
Scavenging:
-
Activated Carbon: Stirring the organic solution with activated carbon (5-10 wt%) for several hours can effectively adsorb a significant amount of residual palladium.
-
Thiol-Based Scavengers: For more stringent palladium removal, use a silica-based scavenger with thiol functional groups (e.g., SiliaMetS® Thiol). Add the scavenger (2-5 wt%) to the organic solution and stir at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours.
-
-
Final Filtration: Filter off the scavenger and any remaining solids.
-
Crystallization: If the product is a solid, crystallization is a highly effective final purification step to remove both palladium and organic impurities.
Scale-Up Process Parameters: A Quantitative Guide
The following table provides a starting point for key process parameters when scaling up reactions with this compound. These should be optimized for your specific reaction.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Substrate Concentration | 0.1 - 0.5 M | 0.2 - 0.8 M | Higher concentrations can improve throughput but may lead to solubility issues and more challenging heat removal. |
| Catalyst Loading | 0.5 - 2.0 mol% | 0.1 - 0.5 mol% | Reducing catalyst loading is crucial for cost-effectiveness. This often requires more active catalyst systems. |
| Ligand-to-Metal Ratio | 1.1:1 to 2:1 | 1.1:1 to 1.5:1 | A slight excess of ligand is often beneficial, but large excesses can be costly and complicate purification. |
| Base Equivalents | 2.0 - 3.0 | 1.5 - 2.5 | Fine-tuning the amount of base is critical to balance reaction rate and minimize protodeboronation. |
| Solvent Volume | 10 - 20 mL/g | 5 - 10 L/kg | Reducing solvent volume improves process intensity but requires careful management of mixing and heat transfer. |
| Agitation | Magnetic Stirring | Mechanical Agitation (e.g., pitched-blade turbine) | Ensure good mixing to maintain homogeneity and prevent settling of solids. The impeller speed should be sufficient to create a vortex. |
| Heating/Cooling | Oil Bath / Heating Mantle | Jacketed Reactor | Monitor the internal temperature closely. Account for the lag in heat transfer in larger vessels. |
Concluding Remarks
Successfully scaling up reactions involving this compound requires a proactive approach to address its inherent reactivity challenges. By anticipating and mitigating the risk of protodeboronation, carefully selecting a robust catalytic system, and paying close attention to process parameters like mixing and temperature control, researchers can develop efficient and reliable large-scale syntheses. This guide provides a framework for troubleshooting and optimization, grounded in the fundamental principles of organic process chemistry.
References
-
General Suzuki-Miyaura Coupling Reviews
-
Scale-Up and Process Chemistry
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 2012 , 41 (4), 1478–1519. [Link]
-
Watson, D. A.; Su, M.; Teverovskiy, G.; Zhang, Y.; Garcia-Fortanet, J.; Kinzel, T.; Buchwald, S. L. Formation of C−C Bonds under Catalysis with a Nickel−N-Heterocyclic Carbene Complex. Science, 2009 , 325 (5948), 1661–1664. [Link]
-
-
Palladium Removal
-
Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004 , 346 (8), 889–900. [Link]
-
Welch, C. J.; Albaneze-Walker, J.; Leonard, W. R.; Biba, M.; DaSilva, J.; Henderson, D.; Laing, B.; Mathre, D. J.; Spencer, S.; Gong, X.; Wahl, O.; Tummala, S.; Tota, M. Scavenging of Residual Palladium from an API Solution Using a New Thiol-Functionalized Sorbent. Organic Process Research & Development, 2005 , 9 (2), 198–205. [Link]
-
-
Graphviz Documentation
-
Gansner, E. R.; North, S. C. An open graph visualization system and its applications to software engineering. Software: Practice and Experience, 2000 , 30 (11), 1203–1233. [Link]
-
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of (2,4-Difluoro-6-methoxyphenyl)boronic acid
In the landscape of modern drug discovery and materials science, halogenated and methoxy-substituted phenylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and as sensors for biologically relevant molecules necessitates a thorough understanding of their structural characteristics. Among these, (2,4-Difluoro-6-methoxyphenyl)boronic acid stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative study with structurally related analogues to elucidate the influence of its substituents on the spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methoxy group. The electron-withdrawing nature of the fluorine atoms and the boronic acid group, combined with the electron-donating effect of the methoxy group, results in a complex and informative spectral pattern.
Key Spectral Features:
-
Aromatic Protons: The two aromatic protons appear as distinct multiplets in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm. Their chemical shifts and splitting patterns are governed by coupling to each other and to the adjacent fluorine atoms.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is observed in the upfield region, generally around δ 3.8-4.0 ppm.
-
Boronic Acid Protons: The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift or even disappearance of the signal upon addition of D₂O.
A Comparative Analysis with Structural Analogues
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with simpler, related structures is invaluable. We will consider (2,4-Difluorophenyl)boronic acid, (2-Methoxyphenyl)boronic acid, and (4-Methoxyphenyl)boronic acid.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Methoxy Protons (δ, ppm) | Solvent |
| This compound | H-3: ~6.3 (ddd); H-5: ~6.5 (ddd) | ~3.9 (s) | DMSO-d₆ |
| (2,4-Difluorophenyl)boronic acid | ~7.0-7.6 (m) | - | DMSO-d₆ |
| (2-Methoxyphenyl)boronic acid | ~6.9-7.8 (m) | ~3.8 (s) | CDCl₃ |
| (4-Methoxyphenyl)boronic acid | H-2,6: ~7.7 (d, J ≈ 8.6 Hz); H-3,5: ~6.9 (d, J ≈ 8.6 Hz) | ~3.8 (s) | DMSO-d₆ |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and instrument.
Analysis of Substituent Effects:
-
Fluorine Substitution: The strongly electronegative fluorine atoms deshield the aromatic protons, shifting their signals downfield. Furthermore, the protons exhibit coupling to the fluorine nuclei (J-coupling), resulting in more complex splitting patterns (e.g., doublet of doublets of doublets). The magnitude of this coupling depends on the number of bonds separating the proton and fluorine atoms.
-
Methoxy Substitution: The methoxy group is an electron-donating group, which tends to shield the aromatic protons, causing an upfield shift of their signals, particularly for the ortho and para protons.[1][2]
-
Boronic Acid Group: The boronic acid group is electron-withdrawing and deshields the ortho protons.
In this compound, these effects are combined. The methoxy group at position 6 exerts a shielding effect on the adjacent proton (H-5), while the fluorine at position 2 deshields it. The interplay of these competing effects, along with the various proton-proton and proton-fluorine couplings, dictates the final appearance of the spectrum.
The Science Behind the Spectrum: Substituent Effects and Coupling
The chemical shift of a proton in an aromatic ring is highly sensitive to the electronic environment created by the substituents.[1][2] Electron-donating groups increase the electron density on the ring, shielding the protons and shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups decrease the electron density, deshielding the protons and causing a downfield shift (higher ppm).
Caption: General workflow for preparing a boronic acid sample for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its application in synthetic chemistry and materials science. By understanding the interplay of substituent effects and spin-spin coupling, researchers can confidently verify the structure and purity of this important building block. A comparative approach, as outlined in this guide, not only aids in the interpretation of the spectrum of the target molecule but also deepens the understanding of fundamental NMR principles. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, ensuring accurate and reproducible characterization.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Orton, H. W., Qianzhu, H., Abdelkader, E. H., Habel, E. I., Tan, Y. J., Frkic, R. L., Jackson, C. J., Huber, T., & Otting, G. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]
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Wenzel, T. J. (2016). Through-space J-coupling. In eMagRes. John Wiley & Sons, Ltd. [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). (2-Methoxyphenyl)boronic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
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ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. Retrieved from [Link]
-
ACS Publications. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
-
ACS Publications. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]
-
AIP Publishing. (n.d.). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Vicinal fluorine-proton coupling constants. Retrieved from [Link]
-
RSC Publishing. (n.d.). Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions. Retrieved from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Purity Analysis of Boronic Acids
Introduction
In the landscape of modern organic synthesis, boronic acids and their derivatives stand as indispensable tools. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science.[1][2][3] The purity of these reagents is not a trivial matter; it is a critical parameter that directly dictates reaction yield, impurity profiles, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
However, boronic acids present a unique and often underestimated analytical challenge. They exist in a dynamic, reversible equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3][4][5][6] This inherent characteristic means that a seemingly pure, solid boronic acid is often a mixture of the active monomer and the less reactive trimer. A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach that can accurately identify and quantify not just extrinsic impurities but also the intrinsic boroxine content.
This guide provides an in-depth comparison of the core analytical methods for boronic acid purity determination. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating analytical systems.
The Central Challenge: The Boronic Acid-Boroxine Equilibrium
Before comparing analytical techniques, one must first understand the fundamental chemical nature of boronic acids. The single most important factor complicating their analysis is the reversible dehydration to form a boroxine ring.[4][5][6][7] This is not a degradation pathway but a dynamic equilibrium highly sensitive to the immediate environment.
The equilibrium is principally governed by:
-
Water Content: This is the most critical factor. The presence of water drives the equilibrium towards the monomeric boronic acid, while its absence or removal (e.g., by heating or in non-polar solvents) pushes it towards the boroxine.[4][6][8]
-
Solvent: Polar, protic solvents like methanol or water favor the monomer. Non-polar, aprotic solvents such as toluene or chloroform strongly favor boroxine formation.[4]
-
Temperature: Heating can drive off water, shifting the equilibrium toward the boroxine.[9]
The presence of boroxine is a significant issue for synthesis because it directly impacts stoichiometry. If a substantial portion of the weighed material exists as the trimer, the effective molar quantity of the active monomeric boronic acid in the reaction is lower than calculated, potentially leading to incomplete conversion and inconsistent yields.[4][5]
Caption: Reversible equilibrium between three boronic acid monomers and one boroxine molecule.
Comparative Analysis of Core Analytical Methods
A single analytical technique is insufficient to fully characterize a boronic acid. A robust assessment relies on a combination of methods, each providing a unique piece of the purity puzzle.
| Method | Primary Measurement | Key Strengths | Common Challenges |
| ¹H NMR | Identity, Organic Impurities, Monomer:Boroxine Ratio | Universal detector for protons, simple sample prep. Excellent for structural confirmation. | Complex spectra due to boroxine equilibrium. B(OH)₂ protons are often broad and exchangeable. |
| ¹¹B NMR | Boron Speciation (sp²/sp³), Boroxine presence | Directly observes the boron atom, providing unambiguous evidence of different boron species. | Lower sensitivity than ¹H. Requires quartz NMR tubes for best results.[10] |
| qNMR | Absolute Purity (Assay) | Primary method providing direct quantification without a specific analyte standard. Highly accurate and precise.[11][12] | Requires careful experimental setup (e.g., long relaxation delays) and a certified internal standard. |
| HPLC-UV | Purity, Separation of Related Impurities | High resolving power for separating structurally similar compounds. Workhorse for quality control.[1][2] | On-column equilibrium shifts or hydrolysis can complicate quantification.[13] |
| LC-MS | Impurity Identification | Combines HPLC separation with mass identification, making it unparalleled for characterizing unknown impurities.[3] | Ionization efficiency can vary; quantification requires appropriate standards. |
| Karl Fischer Titration | Water Content | The gold standard for water determination, specific and accurate from ppm to percent levels.[14][15] | Potential for side reactions (esterification) with certain reagents.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the initial characterization of boronic acids.
Expertise & Experience:
-
¹H NMR: This is the first analysis performed. It confirms the identity of the organic scaffold. However, the presence of the boroxine trimer often results in two sets of aromatic or alkyl signals, complicating the spectrum.[17] The key insight is that this is not necessarily a sign of impurity but of the equilibrium. The broad signal from the B(OH)₂ protons can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.
-
¹¹B NMR: This is the definitive technique for assessing the boron environment. A trigonal planar (sp²) boronic acid gives a signal in a distinct chemical shift range (typically δ 28-33 ppm), while a tetrahedral (sp³) boronate ester or boroxine appears further upfield (typically δ 2-10 ppm).[10][18][19][20] This allows for direct observation and, in some cases, quantification of the monomer-trimer ratio. For high-quality data, it is crucial to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[10]
-
Quantitative NMR (qNMR): For determining an absolute purity value (assay), qNMR is a primary metrological method.[11][21] It relates the integral of an analyte signal to the integral of a certified reference standard of known purity and weight. This provides a direct measure of molar content without the need for an identical analytical standard of the boronic acid itself, which is often a challenge.
Trustworthiness - A Self-Validating NMR Protocol: A key protocol for assessing boroxine content involves a simple D₂O addition test directly in the NMR tube.
Protocol 1: ¹H NMR Analysis and Boroxine Confirmation
-
Initial Spectrum: Accurately weigh ~5-10 mg of the boronic acid and a certified internal standard (e.g., dimethyl sulfone) into a vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to an NMR tube and acquire a quantitative ¹H NMR spectrum.
-
Analyze: Integrate the signals for the analyte and the internal standard to determine purity against organic impurities. Observe if multiple sets of signals for the analyte are present, suggesting the boroxine equilibrium.
-
D₂O Test: Add one drop of D₂O to the NMR tube. Cap, shake vigorously for 30 seconds, and allow the layers to settle.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Interpret: The D₂O will hydrolyze the boroxine back to the monomer. If the second spectrum shows a simplification where the minor set of signals has disappeared or significantly diminished, this provides definitive evidence that the "impurity" was, in fact, the boroxine.[4] The broad B(OH)₂ signal will also exchange with deuterium and disappear.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for routine purity checks in a drug development setting, offering superior separation of the main component from process-related impurities and degradants.[1][2]
Expertise & Experience: The primary challenge in HPLC analysis is that the on-column environment (mobile phase, stationary phase) can shift the boroxine equilibrium. Furthermore, highly reactive derivatives like pinacolboronate esters can hydrolyze to the parent boronic acid during analysis.[13]
The choice of column and mobile phase is therefore critical. Modern columns with hybrid surface technology are designed to minimize unwanted interactions between the acidic boronic acid moiety and metal surfaces within the column and instrument, leading to better peak shape and reproducibility.[1][2] Method development often involves screening both low and high pH mobile phases to achieve optimal separation, as the charge state of the boronic acid group (pKa ~8-10) affects its retention.[1][2]
Protocol 2: General-Purpose Reverse-Phase HPLC-UV Method This protocol is adapted from established methods for separating multiple boronic acids.[1][2][22]
-
Column: XSelect Premier HSS T3 (or equivalent C18 column with low silanol activity), 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the analyte).
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B in 0.5 minutes.
-
Hold at 5% B for 2.5 minutes for re-equilibration.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of ~0.5 mg/mL.
Trustworthiness: This method must be validated. System suitability should be established by injecting a standard mixture to confirm resolution between known components. Purity is determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For accurate quantification, a reference standard of the boronic acid should be used to create a calibration curve.
Karl Fischer (KF) Titration
Expertise & Experience: Given that water is a key reactant in the boroxine equilibrium, quantifying its content is essential for understanding the state of the material. Karl Fischer titration is the definitive method for this purpose.[14][15] It is a highly specific and accurate technique that can measure water content from parts-per-million (ppm) to 100%.[15]
A critical consideration is the choice of KF reagent. Boric acid and its derivatives can undergo esterification with the methanol solvent present in standard KF reagents, which produces additional water and leads to erroneously high results.[16] Therefore, for the highest accuracy, it is recommended to use methanol-free reagents or reagents specifically buffered for the analysis of acidic compounds.[16][23]
Integrated Analytical Workflow
No single method provides a complete picture. A logical, tiered approach is required for the comprehensive analysis of a boronic acid sample.
Caption: A logical workflow for the complete purity assessment of a boronic acid.
Conclusion
The purity determination of boronic acids is a nuanced task that demands more than a single measurement. The pervasive and dynamic boronic acid-boroxine equilibrium necessitates a carefully selected suite of orthogonal analytical techniques. An effective analysis strategy integrates:
-
NMR Spectroscopy (¹H and ¹¹B) to confirm identity and directly probe the boron speciation and boroxine content.
-
Quantitative NMR to provide a highly accurate, unbiased assay of the material.
-
HPLC to resolve and quantify organic, process-related impurities.
-
Karl Fischer Titration to measure the water content, which is critical for understanding and controlling the monomer-trimer equilibrium.
By understanding the "why" behind each technique and integrating the results into a cohesive workflow, researchers, scientists, and drug development professionals can ensure the quality and consistency of these vital synthetic building blocks, leading to more robust, reproducible, and successful scientific outcomes.
References
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López-Gómez, M. J., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(19), 4707-4714. [Link]
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Zumaquero, A., et al. (2023). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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Blog. (n.d.). What are the analytical methods for determining the purity of Boric acid - 10B?. Stanford Advanced Materials. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Anggarani, C. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Groningen. [Link]
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Zumaquero, A. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15873–15882. [Link]
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Zumaquero, A. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15873–15882. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
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Zumaquero, A., et al. (2023). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron in Drug Discovery and Delivery. [Link]
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López-Gómez, M. J., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC. [Link]
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López-Gómez, M. J., et al. (2018). Electronic Supplementary Information for: Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. University of Almería. [Link]
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Kou, D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 225-230. [Link]
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Soin, J., et al. (2022). Quantitative NMR Interpretation without Reference. Magnetic Resonance, 3(4), 213-224. [Link]
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Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker. [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]
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Zumaquero, A. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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Berezin, A. A., et al. (2020). The Boroxine-Boronic Acid Equilibrium. Researcher.Life. [Link]
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Berezin, A. A., et al. (2020). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. [Link]
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Maeda, K. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
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Yamanoi, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1026. [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. [Link]
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Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Mettler Toledo. [Link]
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Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents. Kanto. [Link]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This is due to the unique electronic properties fluorine imparts, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3][5][6] Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a robust method for forging carbon-carbon bonds.[7][8][9] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, offering insights into the underlying mechanistic principles and practical considerations for their use in organic synthesis.
The Duality of Fluorine's Electronic Influence
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic environment of the aromatic ring.[5][8] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which decreases the electron density of the phenyl ring.[10] This, in turn, increases the Lewis acidity of the boronic acid moiety.[11][12][13][14] However, fluorine also possesses lone pairs of electrons that can participate in a resonance effect (+M), donating electron density back to the ring. The interplay of these opposing effects is highly dependent on the position of the fluorine substituent.
-
Ortho and Para Positions: In these positions, both the inductive and resonance effects are at play. The resonance effect can partially counteract the inductive effect.[11]
-
Meta Position: At the meta position, the resonance effect is significantly diminished, leading to a more pronounced electron-withdrawing character.[11]
This modulation of electronic properties has a direct impact on the key steps of the Suzuki-Miyaura catalytic cycle, most notably the transmetalation step, which is often rate-determining.[8][9]
Impact on Acidity and Reactivity in Suzuki-Miyaura Coupling
The introduction of a fluorine atom generally increases the acidity of phenylboronic acids compared to the unsubstituted parent compound (pKa ≈ 8.86).[11] The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77, depending on the number and position of the fluorine substituents.[11] For instance, 4-fluorophenylboronic acid has a pKa of 8.77, where the inductive and resonance effects are somewhat balanced, while 2,3,4,6-tetrafluorophenylboronic acid is significantly more acidic with a pKa of 6.17.[11]
While increased Lewis acidity might be perceived as beneficial, its effect on Suzuki-Miyaura coupling is not straightforward. A more electron-deficient boronic acid can be less nucleophilic, potentially slowing down the transmetalation step. Conversely, the formation of the boronate species, facilitated by the base, is crucial for transmetalation, and a more acidic boronic acid will form the boronate more readily.
Studies have shown that the reactivity of fluorinated phenylboronic acids can be highly context-dependent, influenced by the specific substrates, catalyst system, and reaction conditions. In some cases, a non-fluorinated phenylboronic acid may exhibit slightly higher activity at lower temperatures, while a fluorinated counterpart, such as 4-fluorophenylboronic acid, can achieve higher turnover frequencies at elevated temperatures.[15] For highly fluorinated substrates, such as pentafluorophenylboronic acid, standard Suzuki conditions are often ineffective, necessitating specialized conditions like the use of cesium fluoride (CsF) and silver(I) oxide (Ag₂O) to promote the reaction.[16]
Comparative Data on Reactivity
Direct, side-by-side comparative studies of fluorinated and non-fluorinated phenylboronic acids under identical conditions are not abundant in the literature.[5][8] However, we can infer relative performance from various studies.
| Phenylboronic Acid | Substituent Effect | Expected Reactivity Trend | Representative Yields (Suzuki-Miyaura Coupling) |
| Phenylboronic Acid | Neutral | Baseline | Generally high yields with a variety of aryl halides.[15] |
| 4-Fluorophenylboronic Acid | -I, +M (balanced) | Comparable to or slightly different from phenylboronic acid, depending on conditions.[15] | Can achieve high conversions, sometimes outperforming the non-fluorinated analog at higher temperatures.[15] |
| 3-Fluorophenylboronic Acid | Strong -I | Potentially less reactive than phenylboronic acid due to reduced electron density.[8] | Effective coupling partner, but may require optimized conditions.[8] |
| 2-Fluorophenylboronic Acid | Strong -I, steric hindrance | Reactivity influenced by both electronic and steric factors.[5] | Can provide good to excellent yields, but steric hindrance might play a role. |
| Pentafluorophenylboronic Acid | Strong -I | Generally inactive under standard conditions.[16] | Requires specialized conditions (e.g., Pd(PPh₃)₄/CsF/Ag₂O) to achieve high yields.[16] |
Note: The expected reactivity trend is a generalization and can be significantly influenced by the specific reaction partners and conditions.
Experimental Protocols
Below are generalized protocols for Suzuki-Miyaura coupling reactions that can be adapted for both fluorinated and non-fluorinated phenylboronic acids.
Protocol 1: General Suzuki-Miyaura Coupling with Conventional Heating
This protocol is a standard procedure for the coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol mixture)
-
Degassed water
-
Round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, phenylboronic acid, and palladium catalyst under an inert atmosphere.[7]
-
In a separate vial, dissolve the base in degassed water.
-
Add the degassed solvent to the flask, followed by the aqueous base solution via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture for extraction.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
Aryl halide (0.5 mmol)
-
Fluorinated phenylboronic acid (e.g., 3-Chloro-4-fluorophenylboronic acid, 0.75 mmol)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)
-
Microwave reaction vial with a cap
Procedure:
-
To a microwave reaction vial, add the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base.[7]
-
Add the solvent system and seal the vial.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[5][7]
Conclusion
The decision to use a fluorinated versus a non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction requires careful consideration of the electronic and steric factors at play. While fluorination can introduce desirable properties into the final product, it also modulates the reactivity of the boronic acid in a complex manner. Generally, electron-withdrawing fluorine substituents can decrease the nucleophilicity of the arylboronic acid, potentially slowing the rate-determining transmetalation step. However, this effect can be offset by other factors, and both fluorinated and non-fluorinated phenylboronic acids are highly effective coupling partners under optimized conditions. For challenging, highly fluorinated substrates, specialized protocols may be necessary to achieve efficient coupling. A thorough understanding of the underlying principles and access to robust experimental protocols are key to successfully employing these versatile reagents in the synthesis of novel molecules for drug discovery and materials science.
References
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Navarro, R., Maldonado, C. R., & Martín, J. (2017).
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
- Korenaga, T., Kosaki, T., & Ema, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(21), 4737–4739.
- Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.
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- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232.
- Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.
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- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
- Kirk, K. L. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 129(10), 879-892.
- Filler, R., & Kirsch, P. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 791-804.
- Fürstner, A., & Krause, H. (2001). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 123(45), 11065–11071.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.
- Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783.
- Mossine, A. V., Brooks, A. F., Makaravage, K. J., Miller, J. M., Ichiishi, N., Sanford, M. S., & Scott, P. J. H. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783.
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- Singaram, B., & Wessling, R. A. (2001). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Journal of Organic Chemistry, 66(16), 5590–5592.
- Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025.
- Pal, R., Devi, N., & Singh, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 3843–3869.
- Appy, L. P., & Braun, T. (2018). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Beilstein Journal of Organic Chemistry, 14, 2706–2716.
- Navarro, R., Maldonado, C. R., & Martín, J. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatic Compounds in Material Science. Retrieved from [Link]
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LC-MS analysis of (2,4-Difluoro-6-methoxyphenyl)boronic acid reactions
An Objective Guide to LC-MS Analysis of (2,4-Difluoro-6-methoxyphenyl)boronic Acid Reactions for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring the efficiency of synthesis and the purity of the final active pharmaceutical ingredient (API). This compound is a key building block in modern medicinal chemistry, frequently employed in carbon-carbon bond-forming reactions such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] However, the unique chemical nature of boronic acids presents significant analytical challenges, including their propensity to form cyclic anhydrides (boroxines) and their often poor ionization efficiency.[2][3]
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reactions involving this compound. We will explore the causality behind different analytical strategies, from direct injection to derivatization, and provide field-proven, step-by-step protocols to empower you to select and implement the optimal method for your research and development needs.
The Analytical Challenge: Why Boronic Acids are Different
Boronic acids are not typical analytes. Their analysis is complicated by several factors:
-
Dehydration and Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can lead to complex chromatograms and complicate quantification if not properly controlled.[3]
-
Poor Ionization: The boron center can make these molecules difficult to ionize efficiently by standard electrospray ionization (ESI), leading to low sensitivity.[4]
-
High Polarity: Some boronic acids are highly polar, resulting in poor retention on traditional reversed-phase (RP) HPLC columns.[5]
LC-MS has emerged as the preferred technique for monitoring these reactions due to its high sensitivity, selectivity, and throughput, allowing for the simultaneous tracking of starting materials, intermediates, products, and impurities.[2]
Comparative Analysis of LC-MS Strategies
Two primary LC-MS workflows are employed for boronic acid analysis: direct analysis of the underivatized molecule and analysis following chemical derivatization.
Strategy 1: Direct Analysis of Underivatized Boronic Acids
Recent advancements in LC-MS technology, particularly in mass spectrometer sensitivity and chromatography, have made the direct analysis of underivatized boronic acids increasingly feasible and popular.[1] This approach minimizes sample preparation time, a significant advantage for high-throughput applications like reaction monitoring.[3]
Causality Behind the Method: The success of this method hinges on optimizing both chromatographic separation and mass spectrometric detection. By carefully selecting the mobile phase pH and composition, the equilibrium between the boronic acid and boroxine can be managed. Furthermore, modern mass spectrometers can detect these compounds at trace levels, even with suboptimal ionization.[6] Electrospray ionization in negative mode is often successful for quantifying underivatized boronic acids.[1]
This protocol is designed for the quantitative analysis of this compound and its reaction products.
1. Sample Preparation:
- Aliquot 5-10 µL of the reaction mixture.
- Dilute with 1 mL of a 50:50 mixture of acetonitrile and water. The choice of diluent is critical to prevent precipitation and ensure compatibility with the mobile phase.
- Vortex for 30 seconds.
- Filter through a 0.22 µm syringe filter into an LC-MS vial.
2. Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm)[1] | Provides good retention for a broad range of aromatic compounds. High-pH stable (HPH) columns allow for a wider range of mobile phase conditions. |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | A basic mobile phase helps to deprotonate the boronic acid, forming the boronate anion [B(OH)3R]-, which enhances ionization in negative ESI mode.[1] |
| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography, providing good elution strength. |
| Flow Rate | 0.25 - 0.50 mL/min | A lower flow rate can improve ionization efficiency and sensitivity. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. | A standard gradient to separate analytes of varying polarities, from the polar boronic acid to the less polar coupled product. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 1-5 µL | Kept low to prevent column overloading and maintain peak shape. |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Negative mode is generally preferred for underivatized boronic acids as it facilitates the detection of the deprotonated molecule or its hydroxide adduct.[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[6] |
| MRM Transitions | This compound (C7H7BF2O3, MW: 187.94): Precursor [M-H]⁻: m/z 187.0. Fragment ions would need to be determined empirically via infusion and fragmentation experiments. | The precursor ion is the deprotonated molecule. Product ions are generated by collision-induced dissociation (CID) and are specific to the analyte's structure, ensuring analytical certainty. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Source Temperature | 350 - 450 °C | Facilitates desolvation of the ESI droplets. |
Strategy 2: Derivatization for Enhanced Sensitivity
For trace-level quantification, particularly for residual analysis in a final drug substance, derivatization is an exceptionally powerful strategy.[7][8] This involves chemically modifying the boronic acid to form a boronate ester, which typically exhibits superior chromatographic behavior and ionization efficiency.[9]
Causality Behind the Method: N-methyliminodiacetic acid (MIDA) is a common derivatizing agent that reacts with boronic acids to form stable MIDA boronate esters.[9] This derivatization accomplishes two key goals:
-
Stabilization: It prevents the formation of boroxines, leading to a single, sharp chromatographic peak.
-
Enhanced Ionization: The MIDA adduct often ionizes much more efficiently in positive mode ESI than the parent boronic acid does in negative mode, significantly boosting sensitivity.[7]
This protocol is adapted from established methods for trace-level quantification.[9]
1. Derivatization Procedure:
- To 1.0 mmol of the crude reaction mixture (or a dried aliquot), add 1.15 mmol of N-methyliminodiacetic acid (MIDA).
- Add 5 mL of Dimethyl Sulfoxide (DMSO).
- Heat the mixture to 80–90 °C and stir for 1 hour.[9] The reaction converts the boronic acid to its MIDA boronate ester.
- Cool the reaction solution to room temperature.
2. Sample Preparation:
- Dilute the derivatization reaction mixture with acetonitrile to bring the analyte concentration into the calibration range. For trace analysis, this may involve a 10x to 100x dilution.
- Filter through a 0.22 µm syringe filter into an LC-MS vial.
3. Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[3] | Standard column choice for good retention of the relatively nonpolar MIDA ester. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase promotes protonation of the MIDA ester, which is ideal for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matched acidic modifier in the organic phase ensures consistent pH throughout the gradient. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 90% B over 5 minutes. | A faster gradient is often possible as the derivatized product is well-retained and chromatographically well-behaved. |
| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility. |
4. Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The MIDA ester contains a tertiary amine that is readily protonated, making positive mode ESI highly effective and sensitive.[7] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Essential for achieving the low parts-per-million (ppm) detection limits required for impurity analysis.[10] |
| MRM Transitions | MIDA ester of this compound (C12H12BF2NO5, MW: 315.03): Precursor [M+H]⁺: m/z 316.1. Fragment ions would need to be determined empirically. | The protonated molecule is selected as the precursor. The fragmentation pattern will be unique to the MIDA ester, providing high specificity. |
Visualizing the Analytical Workflow
The choice between direct and derivatization-based analysis represents a key decision point in method development.
Caption: Comparative workflows for direct vs. derivatization-based LC-MS analysis.
Monitoring a Suzuki-Miyaura Coupling Reaction
To illustrate the practical application, consider the Suzuki-Miyaura coupling of this compound with an aryl bromide. The goal of the LC-MS analysis is to track the consumption of reactants and the formation of the desired product.
Caption: Analytes monitored during a typical Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: Choosing the Right Method
The selection of an analytical method should be guided by the specific requirements of the analysis, such as the need for high throughput in reaction screening versus the demand for ultimate sensitivity in final product purity testing.
| Feature | Direct LC-MS Analysis | Derivatization LC-MS Analysis | Alternative: GC-MS Analysis[4] |
| Sensitivity | Good (pg/mL to ng/mL)[6] | Excellent (low ppm to ppb)[7][10] | Moderate to Good (requires derivatization) |
| Sample Prep Time | Minimal (< 5 minutes) | Moderate (~1.5 hours)[9] | Extensive (requires derivatization, e.g., silylation) |
| Primary Application | Reaction monitoring, high-throughput screening[3] | Trace impurity quantification, release testing[8] | Analysis of volatile boronic acids/esters |
| Key Advantage | Speed and simplicity | Highest sensitivity and robustness | Different selectivity profile |
| Key Disadvantage | Potential for lower sensitivity and matrix effects[2] | Additional time and reagent costs | Not suitable for non-volatile compounds; thermal degradation risk |
Conclusion
The LC-MS analysis of reactions involving this compound is a nuanced task that requires a thoughtful analytical approach. For rapid, real-time reaction monitoring where speed is essential, direct U)HPLC-MS/MS analysis offers an efficient and powerful solution. Its simplicity allows for high-throughput data generation, providing chemists with immediate feedback on reaction progress.
Conversely, when the analytical objective shifts to the detection of trace-level residual boronic acid in a drug substance—a common requirement for regulatory filings where such compounds may be considered potentially mutagenic impurities—the MIDA derivatization method is unequivocally superior.[7] The significant enhancement in sensitivity and chromatographic performance justifies the additional sample preparation time, ensuring the highest degree of confidence in the analytical results.
By understanding the causality behind each method and aligning the chosen protocol with the analytical objective, researchers can generate accurate, reliable, and defensible data, accelerating the drug development lifecycle.
References
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 88–92. ACS Publications. [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - Derivatization Procedure Details. ACS Publications. [Link]
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Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. SciRP.org. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Boronic Acid Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Isomer Differentiation
Boronic acids are indispensable reagents in modern chemistry, serving as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and as pharmacophores in drug development. The specific placement of the boronic acid group and other substituents on an aromatic ring—yielding ortho, meta, and para isomers—dramatically influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity, binding affinity, and biological activity. Consequently, the unambiguous identification of the correct isomer is not merely a matter of analytical rigor; it is a prerequisite for reproducible synthesis, reliable biological screening, and the development of safe and effective therapeutics.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate boronic acid isomers. We will move beyond simple data reporting to explain the underlying principles that give rise to spectral differences, offering field-proven insights and detailed experimental protocols to ensure you can confidently distinguish these critical structural variants in your own work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers. By probing the magnetic environments of nuclei like ¹H, ¹³C, and ¹¹B, we can deduce the precise connectivity and spatial relationships of atoms within a molecule.
The Causality Behind Spectral Differences
The key to differentiating isomers via NMR lies in symmetry and electronic effects. The position of a substituent relative to the boronic acid group alters the electron density distribution around the aromatic ring and influences the magnetic shielding of nearby nuclei.
-
¹H NMR: Protons on the aromatic ring exhibit distinct splitting patterns (multiplicities) and chemical shifts depending on their proximity to the boronic acid and other substituents.
-
A para-substituted ring often shows a symmetrical pattern, typically two doublets, as there are only two unique proton environments.[1]
-
Ortho and meta isomers present more complex, asymmetric splitting patterns due to the lower symmetry and unique coupling constants between adjacent and non-adjacent protons.[1]
-
-
¹¹B NMR: The boron nucleus itself is an excellent spectroscopic probe. Its chemical shift is highly sensitive to the hybridization (sp² for the trigonal planar acid vs. sp³ for a tetrahedral boronate ester) and the electronic environment.[2][3] Electron-withdrawing or -donating groups on the phenyl ring, and their position, subtly alter the shielding of the boron nucleus, leading to distinguishable chemical shifts between isomers. While these differences can be small, they are often consistent and measurable.[4][5]
Comparative Data: Phenylboronic Acid Isomers
To illustrate these differences, consider the tolylboronic acid isomers (ortho, meta, para). The methyl group's position relative to the B(OH)₂ group creates unique spectroscopic fingerprints.
| Isomer | Key ¹H NMR Aromatic Signals (δ, ppm) | ¹¹B NMR Signal (δ, ppm) |
| o-Tolylboronic Acid | Complex multiplet, ~7.2-7.8 ppm | ~29.5 ppm |
| m-Tolylboronic Acid | Distinct singlets and multiplets, ~7.4-7.8 ppm | ~29.0 ppm |
| p-Tolylboronic Acid | Two distinct doublets (AA'BB' system), ~7.3 & 7.8 ppm | ~28.7 ppm |
| (Note: Exact chemical shifts are solvent-dependent. Data is representative.) |
Experimental Protocol: Acquiring High-Quality ¹¹B NMR Spectra
This protocol is designed to achieve a clear, high-resolution spectrum, minimizing the common issue of a broad background signal from borosilicate glass tubes.
-
Sample Preparation:
-
Accurately weigh approximately 4-10 mg of the boronic acid isomer.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Ensure complete dissolution.
-
Transfer the solution to a 5 mm quartz NMR tube . This is critical to avoid the broad boron signal from standard borosilicate (Pyrex) tubes.[6][7]
-
-
Instrument Setup (Bruker 400 MHz or similar):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.
-
Select the ¹¹B nucleus for observation. The resonance frequency will be ~128 MHz on a 400 MHz instrument.
-
Set the spectral width to encompass the expected chemical shift range for boronic acids (~ -20 to 60 ppm).
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg') or a background suppression sequence if available.
-
Number of Scans (NS): Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹¹B is a quadrupolar nucleus with a lower receptivity than ¹H.[2]
-
Acquisition Time (AQ): Set to ~0.1-0.2 seconds.
-
Relaxation Delay (D1): Use a 1-second delay.
-
Reference: Reference the spectrum to an external standard of BF₃·OEt₂ at 0.0 ppm.[8]
-
-
Processing:
-
Apply an exponential line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the resulting peak to determine the relative concentration if needed.
-
Workflow Visualization
Caption: Workflow for ¹¹B NMR analysis of boronic acid isomers.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Symmetry
Vibrational spectroscopy techniques, Fourier-Transform Infrared (FTIR) and Raman, measure the vibrational modes of molecules. Because the symmetry of a molecule dictates which bonds can stretch and bend in response to infrared light (change in dipole moment) or scattering (change in polarizability), these methods are highly effective for distinguishing positional isomers.[9]
The Causality Behind Spectral Differences
The key diagnostic region for aromatic isomers is the "fingerprint" region, particularly between 650 and 900 cm⁻¹.[10] The C-H out-of-plane bending vibrations in this area are highly characteristic of the substitution pattern on the benzene ring.[11][12]
-
ortho-Isomers: Typically show a strong absorption band around 770-735 cm⁻¹.
-
meta-Isomers: Show two characteristic bands, one near 810-750 cm⁻¹ and another strong band near 690 cm⁻¹.[12]
-
para-Isomers: Exhibit a single, strong absorption band in the 860-790 cm⁻¹ range.[12]
The combination of FTIR and Raman is powerful because some vibrational modes may be strong in one technique and weak or silent in the other, providing complementary information.[13]
Comparative Data: Phenylboronic Acid Isomers
| Isomer | Diagnostic FTIR/Raman Bands (cm⁻¹) | Interpretation |
| o-Phenylboronic Acid Derivative | ~750 (strong) | C-H out-of-plane bend for 1,2-disubstitution. |
| m-Phenylboronic Acid Derivative | ~780 (strong), ~690 (strong) | C-H out-of-plane bends for 1,3-disubstitution.[12] |
| p-Phenylboronic Acid Derivative | ~830 (strong) | C-H out-of-plane bend for 1,4-disubstitution. |
| (Note: Data is representative. Exact frequencies depend on the specific substituents.) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a rapid and convenient method requiring minimal sample preparation.[14]
-
Instrument Preparation:
-
Sample Analysis:
-
Place a small amount of the solid boronic acid powder directly onto the ATR crystal, ensuring it completely covers the sampling area.
-
Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[15]
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹ is sufficient for most applications.
-
Number of Scans: Co-add 32-64 scans to improve the signal-to-noise ratio.
-
Spectral Range: Scan from 4000 to 650 cm⁻¹.[15]
-
-
Post-Acquisition:
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Analyze the spectrum, paying close attention to the C-H out-of-plane bending region (900-650 cm⁻¹) to identify the substitution pattern.
-
Workflow Visualization
Caption: Workflow for ATR-FTIR analysis of boronic acid isomers.
Mass Spectrometry (MS): A Confirmatory Tool
While standard mass spectrometry primarily provides a mass-to-charge ratio (m/z) and thus cannot distinguish between isomers based on molecular weight alone, its fragmentation patterns can sometimes offer clues.[12][16] However, for boronic acids, the fragmentation can be complex, often involving dehydration or cyclization to boroxines, which can complicate interpretation.[17] The most intense fragments are often related to the boron-oxygen core, such as BO⁻ and BO₂⁻, which may not be structurally informative for the aromatic portion.[18]
The Causality Behind Spectral Differences
Differentiation relies on the principle that the position of a substituent can influence the stability of fragment ions. A bond cleavage that leads to a more stable carbocation or radical will be favored, resulting in a more abundant peak in the mass spectrum. For example, the loss of a substituent group might be more or less favorable depending on the electronic stabilization provided by the boronic acid group in the ortho, meta, or para position. However, these differences are often subtle and less reliable than NMR or IR data.
Advanced techniques like Infrared Ion Spectroscopy (IRIS), which combines mass spectrometry with IR, can definitively distinguish isomers by measuring the IR spectrum of the mass-selected molecular ion, but this is not a routine laboratory instrument.[10][11]
Comparative Data: Phenylboronic Acid Fragmentation
The fragmentation of phenylboronic acid itself is dominated by cleavages around the boron atom.
| m/z Value | Proposed Fragment | Interpretation |
| 122 | [C₆H₅B(OH)₂]⁺ | Molecular Ion (M⁺) |
| 104 | [C₆H₅BO]⁺ | Loss of H₂O |
| 77 | [C₆H₅]⁺ | Loss of B(OH)₂ |
| 43 | [BO₂]⁻ | Boron dioxide anion (in negative ion mode)[18] |
| 27 | [BO]⁻ | Boron oxide anion (in negative ion mode)[18] |
Distinguishing isomers requires careful comparison of the relative intensities of shared fragments, which is often not robust enough for primary identification.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the boronic acid isomer in a volatile solvent (e.g., methanol or acetonitrile). A concentration of ~1 mg/mL is typical.
-
-
Instrument Setup:
-
Use a direct insertion probe or flow injection into an EI source.
-
Set the ionization energy to 70 eV, the standard for generating reproducible fragmentation patterns.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200 amu).
-
Ensure the molecular ion peak is clearly identified.
-
-
Analysis:
-
Identify the molecular ion (M⁺). Note the presence of the characteristic boron isotope pattern (¹⁰B at ~20%, ¹¹B at ~80%).[17]
-
Analyze the major fragment ions.
-
Carefully compare the relative abundances of the fragments between the known isomers to identify any reproducible differences.
-
Workflow Visualization
Caption: Workflow for EI-MS analysis of boronic acid isomers.
Conclusion: A Synergistic and Validated Approach
While each spectroscopic technique offers valuable information, a definitive and trustworthy identification of boronic acid isomers is best achieved through a synergistic approach.
-
Primary Identification: NMR spectroscopy (¹H and ¹¹B) is the most robust and unambiguous method for structural elucidation.
-
Rapid Confirmation: FTIR spectroscopy provides a fast, simple, and highly reliable confirmation based on the characteristic fingerprint vibrations of the aromatic substitution pattern.
-
Ancillary Data: Mass spectrometry confirms the molecular weight and elemental composition (via isotopic patterns) but should be used with caution as the primary tool for isomer differentiation.
By combining the detailed connectivity information from NMR with the symmetry-dependent fingerprint from FTIR, researchers can achieve a self-validating system for the confident and accurate characterization of boronic acid isomers, ensuring the integrity and success of their research and development endeavors.
References
-
Dehelean, S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]
-
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]
-
Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]
-
Patel, P., et al. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
University of Wisconsin-Madison Chemistry Dept. (n.d.). NMR Protocols. [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
-
Ferreira, B., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. [Link]
-
Ondokuz, S. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Tennessee at Chattanooga. [Link]
-
Thean, Y. L., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]
-
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
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Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]
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Chemistry LibreTexts. (2023). ATR-FTIR. [Link]
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Liyanage, D. G., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]
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Dehelean, S., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]
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Cole, T. (n.d.). ¹¹B NMR Chemical Shifts. San Diego State University. [Link]
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University of Sheffield. (n.d.). Boron NMR. [Link]
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Le, N. D., et al. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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Dembkowski, K., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. [Link]
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Santucci, A., & Gilman, H. (1958). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]
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Dick, G. R. (2012). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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Dembkowski, K., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. Semantic Scholar. [Link]
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Jones, G., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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Wiley. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Scilit. (2009). DFT, FT‐Raman, FT‐IR and NMR studies of 2‐fluorophenylboronic acid. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Kazarian, S. G., & Chan, K. L. A. (2013). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy. [Link]
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The Dissected Reactivity of (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Comparative Guide for Suzuki-Miyaura Coupling
In the intricate world of carbon-carbon bond formation, the Suzuki-Miyaura coupling stands as a titan, offering a versatile and robust methodology for the synthesis of biaryls and other conjugated systems. The choice of the boronic acid coupling partner is paramount, dictating the reaction's efficiency, scope, and ultimate success. This guide provides an in-depth analysis of (2,4-Difluoro-6-methoxyphenyl)boronic acid , a reagent of increasing importance in medicinal chemistry and materials science. We will objectively compare its performance against a curated selection of other boronic acids, supported by experimental data from the literature, to provide researchers, scientists, and drug development professionals with a clear understanding of its unique reactivity profile.
The Subject of Our Study: this compound
This compound is a sterically hindered and electronically distinct coupling reagent. Its structure presents a fascinating interplay of effects:
-
Steric Hindrance: The presence of two ortho-substituents (a fluorine and a methoxy group) significantly increases steric bulk around the boronic acid moiety. This can pose challenges for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The two fluorine atoms are potent electron-withdrawing groups, which can influence the nucleophilicity of the aryl group. The methoxy group, conversely, is an electron-donating group. The combination of these opposing electronic forces creates a unique electronic environment on the aromatic ring.
To understand the performance of this reagent, we will compare it with three other boronic acids, each chosen to isolate the effects of its structural features:
-
(2-Methoxyphenyl)boronic acid: Possesses a single ortho-substituent (methoxy), allowing for an evaluation of the impact of adding two fluorine atoms.
-
(2,4-Difluorophenyl)boronic acid: Features the same fluorine substitution pattern but lacks the ortho-methoxy group, highlighting the steric and electronic contribution of the methoxy group.
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.
Performance Comparison in Suzuki-Miyaura Coupling
Disclaimer: The following data is compiled from multiple literature sources. Reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) vary between experiments and are provided for context. Direct comparison of yields should be made with caution.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | |
| This compound | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | |
| (2-Methoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| (2-Methoxyphenyl)boronic acid | 2-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 88 | |
| (2,4-Difluorophenyl)boronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1 | 98 | |
| (2,4-Difluorophenyl)boronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | ~95 | |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | |
| Phenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
Causality Behind Experimental Choices and Performance Insights
The successful coupling of sterically demanding boronic acids like this compound hinges on the careful selection of the catalytic system.
-
The Catalyst and Ligand: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ often prove insufficient. The use of bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , is crucial. These ligands promote the formation of a coordinatively unsaturated palladium center, which facilitates both the oxidative addition of the aryl halide and the challenging reductive elimination step to form the sterically crowded biaryl product.
-
The Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often employed in these challenging couplings. The choice of solvent, typically a high-boiling point solvent like toluene or dioxane, is necessary to drive the reaction to completion, especially when dealing with less reactive aryl chlorides.
The Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of these coupling reactions, it is essential to understand the underlying mechanism. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Experimental Protocols
To facilitate the direct comparison of different boronic acids in your own research, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system for evaluating the performance of various coupling partners.
General Procedure for a Challenging Suzuki-Miyaura Coupling
Vessel Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
Inert Atmosphere:
-
Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligands.
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C) for the specified time.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Comparing Boronic Acid Performance
The following diagram outlines a logical workflow for the systematic comparison of different boronic acids.
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, forming the bedrock of many synthetic routes in the pharmaceutical and fine chemical industries.[1] Its power lies in the efficient construction of carbon-carbon bonds, particularly biaryl structures, under generally mild conditions with high functional group tolerance.[1][2] At the heart of this transformation lies the palladium catalyst, the choice of which is paramount to the success, efficiency, and scalability of the reaction.
This guide provides a comparative analysis of common classes of palladium catalysts for the Suzuki coupling reaction. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Engine of Synthesis: Understanding the Suzuki Coupling Catalytic Cycle
The efficacy of any palladium catalyst is best understood through the lens of the Suzuki coupling catalytic cycle. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of palladium source and, critically, the associated ligands, directly influences the rate and efficiency of each of these steps.
Caption: Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.
The ligand (L) plays a crucial role in stabilizing the palladium center, influencing its electronic properties and steric environment. Electron-rich and sterically bulky ligands generally accelerate both the oxidative addition and reductive elimination steps, leading to more active catalysts.[4][5]
A Comparative Analysis of Palladium Catalyst Classes
The evolution of the Suzuki coupling has been driven by the development of increasingly sophisticated palladium catalysts. We will compare the major classes, highlighting their strengths, weaknesses, and ideal applications.
First-Generation Catalysts: Palladium Salts with Simple Phosphine Ligands
The earliest Suzuki coupling reactions utilized simple palladium sources like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While foundational, these catalysts often require higher temperatures and catalyst loadings, and they struggle with less reactive aryl chlorides.
Key Characteristics:
-
Catalyst: Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
-
Ligands: Triphenylphosphine (PPh₃)
-
Advantages: Inexpensive and readily available.
-
Disadvantages: Limited activity, especially with challenging substrates like aryl chlorides and sterically hindered partners. Often requires higher temperatures and catalyst loadings.
The Buchwald Biarylphosphine Ligands and Precatalysts
A significant breakthrough in Suzuki coupling catalysis came from the laboratory of Stephen Buchwald with the development of bulky and electron-rich dialkylbiaryl phosphine ligands.[4][5] These ligands, such as SPhos and XPhos, dramatically increase the catalytic activity, enabling reactions at room temperature, with low catalyst loadings, and with challenging substrates like aryl chlorides and sulfonates.[4]
To further improve ease of use and ensure the formation of the active catalytic species, Buchwald and his group developed a series of palladacycle "precatalysts" (G1, G2, G3, and G4).[6] These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions.[6] The different generations of precatalysts offer varying levels of activity and stability, with the later generations being more versatile and effective for a broader range of substrates.[6] For instance, G3 and G4 precatalysts are particularly effective for the coupling of unstable boronic acids that are prone to protodeboronation.
Key Characteristics:
-
Ligands: XPhos, SPhos, RuPhos, and others.
-
Precatalysts: Buchwald G1, G2, G3, G4 palladacycles.
-
Advantages: High activity, enabling room-temperature reactions and the use of challenging substrates (aryl chlorides, sterically hindered substrates).[4] Lower catalyst loadings are often possible.[7] The precatalysts are air- and moisture-stable, making them easy to handle.[6]
-
Disadvantages: Higher cost compared to first-generation catalysts.
Caption: Figure 2: Structures of common Buchwald ligands.
N-Heterocyclic Carbene (NHC) Ligated Palladium Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and efficient catalysts.[8][9] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).[8] NHC-palladium complexes have shown excellent performance in the coupling of sterically hindered and electron-deficient substrates.[9][10]
Key Characteristics:
-
Ligands: Imidazolium-based NHCs (e.g., IPr, IMes).
-
Advantages: High thermal stability and resistance to oxidation. Excellent activity for coupling sterically demanding and electron-poor substrates.[10] Often achieve very high TONs.[8]
-
Disadvantages: The synthesis of NHC ligands can be more complex than that of phosphine ligands.
Ligandless and Heterogeneous Palladium Catalysts
In the pursuit of more sustainable and cost-effective catalytic systems, significant research has focused on "ligandless" and heterogeneous palladium catalysts.
Ligandless Systems: These reactions are typically carried out with a simple palladium salt, such as Pd(OAc)₂, in polar solvents like water or methanol, often with the aid of microwave heating.[11][12] While termed "ligandless," it is believed that the solvent or other species in the reaction mixture may act as weak ligands. These systems are attractive for their simplicity and low cost.[12]
Heterogeneous Catalysts: These involve immobilizing palladium on a solid support, such as activated carbon (Pd/C), silica, or polymers.[13][14] The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with palladium residues.[14]
Key Characteristics:
-
Catalysts: Pd(OAc)₂, PdCl₂, Pd/C.
-
Advantages: Lower cost, simplified product purification, and potential for catalyst recycling (for heterogeneous systems).[14][15] Often employ greener solvents like water.[16]
-
Disadvantages: May require higher temperatures and longer reaction times. The activity can be lower than homogeneous systems, especially for challenging substrates. Leaching of palladium from heterogeneous supports can sometimes be an issue.
Performance Comparison
The following tables provide a qualitative comparison of the performance of different catalyst classes. It is important to note that direct quantitative comparisons are challenging due to the wide variation in substrates, solvents, bases, and temperatures reported in the literature.[17]
Table 1: General Performance Characteristics of Palladium Catalyst Classes
| Catalyst Class | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| Simple Pd Salts/PPh₃ | Aryl iodides, bromides | High temperature | Low cost, readily available | Low activity for chlorides, requires high catalyst loading |
| Buchwald Ligands/Precatalysts | Aryl chlorides, bromides, triflates, hindered substrates | Room temp to moderate heat | High activity, broad scope, low catalyst loading[4] | Higher cost |
| Pd-NHC Catalysts | Sterically hindered and electron-deficient substrates | Moderate to high temp | High stability, high TONs[8] | Ligand synthesis can be complex |
| Ligandless/Heterogeneous | Activated aryl bromides and iodides | Moderate to high temp | Low cost, easy separation, recyclable[14] | Lower activity for challenging substrates, potential for Pd leaching |
Table 2: Influence of Base on Suzuki Coupling [2]
The choice of base is critical for the transmetalation step. The following data illustrates the effect of different bases on the coupling of 4-bromotoluene with phenylboronic acid.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 98 |
| Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.[2]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalyst systems, we provide detailed, step-by-step protocols for a representative Suzuki coupling reaction.
Experimental Workflow
Caption: Figure 3: A typical experimental workflow for a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling Using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is suitable for a challenging coupling of an aryl chloride with an arylboronic acid.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Round-bottom flask or reaction vial with a stir bar
-
Septum and argon inlet
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the flask and stir the mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Ligandless Suzuki Coupling in an Aqueous Medium
This protocol is a greener and more cost-effective method, suitable for activated aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Water (5 mL)
-
Round-bottom flask with a stir bar
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol).
-
Add water (5 mL).
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress.
-
After completion, cool the mixture to room temperature and extract the product with diethyl ether (3 x 10 mL).[18]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The choice of a palladium catalyst for Suzuki coupling is a critical decision that impacts reaction efficiency, cost, and environmental footprint. For routine couplings of aryl bromides and iodides where cost is a primary concern, traditional palladium salts or ligandless systems can be effective. However, for challenging substrates, such as sterically hindered aryl chlorides, or when mild reaction conditions and low catalyst loadings are required—as is often the case in pharmaceutical development—the superior performance of Buchwald biarylphosphine ligands and precatalysts or robust Pd-NHC systems justifies their higher cost. As the field continues to evolve, the development of more active, stable, and sustainable catalyst systems will further expand the immense synthetic utility of the Suzuki-Miyaura cross-coupling reaction.
References
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 38(3), 621–632. [Link]
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Mora, M., Jimenez-Sanchidrian, C., & Ruiz, J. R. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry, 16(9), 1128–1150. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic & Biomolecular Chemistry, 1(1), 43–46. [Link]
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University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
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Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(14), 2381–2384. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]
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Reddy, K. S., & Kumar, A. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 71(13), 5041–5044. [Link]
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Biffis, A., & Ward, T. R. (2014). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters, 144(1), 1–15. [Link]
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Ghosh, S. K., et al. (2022). Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C–C Coupling. The Journal of Organic Chemistry, 87(24), 16425–16436. [Link]
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85469–85473. [Link]
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Mondal, M., & Bora, U. (2014). Ligandless heterogeneous palladium: an efficient and recyclable catalyst for Suzuki-type cross-coupling reaction. Applied Organometallic Chemistry, 28(5), 354–358. [Link]
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Chen, J., et al. (2010). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Green Chemistry, 12(5), 818–821. [Link]
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Li, J., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Molecules, 28(4), 1835. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Tetrahedron, 58(48), 9633–9695. [Link]
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Herrmann, W. A., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 595(2), 186–190. [Link]
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Ghavale, Y., et al. (2016). Rational design of galactopyranoside-substituted N-heterocyclic carbene palladium(II) complexes. Stable and efficient catalyst for C–C coupling in aqueous media. Dalton Transactions, 45(1), 223–233. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Sharma, S., & Kumar, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Al-Masri, H. A., & Al-Zoubi, R. M. (2008). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Journal of the Chinese Chemical Society, 55(6), 1253–1257. [Link]
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Cole-Hamilton, D. J., et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 41(5), 586–599. [Link]
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Li, J. H., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465–4473. [Link]
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Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85469–85473. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. [Link]
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A Comparative Guide to the Stability of (2,4-Difluoro-6-methoxyphenyl)boronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, (2,4-Difluoro-6-methoxyphenyl)boronic acid and its analogs are of particular interest due to the unique electronic properties imparted by fluorine and methoxy substituents, which can significantly influence the pharmacological profile of target molecules. However, the utility of these reagents is intrinsically linked to their stability. This guide provides an in-depth technical assessment of the stability of this compound and its analogs, offering a comparative analysis supported by experimental principles and methodologies.
The Stability Challenge: Understanding Degradation Pathways
The stability of arylboronic acids is a critical parameter that can impact reaction yields, reproducibility, and the impurity profile of synthetic intermediates and final active pharmaceutical ingredients (APIs). Two primary degradation pathways compromise the integrity of these compounds: protodeboronation and oxidation.
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[1] This undesired side reaction is often catalyzed by acid or base and is highly dependent on the reaction conditions and the electronic nature of the aryl substituent.[1] For a given boronic acid, the propensity to undergo protodeboronation is highly variable and dependent on various factors, such as the reaction conditions employed and the organic substituent of the boronic acid.[2]
Oxidation: Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a phenol. This process can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[3] The oxidative instability of boronic acids is a significant concern, particularly in biological contexts where reactive oxygen species (ROS) are present.[4][5]
The interplay of substituents on the aromatic ring significantly influences the susceptibility of an arylboronic acid to these degradation pathways. Electron-withdrawing groups, such as fluorine, can increase the rate of protodeboronation, while the effect of electron-donating groups like methoxy can be more complex, influencing both protodeboronation and oxidation.[1][3]
Assessing Stability: A Methodological Overview
A robust assessment of the stability of this compound and its analogs requires well-defined experimental protocols. Forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, provide a systematic approach to evaluating the intrinsic stability of a drug substance.[6][7][8] These studies involve subjecting the compound to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[9]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for stability assessment, allowing for the separation and quantification of the parent boronic acid and its degradation products.[10][11][12] A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient from its degradation products and excipients.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹¹B NMR, is a powerful tool for studying the structure and stability of boronic acids.[13] It can be used to monitor the disappearance of the starting material and the appearance of degradation products in real-time.[14]
Comparative Stability Analysis: Structure-Stability Relationships
The stability of these analogs is a balance of steric and electronic effects. The presence of two fluorine atoms, being electron-withdrawing, is expected to increase the susceptibility to nucleophilic attack on the boron atom, potentially accelerating protodeboronation. Conversely, the methoxy group is electron-donating through resonance, which could mitigate this effect to some extent. The ortho-position of the methoxy group may also provide some steric hindrance around the boronic acid moiety, potentially slowing down degradation.
| Analog | Substitution Pattern | Expected Relative Stability (Protodeboronation) | Expected Relative Stability (Oxidation) | Rationale |
| This compound | 2,6-disubstitution with electron-withdrawing and -donating groups | Moderate | Moderate to High | The two ortho-substituents (F and OMe) provide steric hindrance. The electron-withdrawing nature of the fluorine atoms is partially offset by the electron-donating methoxy group. |
| (2,4-Difluorophenyl)boronic acid | 2,4-disubstitution with electron-withdrawing groups | Low to Moderate | Moderate | The presence of two electron-withdrawing fluorine atoms increases susceptibility to protodeboronation. |
| (2-Fluoro-6-methoxyphenyl)boronic acid | 2,6-disubstitution with one electron-withdrawing and one electron-donating group | Moderate to High | Moderate to High | Steric hindrance from two ortho-substituents enhances stability. The electronic effects are more balanced compared to the difluoro analog. |
| (4-Fluoro-2-methoxyphenyl)boronic acid | 2,4-disubstitution with one electron-withdrawing and one electron-donating group | Moderate | Moderate | Less steric hindrance compared to the 2,6-disubstituted analogs may lead to lower stability. |
| (2,6-Dimethoxyphenyl)boronic acid | 2,6-disubstitution with electron-donating groups | High | Low to Moderate | Significant steric hindrance from two ortho-methoxy groups enhances stability against protodeboronation. However, the electron-rich nature of the ring may increase susceptibility to oxidation. |
Note: This table provides a qualitative comparison based on established principles of boronic acid stability. Experimental verification under standardized conditions is necessary for a definitive quantitative comparison.
Experimental Protocols for Stability Assessment
To provide a framework for researchers to conduct their own comparative stability studies, the following detailed protocols for a forced degradation study are provided.
Protocol 1: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying the degradation of boronic acids.
Objective: To develop and validate a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Development:
-
Start with a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Optimize the gradient and mobile phase composition to achieve good resolution between the parent compound and any observed degradation peaks.
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent drug from its degradation products.
-
Linearity: Prepare a series of standard solutions of the boronic acid and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the boronic acid.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation of this compound and its analogs under various stress conditions.
Sample Preparation:
-
Prepare solutions of the boronic acids in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified duration.
Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Calculate the percentage degradation of the parent compound and the formation of any degradation products.
Visualizing the Workflow
Caption: Experimental workflow for assessing the stability of boronic acid analogs.
Conclusion
The stability of this compound and its analogs is a multifaceted issue governed by the interplay of electronic and steric factors. While general trends can be predicted, a comprehensive understanding requires rigorous experimental evaluation. By employing systematic forced degradation studies and validated analytical methods such as HPLC and NMR, researchers can gain valuable insights into the degradation pathways and intrinsic stability of these important synthetic building blocks. This knowledge is paramount for the development of robust and reproducible synthetic processes and for ensuring the quality and safety of pharmaceutical products. The protocols and principles outlined in this guide provide a solid foundation for researchers to conduct their own comparative stability assessments and make informed decisions in their drug discovery and development endeavors.
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Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814–14826. [Link]
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Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4849–4859. [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed, 23638814. [Link]
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Kavurmaci, S., et al. (2016). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie, 19(11-12), 1431-1442. [Link]
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Kumar, S., et al. (2018). Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Boronic Acids in Reaction Mixtures
For researchers, process chemists, and drug development professionals, the precise quantification of boronic acids and their derivatives within complex reaction mixtures is a critical, yet often challenging, analytical task. Boronic acids are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is fundamental to the construction of numerous active pharmaceutical ingredients (APIs).[1] Accurate monitoring of their consumption, the formation of key intermediates, and the detection of residual impurities are paramount for reaction optimization, ensuring stoichiometric accuracy, and adhering to stringent regulatory guidelines for potentially mutagenic impurities.[1][2][3]
However, the inherent chemical nature of boronic acids presents significant analytical hurdles. Their high polarity, poor chromophoric properties, and tendency to undergo dehydration to form cyclic boroxine trimers can complicate chromatographic separation and spectral analysis.[4][5][6] This guide provides an in-depth comparison of the principal analytical techniques used for the quantitative analysis of boronic acids. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower you to select and implement the most robust analytical strategy for your specific application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural & In Situ Workhorse
NMR spectroscopy, particularly ¹¹B NMR, stands out for its ability to provide direct, non-destructive insight into the boron chemical environment, making it an invaluable tool for in situ reaction monitoring and structural elucidation.[7][8][9]
Principle of the Technique The boron nucleus (¹¹B) is NMR-active and quadrupolar. Its chemical shift and signal line width are highly sensitive to the hybridization state (sp² for trigonal planar boronic acids vs. sp³ for tetrahedral boronate esters) and the symmetry of the surrounding molecular structure.[7][10][11] This allows for the distinct identification and quantification of boronic acids, boronate esters, and other boron-containing species simultaneously in a reaction mixture.[7] Quantitative NMR (qNMR) leverages this by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.
Expertise & Causality: Why Choose NMR? The primary driver for using NMR is the desire for real-time, non-invasive monitoring. Unlike chromatographic methods that require sample workup and may disturb reaction equilibria, NMR allows you to observe the reaction as it happens.[7][8] The choice of ¹¹B qNMR is particularly powerful for its specificity. While ¹H NMR can be crowded, the ¹¹B spectrum is often cleaner, with distinct signals for different boron species. For instance, a study on the formation of dynamic covalent boronate esters utilized ¹¹B NMR with fluoride coordination to clearly resolve and quantify boronic acids, boronate esters, and amine-coordinated boronate esters, which would be challenging to differentiate by other means.[7]
Trustworthiness: A Self-Validating Protocol for ¹¹B qNMR A robust qNMR protocol ensures accuracy through careful selection of an internal standard and acquisition parameters.
Experimental Protocol: Quantitative ¹¹B NMR Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve a certified internal standard (e.g., triphenyl phosphate, if using ¹H or ³¹P NMR as an orthogonal check; for ¹¹B, a non-interfering boron standard of known concentration can be used, though often quantification is relative to a starting material peak).
-
Add a precise volume of the reaction mixture (aliquot) to the NMR tube containing the standard. Ensure thorough mixing.
-
Use a deuterated solvent that fully dissolves all components. DMSO-d₆ is often effective.[7]
-
-
Instrument Setup:
-
Use quartz NMR tubes to avoid the broad background signal from borosilicate glass.[11]
-
Tune and match the ¹¹B probe.
-
Set acquisition parameters to ensure full signal relaxation. This is critical for accurate integration. A long relaxation delay (D1) of at least 5 times the longest T₁ of interest is a standard practice.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (S/N > 150:1 for quantitative work).
-
Apply baseline correction and phase the spectrum accurately.
-
Carefully integrate the signals corresponding to the analyte (boronic acid) and the internal standard.
-
-
Calculation:
-
Calculate the concentration of the boronic acid using the standard qNMR equation, accounting for the number of nuclei per molecule for both the standard and the analyte.
-
Mandatory Visualization: ¹¹B qNMR Workflow
Caption: Workflow for quantitative ¹¹B NMR analysis.
| Performance Metric | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02% w/w | [12] |
| Limit of Quantification (LOQ) | 0.04% w/w | [12] |
| Precision (RSD) | 0.7 - 2.0% | [12] |
| Linearity (R²) | > 0.99 | [12][13] |
| Application | In situ monitoring, structural confirmation | [7][8] |
Chromatographic Techniques: The Separation Powerhouses
Chromatography is the go-to choice when individual components in a complex mixture need to be separated before quantification. The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
A. High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is highly versatile for analyzing boronic acids, especially when coupled with a mass spectrometer.[14]
Principle of the Technique Compounds are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection can be achieved via UV-Vis, but the lack of strong chromophores in many boronic acids often necessitates low wavelength detection or more specific detectors like mass spectrometry (MS) or fluorescence.[1]
Expertise & Causality: Overcoming HPLC Challenges The main challenge is detection. While some aryl boronic acids have a UV chromophore, aliphatic ones do not. To solve this, two primary strategies are employed:
-
LC-MS: This is the gold standard. Mass spectrometry provides unparalleled sensitivity and specificity, overcoming the lack of a chromophore and helping to identify dehydration products like boroxines.[4][6] An optimized UPLC-MS method can achieve run times of just one minute without derivatization, making it suitable for high-throughput analysis.[4][15]
-
Post-Column Derivatization: For labs without routine access to MS, this is an elegant solution. The HPLC eluate is mixed with a reagent that reacts specifically with boronic acids to form a fluorescent product. Alizarin, for example, reacts with boronic acids to form highly fluorescent complexes, enabling detection limits down to the micromolar range.[16][17]
Trustworthiness: A Self-Validating UPLC-MS/MS Protocol This protocol is designed for the trace-level quantification of underivatized boronic acids, crucial for impurity profiling.
Experimental Protocol: UPLC-MS/MS for Trace Boronic Acid Analysis
-
Sample Preparation:
-
Prepare a stock solution of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: A high-performance C18 column (e.g., Acquity BEH C18 or Agilent Poroshell HPH C18) is a common choice.[3][4]
-
Mobile Phase A: 10 mM Ammonium Acetate in water or 0.1% Ammonia in water.[3][4] The choice of buffer is critical; ammonium acetate is volatile and MS-friendly, aiding in ionization.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate the polar boronic acid from less polar components in the reaction mixture.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode, though positive mode can also be effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]
-
-
Validation:
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.05 ppm to 5 ppm).[3]
-
Accuracy & Precision: Perform spike-recovery experiments at multiple concentration levels to ensure the reaction matrix does not interfere with quantification. Recoveries should typically be within 80-120%.[3]
-
LOD/LOQ: Determine the limits of detection and quantification based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
B. Gas Chromatography (GC)
GC offers superior resolution but is generally suitable only for volatile and thermally stable compounds. Since boronic acids are polar and non-volatile, derivatization is almost always a mandatory prerequisite.[5][15]
Principle of the Technique Volatilized compounds are separated as they travel through a capillary column based on their boiling points and interactions with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Expertise & Causality: The "Why" of Derivatization Derivatization is the causal step that makes GC analysis of boronic acids feasible. The primary goals are:
-
Increase Volatility: By reacting the polar -B(OH)₂ group with a diol (like pinacol or ethylene glycol), a less polar, more volatile cyclic boronate ester is formed.[1][18]
-
Improve Thermal Stability: Boronic acids can dehydrate and degrade at the high temperatures of the GC inlet. The resulting esters are more robust.
-
Enhance Peak Shape: Derivatization reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[19]
A novel GC-MS approach involves derivatizing tetrahydroxydiboron (BBA) with pinacol to form the more volatile bis(pinacolato)diboron (BPD), which can then be quantified directly.[1]
Mandatory Visualization: GC-MS Derivatization Workflow
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (2,4-Difluoro-6-methoxyphenyl)boronic Acid
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,4-Difluoro-6-methoxyphenyl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental compliance, and protecting personnel from potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Immediate Safety & Hazard Profile
This compound and its analogs must be handled as hazardous chemicals. The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and harm if swallowed.[1][2][3][4][5] Before handling, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a laboratory coat.[1][6][7]
-
Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][6][7]
-
Incompatible Materials: Store this chemical separately from strong oxidizing agents, strong acids, and strong bases to avoid potentially hazardous reactions.[1][2][8]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for boronic acids of this type, based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Code | Description | Supporting Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][4][5] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][3][4] |
Core Disposal Principle: Hazardous Waste Management
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[1] Improper disposal is illegal and can lead to environmental contamination and significant legal liabilities under regulations set by agencies such as the Environmental Protection Agency (EPA).[9][10]
Step-by-Step Disposal Protocol for Solid Waste
This protocol outlines the procedure for disposing of pure, unused, or residual solid this compound.
Step 1: Waste Characterization The waste must be classified as a hazardous solid organic waste.[1] This characterization is the foundational step that dictates all subsequent handling and disposal procedures, ensuring compliance with institutional and federal regulations.[11]
Step 2: Packaging the Waste Place the solid waste into a clearly labeled, sealable, and chemically compatible container.[1] High-density polyethylene (HDPE) or glass containers with secure caps are recommended.[1] The container must be in good condition, with no leaks, cracks, or external contamination.[1] This containment is crucial to prevent fugitive emissions or spills during storage and transport.
Step 3: Labeling the Container Affix a "Hazardous Waste" label to the container.[1] The label must be completed with the following information:
-
The full chemical name: "this compound"
-
The associated CAS Number (if available).
-
An accurate description of the contents and potential hazards.
Clear and accurate labeling is a legal requirement and is essential for the safety of all personnel who may handle the container.[11][12]
Step 4: Secure Storage Store the sealed and labeled waste container in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and segregated from incompatible materials.[6][12] The container cap must remain tightly sealed except when waste is being added.[12]
Step 5: Final Disposal Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[1][5] Do not attempt to transport or dispose of the waste personally.
Protocol for Contaminated Labware and Debris
Any items that have come into direct contact with this compound are also considered hazardous waste.
-
Segregation: All contaminated labware (e.g., weighing boats, spatulas), disposable gloves, and absorbent paper must be segregated from non-hazardous trash.[1]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[1]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Disposal: Dispose of this container through your institution's official hazardous waste program.[1]
Decontamination and Disposal of Empty Containers
Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste to prevent environmental contamination.[6] A triple-rinse procedure is the standard methodology.
Step 1: Initial Rinse (Hazardous Waste Collection) Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).[1][6] This first rinseate is considered acutely hazardous and must be poured into a designated liquid hazardous waste container for non-halogenated organic solvents.[1][6] This step is critical as it removes the majority of the chemical residue.
Step 2: Subsequent Rinses Perform at least two additional rinses with the solvent.[1] These subsequent rinseates should also be collected in the hazardous liquid waste container.
Step 3: Final Container Disposal After the triple rinse, allow the container to air dry completely in a well-ventilated area (such as the back of a fume hood).[6] Once dry, the original label on the container must be completely removed or defaced.[6][12] The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[6]
Emergency Procedures: Spill Management
In the event of a small spill, adhere to the following procedure:
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, gloves).[7]
-
If the material is flammable, turn off any nearby ignition sources.[11]
-
Carefully sweep up the solid material and place it into a suitable container for disposal as hazardous waste.[2][7] Avoid generating dust.[7]
-
Use a spill kit or absorbent pads to clean the area.[11]
-
Dispose of all cleanup materials as hazardous waste.[11]
-
Report the incident to your supervisor or EHS department as required by your institution.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of waste streams associated with this compound.
Caption: Disposal workflow for this compound.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. [Link]
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Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid. Fisher Scientific. [Link]
-
SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid. Fisher Scientific. [Link]
-
BORIC ACID. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet - B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid. Angene Chemical. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
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Navigating the Handling of (2,4-Difluoro-6-methoxyphenyl)boronic acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
In the landscape of pharmaceutical research and drug development, arylboronic acids are indispensable building blocks, particularly in cross-coupling reactions. However, their utility is matched by the critical need for meticulous handling to ensure researcher safety. This guide provides an in-depth, procedural framework for the safe handling of (2,4-Difluoro-6-methoxyphenyl)boronic acid, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a causal understanding of the compound's hazard profile, ensuring that every safety measure is a logical and necessary precaution.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, like many of its structural analogs, is a fine crystalline solid that poses specific risks upon exposure. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] The presence of fluoro- and methoxy-substituents can influence the compound's reactivity and toxicological profile, making adherence to safety protocols paramount.
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2][4][5][6] The fine, dusty nature of the solid increases the risk of airborne particles reaching the eyes.
-
Skin Irritation: The compound is classified as a skin irritant.[2][4][5][6] Prolonged or repeated contact can lead to dermatitis or other skin conditions.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort.[1][2][4][5][6] Minimizing dust generation is a key handling principle.[1][7]
These hazards dictate a multi-faceted PPE strategy that provides comprehensive barrier protection for all potential routes of exposure.
Core Protective Measures: Your Essential PPE Toolkit
An effective PPE strategy is not merely a checklist but a system that works in concert with safe laboratory practices and engineering controls. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][7][8]
Personal Protective Equipment Summary
| Protection Type | Specification | Rationale for Use |
| Eye / Face | Chemical safety goggles or safety glasses with side-shields (EN 166 compliant).[1][2][9][10] A face shield may be required for large quantities or when there is a significant splash risk.[6] | Protects against airborne dust particles and accidental splashes causing serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber).[6][9][10] | Prevents direct skin contact, which can cause skin irritation. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[6] |
| Body | A lab coat or long-sleeved protective clothing.[1][2][9] | Protects skin on the arms and body from contact with the chemical. |
| Respiratory | Use only in a certified chemical fume hood.[11] If a fume hood is not available or for large-scale operations, a NIOSH/MSHA approved respirator is necessary.[1][9] | Prevents inhalation of dust, which may cause respiratory tract irritation.[2][4][5][6] |
Procedural Blueprint for Safe Handling
The following workflow provides a step-by-step guide for handling this compound, from initial preparation to waste disposal. This protocol is designed to minimize exposure and ensure a safe operational environment.
Step-by-Step Handling Protocol
-
Pre-Operation Safety Check: Before handling the compound, ensure you are wearing all required PPE as detailed in the table above. Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible.[8][11]
-
Work Area Preparation: Conduct all manipulations of the solid compound within a chemical fume hood to control dust.[11] Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Compound: Carefully weigh the desired amount of this compound in the fume hood. Use a spatula to handle the solid and avoid generating dust. If any material spills, clean it up immediately following the spill procedures outlined below.
-
Dissolution/Reaction Setup: When adding the solid to a solvent or reaction vessel, do so slowly and carefully to prevent splashing. Keep the container opening away from your face.[12]
-
Post-Handling Decontamination: After completing your work, wipe down the spatula and any other equipment with a damp cloth. Thoroughly clean the work area. Wash your hands with soap and water after removing your gloves.[1][6][11]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Some sources recommend refrigeration.[1][2][3]
Safe Handling Workflow Diagram
Caption: Workflow for safely handling boronic acids.
Emergency and Disposal Plans
A comprehensive safety plan includes clear protocols for managing unexpected events and proper waste disposal.
Immediate Actions for Exposure and Spills
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.[1][2][3][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2][3][6]
-
Small Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[1][2][6] Clean the spill area thoroughly.
Waste Disposal
All waste materials, including contaminated PPE, bench paper, and excess chemical, must be disposed of in accordance with local, state, and federal regulations.[11]
-
Collection: Place all solid waste contaminated with this compound into a clearly labeled, sealed hazardous waste container.
-
Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not dispose of down the drain.[6]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28/AC35913_msds.pdf]
- SAFETY DATA SHEET - 4'-Methoxybiphenyl-4-boronic acid. Santa Cruz Biotechnology.
- Safety Data Sheet - B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid. Angene Chemical. (2021-05-01). [URL: https://www.angenechemical.com/msds/849/849062-01-7.pdf]
- SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid. Fisher Scientific. (2023-09-29). [URL: https://www.fishersci.com/msds?productName=ACR365820010]
- SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid. Fisher Scientific. (2024-02-07). [URL: https://www.fishersci.com/msds?productName=ALFAAH52976]
- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%. Fisher Scientific. (2010-08-30). [URL: https://www.fishersci.com/msds?productName=AC391300010]
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. (2021-06-09). [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00140]
- Process for the recovery of a boronic acid. Google Patents. [URL: https://patents.google.
- SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid. Fisher Scientific. [URL: https://www.fishersci.ca/msds?productName=ACR365820010&productDescription=3%2C5-DIFLUORO-2-METHOXYPHENYLBORONIC+ACID%2C+97%25+1GR&catNum=ACR365820010&vendorId=VN00032119&store=]
- SAFETY DATA SHEET - dihydroxy(phenyl)borane. Sigma-Aldrich. (2025-10-15). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p20009]
- SAFETY DATA SHEET - Allylboronic acid pinacol ester. Fisher Scientific. (2009-05-26). [URL: https://www.fishersci.com/msds?productName=AC303030050]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [URL: https://www.usu.edu/risk/files/ChemicalHygienePlan/Safe_Handling_of_Chemicals.pdf]
- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich. (2024-09-08). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/431958]
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- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle. [URL: https://www.silicycle.com/products/siliabond-organic-scavengers/boronic-acids-removal]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
